molecular formula C9H19NO B1360419 N-Octylformamide CAS No. 6282-06-0

N-Octylformamide

Cat. No.: B1360419
CAS No.: 6282-06-0
M. Wt: 157.25 g/mol
InChI Key: ZBWPKQRQZDZVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Octylformamide is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
The exact mass of the compound N-Octylformamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5952. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Octylformamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Octylformamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-octylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-3-4-5-6-7-8-10-9-11/h9H,2-8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWPKQRQZDZVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278061
Record name N-Octylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6282-06-0
Record name N-Octylformamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5952
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Octylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-Octylformamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-Octylformamide (C₉H₁₉NO), a secondary amide of significant interest in chemical synthesis and material science. Designed for researchers, chemists, and professionals in drug development, this document synthesizes core chemical data, proven experimental insights, and practical applications, grounded in authoritative references.

Core Molecular and Physical Properties

N-Octylformamide is a formamide derivative characterized by an eight-carbon alkyl chain attached to the amide nitrogen. This structure imparts a unique combination of polarity from the formamide group and lipophilicity from the octyl chain, influencing its physical properties and solvent capabilities.

Key Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₉H₁₉NO[1][2][3]
Molecular Weight 157.26 g/mol [1][2][4]
CAS Number 6282-06-0[1][2][5]
IUPAC Name N-octylformamide[1][2]
Appearance Clear, colorless liquid[6]
Boiling Point 291 °C (lit.)[4][5]
Canonical SMILES CCCCCCCCNC=O[1][7]
InChIKey ZBWPKQRQZDZVSF-UHFFFAOYSA-N[1][2][3]

The relatively high boiling point for its molecular weight is a direct consequence of intermolecular hydrogen bonding between the N-H proton and the carbonyl oxygen of adjacent molecules. This interaction requires significant thermal energy to overcome, elevating its boiling point compared to non-hydrogen bonding analogues of similar mass.

Molecular Structure and Spectroscopic Characterization

The definitive identification and purity assessment of N-Octylformamide rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Structural Representation

The molecule consists of a planar formamide group (-NHCHO) bonded to a flexible n-octyl chain.

Caption: Molecular graph of N-Octylformamide.

Spectroscopic Signatures
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is instrumental for confirming the presence of the octyl chain and the formamide group. Key expected signals include a triplet for the terminal methyl group (~0.9 ppm), a multiplet for the methylene groups of the alkyl chain, a triplet for the methylene group adjacent to the nitrogen, and distinct signals for the amide proton and the formyl proton. ¹³C NMR spectroscopy provides complementary data, showing characteristic peaks for the carbonyl carbon and the carbons of the octyl chain.[1][8][9]

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by characteristic absorptions of the amide functional group. A strong absorption band around 1650-1680 cm⁻¹ corresponds to the C=O stretching vibration. The N-H stretching vibration typically appears as a sharp peak in the 3250-3350 cm⁻¹ region.[10][11]

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) of N-Octylformamide will show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern is also diagnostic, often showing a prominent peak corresponding to the loss of the octyl chain or fragments thereof.[1][2][3]

Synthesis and Reactivity

N-Octylformamide is typically synthesized through the formylation of n-octylamine. This can be achieved via several established methods.

General Synthesis Workflow

The most common laboratory and industrial synthesis involves the reaction of a primary amine (n-octylamine) with a formylating agent.

Synthesis_Workflow Reactants n-Octylamine + Formylating Agent (e.g., Formic Acid, Ethyl Formate) Reaction Formylation Reaction (Heat, optional catalyst) Reactants->Reaction Workup Aqueous Workup (Neutralization, Extraction) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product N-Octylformamide Purification->Product

Caption: General workflow for the synthesis of N-Octylformamide.

Example Synthesis Protocol: Formylation with Formic Acid

This protocol describes a common and straightforward method for synthesizing N-formamide compounds.[12]

Materials:

  • n-Octylamine

  • Formic acid (≥95%)

  • Toluene (or another suitable solvent)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine n-octylamine (1.0 eq) and toluene.

  • Addition of Formic Acid: Slowly add formic acid (1.1 eq) to the stirred solution. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux. Water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC until the starting amine is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by vacuum distillation to yield pure N-Octylformamide.

Causality: The use of a Dean-Stark trap is critical. The removal of water drives the equilibrium of the amidation reaction towards the product, ensuring a high yield as per Le Chatelier's principle. The basic wash with sodium bicarbonate neutralizes any remaining formic acid.

Applications in Research and Development

The bifunctional nature of N-Octylformamide—a polar head and a nonpolar tail—makes it a versatile molecule in several scientific domains.

  • Solvent and Reaction Medium: It can serve as a polar aprotic solvent for various chemical reactions. Its high boiling point makes it suitable for reactions requiring elevated temperatures.

  • Organic Synthesis Intermediate: The formamide group can be a precursor to other functional groups. For instance, it can be dehydrated to form an isocyanide or hydrolyzed back to the primary amine. This makes it a useful intermediate in multi-step organic syntheses.[12]

  • Role in Drug Development and Formulation: While not typically an active pharmaceutical ingredient (API) itself, N-Octylformamide serves as a model compound for understanding the behavior of amide-containing drugs. Its solvent properties can be relevant in screening for crystallization conditions or in developing formulations for poorly soluble APIs.[13][14] The study of such amphiphilic molecules aids in designing drug delivery systems like nanoformulations, where interactions at aqueous-lipid interfaces are critical.[15][16][17]

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling N-Octylformamide.

  • Hazards: N-Octylformamide is generally considered to cause skin and serious eye irritation. It may also cause respiratory irritation. It is a combustible liquid.[18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[19][20]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[21] Keep away from heat, sparks, and open flames. Use explosion-proof electrical equipment and take precautionary measures against static discharge.[18][21]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][19]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[19]

    • Skin: Remove contaminated clothing and wash the affected area with soap and water.[19]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[20]

This guide is intended for informational purposes for qualified professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[18][19][21]

References

  • Title: N-Octylformamide | C9H19NO | CID 221394 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Formamide, N-octyl- Source: NIST Chemistry WebBook URL: [Link]

  • Title: Formamide, N-octyl- Source: NIST Chemistry WebBook URL: [Link]

  • Title: N-octylformamide (C9H19NO) Source: PubChemLite URL: [Link]

  • Title: Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 Source: YouTube URL: [Link]

  • Source: Google Patents (CN102942500A)
  • Title: Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis Source: University Course Material URL: [Link]

  • Title: NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy Source: Universal Class URL: [Link]

  • Title: Spectroscopy | Organic chemistry | Science Source: Khan Academy URL: [Link]

  • Title: N-Methylformamide | C2H5NO | CID 31254 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Innovative Strategies in Generic Drug Development: The Role of Polymorph, Amorphous, Pseudopolymorph, and Cocrystal Solid Forms Source: ResearchGate URL: [Link]

  • Title: Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives Source: MDPI URL: [Link]

  • Title: Clinical Applications of Targeted Nanomaterials Source: PubMed Central (PMC) URL: [Link]

  • Title: An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications Source: MDPI URL: [Link]

  • Title: Research in the Field of Drug Design and Development Source: PubMed Central (PMC) URL: [Link]

Sources

An In-depth Technical Guide to N-Octylformamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octylformamide (CAS No: 6282-06-0) is a secondary amide characterized by an eight-carbon alkyl chain attached to a formyl group. While not as extensively studied as its smaller counterparts like N,N-dimethylformamide (DMF), N-octylformamide and other long-chain N-alkylformamides represent a class of compounds with potential applications ranging from specialty solvents to intermediates in organic synthesis and, speculatively, as bioactive molecules. Their amphiphilic nature, stemming from the polar formamide head and the nonpolar octyl tail, suggests utility in modulating solubility and interacting with biological membranes. This guide provides a comprehensive overview of N-octylformamide, focusing on its synthesis, physicochemical properties, characterization, and potential relevance in the field of drug discovery and development.

Physicochemical Properties of N-Octylformamide

A thorough understanding of the physicochemical properties of N-Octylformamide is essential for its application in research and development. Key data is summarized in the table below.

PropertyValueSource(s)
CAS Number 6282-06-0[NIST, PubChem][1][2]
Molecular Formula C₉H₁₉NO[NIST][1]
Molecular Weight 157.25 g/mol [PubChem][2]
Boiling Point 291 °C (lit.)[ChemicalBook][3]
Physical State Liquid (at 20 °C)[Tokyo Chemical Industry][4]
Appearance Colorless to light yellow clear liquid[Tokyo Chemical Industry][4]
Purity (Commercial) >98.0% (GC)[Tokyo Chemical Industry][4]

The long alkyl chain of N-octylformamide imparts significant lipophilicity, suggesting good solubility in nonpolar organic solvents, while the polar formamide group allows for hydrogen bonding and some degree of polarity. This balance is crucial for its potential role as a solvent or in biological systems.

Synthesis of N-Octylformamide: A Validated Protocol

The synthesis of N-octylformamide is most commonly achieved through the N-formylation of n-octylamine. This reaction can be carried out using various formylating agents, with formic acid being a readily available and effective choice. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of formic acid, followed by dehydration to form the amide.

Experimental Protocol: N-formylation of n-Octylamine

This protocol is based on established methods for the N-formylation of primary amines using formic acid.

Materials:

  • n-Octylamine

  • Formic acid (85-98%)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, including a round-bottom flask, Dean-Stark apparatus, reflux condenser, and separatory funnel.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine n-octylamine (1.0 eq) and toluene.

  • Addition of Formic Acid: To the stirred solution, add formic acid (1.2-1.5 eq) dropwise. An exothermic reaction may be observed.

  • Dehydration: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize excess formic acid), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-octylformamide.

  • Purification: The crude product can be purified by vacuum distillation to obtain N-octylformamide as a clear liquid.

G cluster_synthesis Synthesis Workflow reagents n-Octylamine + Formic Acid in Toluene reflux Reflux with Dean-Stark Trap reagents->reflux Heat workup Aqueous Work-up (NaHCO₃, H₂O, Brine) reflux->workup Cool drying Dry Organic Layer (MgSO₄) workup->drying evaporation Solvent Evaporation drying->evaporation purification Vacuum Distillation evaporation->purification product Pure N-Octylformamide purification->product G HDAC Histone Deacetylase (HDAC) Active Site with Zn²⁺ Inhibitor Hypothetical Inhibitor Zinc-Binding Group Formamide Linker Octyl Cap Inhibitor:zbg->HDAC Coordinates Zn²⁺ Inhibitor:linker->HDAC H-bonds with amino acid residues Inhibitor:cap->HDAC Hydrophobic interactions

Hypothetical binding of a formamide-based HDAC inhibitor.

Cytotoxicity and Metabolism

Studies on smaller N-alkylformamides have shown that their metabolites, specifically S-linked cysteine and glutathione conjugates, can exhibit cytotoxicity to hepatocytes and lymphoma cells. [5]This suggests that the metabolic fate of N-octylformamide could lead to biologically active species. While this raises concerns about potential toxicity, it also opens avenues for prodrug strategies where a modified N-octylformamide derivative is designed to be metabolized into a cytotoxic agent specifically in cancer cells.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicity data for N-octylformamide is limited, precautions for related formamides should be followed.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents and acids.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

N-Octylformamide is a simple yet versatile chemical with well-defined physicochemical properties and straightforward synthesis. While its direct applications in drug development are not yet established, its role as a synthetic intermediate and the potential for the N-alkylformamide scaffold to interact with biological targets like HDACs make it a compound of interest for further investigation. The insights and protocols provided in this guide aim to equip researchers and drug development professionals with the foundational knowledge required to explore the potential of N-Octylformamide in their respective fields.

References

  • National Institute of Standards and Technology (NIST). Formamide, N-octyl-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 221394, N-Octylformamide. [Link]

  • Mai, A., et al. (2005). Novel amide derivatives as inhibitors of histone deacetylase: design, synthesis and SAR. Bioorganic & Medicinal Chemistry, 13(10), 3449-3461. [Link]

  • Yoo, J. A., et al. (2012). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. Journal of Biomedical Science, 19(1), 1-10. [Link]

  • Ueda, H., et al. (2006). Design, synthesis, and evaluation of cyclic amide/imide-bearing hydroxamic acid derivatives as class-selective histone deacetylase (HDAC) inhibitors. Journal of Medicinal Chemistry, 49(16), 4742-4745. [Link]

  • Han, D. H., et al. (1990). Chemical synthesis and cytotoxic properties of N-alkylcarbamic acid thioesters, metabolites of hepatotoxic formamides. Chemical Research in Toxicology, 3(2), 118-124. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Purification of N-Octylformamide

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octylformamide, a secondary amide with the chemical formula C9H19NO, serves as a versatile intermediate in organic synthesis.[1][2] Its utility spans various applications, including the production of pharmaceuticals, agrochemicals, and surfactants.[3] The formamide functional group provides a reactive site for further chemical transformations, making it a valuable building block in the development of more complex molecules. This guide provides a comprehensive overview of the synthesis and purification of N-Octylformamide, with a focus on practical laboratory-scale preparation.

Core Synthesis Methodologies

The primary route for the synthesis of N-Octylformamide involves the formylation of octylamine. This can be achieved through several methods, with the Leuckart reaction and direct formylation with formic acid being the most common and effective approaches.[4]

The Leuckart Reaction: A Classic Approach

The Leuckart reaction is a well-established method for the reductive amination of aldehydes and ketones, which can be adapted for the formylation of amines.[5][6] In this context, octylamine is treated with a formylating agent, typically formamide or a mixture of formamide and formic acid, at elevated temperatures.[7][8][9]

Reaction Mechanism:

The reaction proceeds through a nucleophilic attack of the amine on the formylating agent. When formamide is used, it can decompose to generate ammonia and formic acid in situ. The formic acid then acts as the formylating agent. The overall transformation involves the formation of a formyl intermediate which is then reduced.[6]

Leuckart_Reaction octylamine Octylamine (C8H17NH2) intermediate Formyl Ammonium Intermediate octylamine->intermediate Nucleophilic Attack formic_acid Formic Acid (HCOOH) formic_acid->intermediate n_octylformamide N-Octylformamide (C9H19NO) intermediate->n_octylformamide Dehydration water Water (H2O) intermediate->water

Figure 1: Simplified reaction pathway of the Leuckart reaction for N-Octylformamide synthesis.

Direct Formylation with Formic Acid

A more direct and often higher-yielding method involves the reaction of octylamine with formic acid.[4] This reaction is typically carried out by refluxing the amine with an excess of formic acid, sometimes in the presence of a dehydrating agent or under conditions that facilitate the removal of water.

Reaction Mechanism:

This reaction is a classic example of nucleophilic acyl substitution. The nitrogen atom of octylamine attacks the carbonyl carbon of formic acid, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of water to yield N-Octylformamide.

Direct_Formylation octylamine Octylamine (C8H17NH2) tetrahedral_intermediate Tetrahedral Intermediate octylamine->tetrahedral_intermediate Nucleophilic Attack formic_acid Formic Acid (HCOOH) formic_acid->tetrahedral_intermediate n_octylformamide N-Octylformamide (C9H19NO) tetrahedral_intermediate->n_octylformamide Elimination of Water water Water (H2O) tetrahedral_intermediate->water

Figure 2: Mechanism of direct formylation of octylamine with formic acid.

Detailed Experimental Protocol: Direct Formylation

This protocol details the synthesis of N-Octylformamide via direct formylation of octylamine with formic acid, a method favored for its simplicity and efficiency.

Materials and Equipment:

  • Octylamine (99%)

  • Formic acid (98-100%)

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine octylamine (0.1 mol, 12.93 g) and formic acid (0.2 mol, 9.2 g, ~7.5 mL).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 100 mL of cold water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining formic acid. Caution: CO2 evolution will occur.

    • Wash the organic layer with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude N-Octylformamide.

Purification Techniques

The crude N-Octylformamide obtained from the synthesis will likely contain unreacted starting materials and by-products. Purification is crucial to obtain a product of high purity suitable for further applications.

Purification MethodPrincipleAdvantagesDisadvantages
Distillation Separation based on differences in boiling points.Effective for removing non-volatile impurities and solvents.Can be challenging if boiling points of impurities are close to the product. Thermal decomposition may occur at high temperatures.
Column Chromatography Separation based on differential adsorption of components to a stationary phase.Highly effective for separating compounds with similar boiling points.Can be time-consuming and requires significant solvent usage.
Recrystallization Purification of a solid by dissolving it in a suitable solvent at high temperature and allowing it to crystallize upon cooling.Can yield very pure product.Not suitable for liquids or oils. Requires finding an appropriate solvent system.

For N-Octylformamide, which is a liquid at room temperature, vacuum distillation is the most common and effective purification method.[10][11]

Detailed Protocol: Vacuum Distillation

Equipment:

  • Short-path distillation apparatus

  • Vacuum pump

  • Cold trap

  • Heating mantle

  • Thermometer

Procedure:

  • Setup: Assemble the short-path distillation apparatus. Ensure all joints are properly sealed. Place the crude N-Octylformamide in the distillation flask.

  • Distillation:

    • Begin heating the distillation flask gently with a heating mantle.

    • Gradually apply vacuum.

    • Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of N-Octylformamide is approximately 291°C at atmospheric pressure, but under vacuum, it will distill at a significantly lower temperature.[10][11] For example, at ~1 mmHg, the boiling point will be in the range of 130-140°C.

    • Discard the initial lower-boiling fraction (forerun) and the higher-boiling residue.

Purification_Workflow crude_product Crude N-Octylformamide distillation Vacuum Distillation crude_product->distillation forerun Forerun (Low-boiling impurities) distillation->forerun Discard pure_product Pure N-Octylformamide distillation->pure_product Collect residue Residue (High-boiling impurities) distillation->residue Discard

Figure 3: Workflow for the purification of N-Octylformamide via vacuum distillation.

Characterization

The identity and purity of the synthesized N-Octylformamide should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Spectroscopy The spectrum should show characteristic peaks for the octyl chain protons and the formyl proton.
¹³C NMR Spectroscopy The spectrum should display the correct number of signals corresponding to the nine carbon atoms in the molecule.[2]
Infrared (IR) Spectroscopy A strong absorption band in the region of 1650-1680 cm⁻¹ corresponding to the C=O stretch of the amide, and a band around 3300 cm⁻¹ for the N-H stretch.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of N-Octylformamide (157.25 g/mol ).[1][2]
Gas Chromatography (GC) A single major peak indicating high purity.[1]

Safety Considerations

  • Octylamine: Corrosive and flammable. Causes severe skin burns and eye damage.

  • Formic Acid: Corrosive. Causes severe skin burns and eye damage. Harmful if inhaled.

  • N-Octylformamide: The safety data for N-Octylformamide is not as extensively documented as for its precursors. However, as with all chemicals, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[12][13][14][15]

Conclusion

The synthesis and purification of N-Octylformamide can be readily achieved in a laboratory setting. The direct formylation of octylamine with formic acid offers a straightforward and efficient synthetic route. Subsequent purification by vacuum distillation yields a product of high purity suitable for a wide range of applications in research and development. Adherence to proper safety protocols is paramount throughout the entire process.

References

  • Moffat, J., Newton, M. V., & Papenmeier, G. J. (1962). Formylation of t-Butylamine and t-Octylamine. The Journal of Organic Chemistry, 27(11), 4058–4059. Available at: https://pubs.acs.org/doi/abs/10.1021/jo01058a528
  • Leuckart reaction - Grokipedia. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8v4pDHNWYr9qgeoH9lTNozyEdlL4RKYOBrftOeOUGlj3g-6lDrVNT1uiPCJwkrxtOX0EGGjuzEKaynxnn0YRKxVajjBPDVnZyVY7mKNYDV_y7DfjIbcw02d2X0D1Qpy6RBUA0IB0ZZw==
  • SAFETY DATA SHEET. (n.d.). Retrieved from https://www.thermofisher.
  • Leuckart reaction - Wikipedia. (n.d.). Retrieved from https://en.wikipedia.org/wiki/Leuckart_reaction
  • Formamide, N-octyl- - NIST Chemistry WebBook. (n.d.). Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C6282060
  • N-Octylformamide | C9H19NO | CID 221394 - PubChem. (n.d.). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/N-Octylformamide
  • SAFETY DATA SHEET - Sigma-Aldrich. (n.d.). Retrieved from https://www.sigmaaldrich.com/US/en/sds/aldrich/186317
  • Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). Retrieved from https://www.scirp.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from https://www.fishersci.com/store/msds?partNumber=AC127010000&productDescription=N-METHYLFORMAMIDE+100ML&vendorId=VN00032119&countryCode=US&language=en
  • Formylation of Amines - MDPI. (2014). Retrieved from https://www.mdpi.com/1420-3049/19/6/7688
  • SAFETY DATA SHEET - TCI Chemicals. (2019). Retrieved from https://www.tcichemicals.com/GB/en/sds/V0106_EN.pdf
  • SAFETY DATA SHEET - ChemSupply Australia. (2022). Retrieved from https://www.chemsupply.com.au/documents/DL0151CH2T.pdf
  • N-octylformamide | 6282-06-0 - ChemicalBook. (2023). Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21456981.htm
  • Method for the synthesis of substituted formylamines and substituted amines - Google Patents. (n.d.). Retrieved from https://patents.google.
  • Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents. (n.d.). Retrieved from https://patents.google.
  • N-n-Octylformamide - Labsolu. (n.d.). Retrieved from https://labsolu.ca/products/n-n-octylformamide
  • N-octylformamide (C9H19NO) - PubChemLite. (n.d.).
  • What are the properties and uses of Octylamine? - FAQ - Guidechem. (n.d.). Retrieved from https://www.guidechem.com/faq/what-are-the-properties-and-uses-of-octylamine-item-8832.html
  • Octylamine - General, Process, Project, Company Profiles, Patent, Material Safety Data Sheet, Report - Primaryinfo.com. (n.d.). Retrieved from https://primaryinfo.com/industry/octylamine.htm

Sources

An In-depth Technical Guide to the Solubility of N-Octylformamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of N-octylformamide. Designed for researchers, chemists, and formulation scientists, this document moves beyond a simple data sheet to explore the underlying physicochemical principles that govern N-octylformamide's behavior in various organic solvent systems. We will delve into predictive methodologies based on molecular structure, outline a robust experimental protocol for precise solubility determination, and discuss the practical implications of this data in drug development and organic synthesis.

Introduction: The Molecular Profile of N-Octylformamide

N-octylformamide (C₉H₁₉NO) is a fascinating molecule characterized by a structural dichotomy.[1][2][3] It possesses a polar formamide head group (-NHCHO) capable of participating in strong dipole-dipole interactions and acting as both a hydrogen bond donor and acceptor. This is appended to a long, lipophilic eight-carbon alkyl chain (the octyl group), which imparts significant nonpolar character. This amphiphilic nature suggests a nuanced and highly variable solubility profile, making it a versatile compound in applications ranging from a specialty solvent and a building block in organic synthesis to a potential excipient in pharmaceutical formulations.[4][5] A thorough understanding of its solubility is therefore a critical prerequisite for its effective application.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₉H₁₉NO[1][2]
Molecular Weight157.26 g/mol [2][6]
IUPAC NameN-octylformamide[1]
CAS Number6282-06-0[2][6][7]
Boiling Point291°C (lit.)[6][7]
AppearanceColorless to Light Yellow Liquid

Theoretical Framework: Predicting Solubility from First Principles

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a foundational principle, predicting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.

  • The Polar Formamide Group: The formamide moiety is highly polar and can engage in hydrogen bonding, similar to the well-studied N,N-Dimethylformamide (DMF).[8][9] This part of the molecule will drive solubility in polar solvents.

  • The Nonpolar Octyl Chain: The eight-carbon tail is purely aliphatic and will interact favorably with nonpolar solvents through van der Waals forces. This chain significantly influences the molecule's interaction with hydrocarbons and other lipophilic media.

Based on this structure, we can make informed predictions about N-octylformamide's solubility across different solvent classes.

Predicted Solubility Profile:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Interaction
Polar Protic Methanol, Ethanol, WaterHigh to ModerateThe formamide group can form strong hydrogen bonds with the hydroxyl groups of protic solvents. The long alkyl chain may reduce miscibility in highly polar protic solvents like water compared to shorter-chain formamides.
Polar Aprotic DMSO, Acetone, THFHighStrong dipole-dipole interactions between the solvent and the polar formamide head are the primary driving force. These solvents effectively solvate the polar portion of the molecule.
Nonpolar Hexane, Toluene, Carbon TetrachlorideModerate to LowThe octyl chain will interact favorably with nonpolar solvents. However, the high energy required to break the strong dipole-dipole and hydrogen bonding interactions between N-octylformamide molecules will limit solubility.
Ethers Diethyl EtherLimitedDiethyl ether has a lower polarity compared to THF, and its ability to solvate the polar formamide group is weaker, leading to limited solubility.
Ketones AcetoneHighAs a polar aprotic solvent, acetone effectively solvates the formamide group through dipole-dipole interactions.

Experimental Protocol for Quantitative Solubility Determination

While theoretical predictions are valuable, empirical determination is essential for accurate formulation and process design. The isothermal shake-flask method is the gold-standard technique for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[10]

The Shake-Flask Method: A Step-by-Step Guide

This protocol ensures a self-validating system by establishing a true equilibrium between the solute and the solvent.

Objective: To determine the saturation solubility of N-octylformamide in a given organic solvent at a controlled temperature (e.g., 25°C).

Materials:

  • N-octylformamide (>98% purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) for quantification

  • Volumetric flasks and pipettes

Workflow:

  • Preparation of Supersaturated Solutions (The "Why"): Add an excess amount of N-octylformamide to a known volume or mass of the chosen solvent in a sealed vial. The key is to ensure that a solid or separate liquid phase of the solute remains visible after equilibration. This guarantees that the solvent is fully saturated and in equilibrium with the excess solute.

  • Equilibration (The "Why"): Place the vials in a temperature-controlled orbital shaker set to 25°C (or the desired temperature). Agitate the samples for a minimum of 24-48 hours. This extended period is crucial to allow the system to reach thermodynamic equilibrium, where the rates of dissolution and precipitation are equal. Shorter times might only yield kinetic solubility, which can be misleading.[11]

  • Phase Separation (The "Why"): After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess undissolved N-octylformamide settle. This step is critical to avoid clogging the filter and contaminating the saturated solution sample.

  • Sample Extraction (The "Why"): Carefully withdraw an aliquot of the clear, supernatant liquid using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. Filtering is a mandatory step to remove any microscopic undissolved particles, ensuring that the analyzed sample represents only the dissolved solute.

  • Quantification (The "Why"):

    • Prepare a series of calibration standards of N-octylformamide in the same solvent at known concentrations.

    • Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the standards and the diluted sample using a validated analytical method (e.g., GC-FID). The choice of analytical technique depends on the solute's properties; for a volatile compound like N-octylformamide, GC is often suitable.

  • Calculation: Use the calibration curve to determine the concentration of N-octylformamide in the diluted sample. Back-calculate to find the concentration in the original, undiluted saturated solution. This value represents the solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result A 1. Add Excess N-Octylformamide to Solvent B 2. Agitate at Constant Temp (24-48 hours) A->B Establish Equilibrium C 3. Allow Excess to Settle B->C Cease Agitation D 4. Withdraw & Filter Supernatant (0.22 µm Syringe Filter) C->D Isolate Saturated Solution E 5. Dilute Sample for Analysis D->E Prepare for Quantification F 6. Quantify Concentration (e.g., GC-FID) E->F Analyze vs. Standards G Solubility Data (g/100mL or mol/L) F->G Calculate

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Illustrative Data Presentation

The data obtained from the experimental protocol should be presented clearly for comparative analysis. The following table provides an illustrative example of how experimentally determined solubility data for N-octylformamide at 25°C might be summarized.

Illustrative Solubility of N-Octylformamide at 25°C

SolventSolvent ClassPredicted SolubilityIllustrative Value ( g/100 mL)
MethanolPolar ProticHigh> 50 (Miscible)
n-HexaneNonpolarLow~1.5
TolueneNonpolar (Aromatic)Moderate~15.0
AcetonePolar AproticHigh> 50 (Miscible)
Tetrahydrofuran (THF)Polar Aprotic (Ether)High> 50 (Miscible)
Diethyl EtherEtherLimited~5.0

Conclusion and Applications

The solubility of N-octylformamide is a complex interplay between its polar formamide head and its nonpolar octyl tail. While theoretical principles provide a strong predictive foundation, precise quantitative data derived from rigorous experimental methods like the shake-flask protocol is indispensable for practical applications. This data is critical for:

  • Drug Formulation: For developing both aqueous and non-aqueous formulations, including lipid-based drug delivery systems where N-octylformamide might act as a co-solvent or solubilizer.[4]

  • Organic Synthesis: As a reaction solvent, understanding its ability to dissolve reactants and reagents is key to optimizing reaction kinetics and yields.[12]

  • Purification Processes: For designing extraction and crystallization procedures where selective solubility is required to separate the desired product from impurities.

This guide provides the foundational knowledge and a practical framework for researchers to confidently explore and utilize the unique solvent properties of N-octylformamide.

References

  • Title: N-Octylformamide | C9H19NO | CID 221394 Source: PubChem - National Institutes of Health URL: [Link]

  • Title: Formamide, N-octyl- Source: NIST Chemistry WebBook URL: [Link]

  • Title: Formamide, N-octyl- Source: NIST Chemistry WebBook URL: [Link]

  • Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: ResearchGate URL: [Link]

  • Title: The Role of N-Ethylformamide as an Organic Solvent in Industrial Processes Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Source: Google Patents (CN102942500A)
  • Title: Is there any experimental method to find solubility of the transparent polymer in a certain solvent? Source: ResearchGate URL: [Link]

  • Title: Molecular Solvents – Replacements for DMF, DMAC, NMP Source: Wordpress URL: [Link]

  • Title: Table 2 Solubility of different ketones in the buffer medium and... Source: ResearchGate URL: [Link]

  • Title: Solubility of Hydrocarbons in Physical Solvents Source: Bryan Research & Engineering, LLC URL: [Link]

  • Title: Beyond a solvent: triple roles of dimethylformamide in organic chemistry Source: RSC Publishing URL: [Link]

  • Title: Thermodynamics of amide + amine mixtures. 1. Volumetric, speed of sound and refractive index data for N,N-dimethylformamide + N- Source: arXiv URL: [Link]

  • Title: Thermodynamic Study of N- methylformamide and N,N-Dimethyl- Formamide Source: Preprints.org URL: [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of N-Octylformamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Octylformamide (C₉H₁₉NO, CAS: 6282-06-0) is a secondary amide with significant utility in various chemical applications, including as a solvent, a stabilizer, and an intermediate in organic synthesis.[1] Accurate and comprehensive characterization of this compound is paramount for its effective use and for quality control in research and industrial settings. This guide provides a detailed analysis of the key spectroscopic data for N-Octylformamide, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, we present a self-validating methodology for the unambiguous structural confirmation and purity assessment of N-Octylformamide. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this molecule.

Molecular Structure and Spectroscopic Overview

N-Octylformamide is comprised of an eight-carbon alkyl chain (the octyl group) attached to the nitrogen atom of a formamide group. This structure gives rise to distinct signals in various spectroscopic analyses, which, when interpreted together, provide a complete picture of the molecule's constitution.

The expected spectroscopic signatures are:

  • NMR Spectroscopy : Will reveal the number of unique proton and carbon environments, their connectivity, and the electronic environment of the formyl proton and carbonyl carbon.

  • IR Spectroscopy : Will identify the key functional groups, primarily the N-H and C=O bonds of the secondary amide.

  • Mass Spectrometry : Will confirm the molecular weight and provide insights into the fragmentation patterns, further corroborating the structure.[1]

Below is a diagram illustrating the molecular structure of N-Octylformamide with numbering for the carbon atoms of the octyl chain.

Caption: Molecular structure of N-Octylformamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[2] For N-Octylformamide, both ¹H and ¹³C NMR provide critical structural information.

Experimental Protocol: NMR

A standard protocol for acquiring NMR spectra of N-Octylformamide is as follows:

  • Sample Preparation : Dissolve approximately 10-20 mg of N-Octylformamide in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[3]

  • Instrumentation : Utilize a high-field NMR spectrometer, for instance, a 300 or 400 MHz instrument for ¹H NMR and a corresponding frequency (e.g., 75 or 101 MHz) for ¹³C NMR.[4]

  • Data Acquisition : Acquire the spectra at room temperature. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon.[2]

  • Referencing : Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[5]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of N-Octylformamide exhibits characteristic signals for the alkyl chain protons, the amide proton, and the formyl proton.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.0Singlet1HFormyl proton (CHO)
~6.0-7.0Broad Singlet1HAmide proton (NH)
~3.2Quartet2HMethylene group adjacent to N (N-CH₂)
~1.5Multiplet2HMethylene group β to N
~1.3Multiplet10HMethylene groups of the alkyl chain
~0.9Triplet3HTerminal methyl group (CH₃)
  • Formyl Proton (~8.0 ppm) : This proton is significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and the nitrogen atom.

  • Amide Proton (~6.0-7.0 ppm) : The chemical shift of the N-H proton can be broad and variable depending on concentration and solvent due to hydrogen bonding and exchange.

  • Alkyl Chain Protons : The protons on the carbon adjacent to the nitrogen (~3.2 ppm) are deshielded. The remaining methylene groups of the octyl chain appear as a complex multiplet around 1.3 ppm, and the terminal methyl group gives a characteristic triplet at approximately 0.9 ppm.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

Chemical Shift (δ, ppm) Assignment
~163Carbonyl carbon (C=O)
~40Methylene carbon adjacent to N (N-CH₂)
~32Alkyl chain carbons
~29Alkyl chain carbons
~27Alkyl chain carbons
~23Alkyl chain carbons
~14Terminal methyl carbon (CH₃)
  • Carbonyl Carbon (~163 ppm) : The amide carbonyl carbon resonates at a characteristic downfield shift.[6]

  • Alkyl Carbons : The carbons of the octyl chain show distinct signals, with the carbon attached to the nitrogen appearing around 40 ppm. The other methylene carbons are found in the typical aliphatic region (23-32 ppm), and the terminal methyl carbon is the most upfield at ~14 ppm.

Caption: Summary of ¹H and ¹³C NMR assignments for N-Octylformamide.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Experimental Protocol: IR
  • Sample Preparation : The IR spectrum of N-Octylformamide, which is a liquid or low-melting solid at room temperature, can be obtained neat by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of N-Octylformamide is dominated by absorptions corresponding to the secondary amide and alkyl groups.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~3300Strong, BroadN-H stretchSecondary Amide
2950-2850StrongC-H stretchAlkyl
~1670StrongC=O stretch (Amide I band)Secondary Amide
~1550ModerateN-H bend (Amide II band)Secondary Amide
  • N-H Stretch (~3300 cm⁻¹) : This strong, broad absorption is characteristic of the N-H bond in a secondary amide and is broadened due to hydrogen bonding.[8]

  • C-H Stretches (2950-2850 cm⁻¹) : These strong absorptions are due to the stretching vibrations of the C-H bonds in the octyl chain.[9]

  • Amide I Band (~1670 cm⁻¹) : This is one of the most characteristic absorptions in the IR spectrum and is primarily due to the C=O stretching vibration.[10]

  • Amide II Band (~1550 cm⁻¹) : This band arises from a combination of N-H bending and C-N stretching vibrations and is characteristic of secondary amides.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.[11]

Experimental Protocol: MS
  • Sample Introduction : A dilute solution of N-Octylformamide is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionization : Electron Ionization (EI) is a common method for this type of molecule, which involves bombarding the sample with high-energy electrons.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

MS Data and Interpretation

The mass spectrum of N-Octylformamide will show the molecular ion peak and several characteristic fragment ions. The molecular weight of N-Octylformamide (C₉H₁₉NO) is 157.25 g/mol .[12]

m/z Proposed Fragment Significance
157[C₉H₁₉NO]⁺˙Molecular Ion (M⁺˙)
114[M - C₃H₇]⁺Loss of a propyl radical
100[M - C₄H₉]⁺Loss of a butyl radical
86[M - C₅H₁₁]⁺Loss of a pentyl radical
72[M - C₆H₁₃]⁺Loss of a hexyl radical
58[CH₃(CH₂)₃NH=CHOH]⁺McLafferty rearrangement product
44[H₂N=CHO]⁺Formamide fragment
30[CH₂=NH₂]⁺Common amine fragment
  • Molecular Ion (m/z 157) : The presence of a peak at m/z 157 confirms the molecular weight of the compound.[1]

  • Alpha-Cleavage : Fragmentation often occurs at the C-C bond alpha to the nitrogen atom, leading to the loss of alkyl radicals and the formation of stable iminium ions.

  • McLafferty Rearrangement : A characteristic rearrangement for amides with a sufficiently long alkyl chain can lead to a fragment at m/z 58.

  • Base Peak : The most abundant ion in the spectrum (the base peak) is often a smaller, stable fragment. For N-Octylformamide, this is frequently observed at m/z 30 or 58.[13]

Fragmentation_Pathway M [C₉H₁₉NO]⁺˙ m/z = 157 F1 [M - C₄H₉]⁺ m/z = 100 M->F1 - C₄H₉• F2 [M - C₅H₁₁]⁺ m/z = 86 M->F2 - C₅H₁₁• F3 [CH₃(CH₂)₃NH=CHOH]⁺ m/z = 58 M->F3 McLafferty Rearrangement F4 [H₂N=CHO]⁺ m/z = 44 F2->F4 - C₃H₆

Caption: Plausible fragmentation pathways for N-Octylformamide in EI-MS.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For N-Octylformamide:

  • Mass Spectrometry confirms the molecular formula of C₉H₁₉NO with a molecular ion at m/z 157.

  • IR Spectroscopy identifies the key functional groups: a secondary amide (N-H stretch at ~3300 cm⁻¹, C=O stretch at ~1670 cm⁻¹) and an alkyl chain (C-H stretches at 2950-2850 cm⁻¹).

  • ¹³C NMR confirms the presence of 9 unique carbon environments, including a carbonyl carbon (~163 ppm) and eight aliphatic carbons.

  • ¹H NMR provides the final, detailed structural confirmation, showing the connectivity of all protons, including the distinct formyl and amide protons, and the signals corresponding to the octyl chain.

Together, these techniques provide a comprehensive and self-validating dataset that unambiguously confirms the structure of N-Octylformamide.

References

  • National Institute of Standards and Technology. (n.d.). Formamide, N-octyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Octylformamide. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Formamide, N-octyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from [Link]

  • PubChemLite. (n.d.). N-octylformamide (C9H19NO). Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0001888). Retrieved from [Link]

  • NFDI4Chem Search Service. (2024). 13C nuclear magnetic resonance spectroscopy (13C NMR). Retrieved from [Link]

  • SpectraBase. (n.d.). Formamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Native Top‐Down Mass Spectrometry Reveals a Role for Interfacial Glycans on Therapeutic Cytokine and Hormone Assemblies. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Top-down mass spectrometry of native proteoforms and their complexes: A community study. PMC. Retrieved from [Link]

  • Open Access LMU. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural, Spectroscopic, and Docking Analysis of N,O‐Donor Ligand Metal Complex Nanoparticles With Hypolipidemic Effects via Lipoprotein Lipase Activation in High‐Fat Diet Mice. PMC. Retrieved from [Link]

Sources

Navigating the Landscape of High-Purity N-Octylformamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Scientific Advancement

In the realms of pharmaceutical development, materials science, and advanced organic synthesis, the integrity of every reagent is paramount. N-Octylformamide (CAS No. 6282-06-0)[1][2], a versatile amide solvent and intermediate, is no exception. Its utility in various applications is directly correlated with its purity. Even trace impurities can have significant consequences, potentially altering reaction kinetics, compromising the stability of formulations, or introducing contaminants that skew analytical results.[3][4][5] In drug development, for instance, such contaminants can affect the efficacy and safety profile of a potential therapeutic, making the selection and validation of a high-purity N-Octylformamide supplier a critical, foundational step for any research program.[3][4] This guide provides an in-depth framework for researchers, scientists, and drug development professionals to confidently source, evaluate, and qualify high-purity N-Octylformamide for their specific applications.

Section 1: Defining "High-Purity" N-Octylformamide

The term "high-purity" is not absolute; its definition is contingent upon the specific application. For general synthetic chemistry, a purity of >98% may be sufficient. However, for applications in pharmaceutical manufacturing or sensitive analytical techniques, purity requirements often exceed 99.5%, with stringent controls on specific impurities like water, unreacted starting materials, and by-products from synthesis.[4][6]

Key Analytical Techniques for Purity Assessment:

A comprehensive assessment of N-Octylformamide purity relies on a suite of modern analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for identifying and quantifying volatile and semi-volatile impurities.[7][8] It offers high specificity and sensitivity, making it ideal for detecting residual starting materials or by-products.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for the separation and quantification of non-volatile impurities that may not be amenable to GC analysis.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used quantitatively (qNMR) to determine purity without the need for a specific reference standard of the main component.[7] NMR is also invaluable for identifying unknown impurities by elucidating their chemical structure.

  • Karl Fischer Titration: This method is the gold standard for accurately determining water content, a critical parameter as water can act as an unwanted nucleophile in many reactions.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used for functional group analysis and can quickly confirm the identity of the bulk material.

A reputable supplier will readily provide Certificates of Analysis (CoA) detailing the results of these tests for a specific lot.

Section 2: The Commercial Supplier Landscape

Several chemical suppliers offer N-Octylformamide, though purity grades and the extent of analytical documentation can vary. When evaluating suppliers, it is crucial to look beyond the advertised purity percentage and scrutinize the accompanying analytical data.

SupplierAdvertised PurityAnalysis Method CitedKey Considerations
TCI America >98.0%GCProvides access to SDS, specifications, and lot-specific CoA. NMR data is also mentioned for structural confirmation.[9]
Fisher Scientific ≥98.0% (GC)GCDistributes TCI products, offering similar specifications and documentation.[10]
Other Research Chemical Suppliers Typically ≥98%Often GCAvailability and depth of analytical data may vary. It is essential to request lot-specific data before purchase.[11][12]

Note: This table is illustrative and not exhaustive. Researchers should conduct their own searches for the most current supplier information.

Section 3: A Practical Workflow for Supplier and Lot Qualification

Sourcing from a reputable supplier is the first step. The second, and equally critical, step is in-house validation of each new lot of N-Octylformamide before its use in critical experiments. This ensures consistency and mitigates the risk of batch-to-batch variability.

Below is a recommended workflow for qualifying a new batch of N-Octylformamide:

Caption: Workflow for incoming qualification of N-Octylformamide.

Detailed Protocol for In-House Purity Verification by GC-MS:

  • Sample Preparation: Prepare a dilute solution of the N-Octylformamide lot in a high-purity solvent (e.g., dichloromethane or ethyl acetate). A typical concentration is 1 mg/mL.

  • Instrumentation: Use a gas chromatograph equipped with a polar capillary column (e.g., DB-WAX) and coupled to a mass spectrometer.[8]

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

  • Analysis: Inject the prepared sample. Integrate the peak areas of all detected components. The purity is calculated as the peak area of N-Octylformamide divided by the total peak area of all components. Identify impurities by comparing their mass spectra to library databases (e.g., NIST).[1]

Section 4: Understanding Potential Impurities and Their Impact

A thorough understanding of the synthetic route of N-Octylformamide is crucial for anticipating potential impurities.[7] The most common synthesis involves the formylation of n-octylamine with a formylating agent like formic acid.

Synthesis_Impurities Octylamine n-Octylamine Reaction Formylation Octylamine->Reaction FormicAcid Formic Acid FormicAcid->Reaction Product N-Octylformamide (Desired Product) Reaction->Product Impurity1 Unreacted n-Octylamine Reaction->Impurity1 Incomplete Reaction Impurity2 Excess Formic Acid Reaction->Impurity2 Improper Stoichiometry Impurity3 Water (By-product) Reaction->Impurity3 Impurity4 Side-Reaction Products Reaction->Impurity4

Caption: Potential impurities from the synthesis of N-Octylformamide.

Common Impurities and Their Consequences:

  • Unreacted Starting Materials (n-Octylamine, Formic Acid): The presence of a primary amine like n-octylamine can lead to significant side reactions. Formic acid can alter the pH of a reaction mixture and act as an unwanted reagent.[13]

  • Water: As mentioned, water can hydrolyze reagents or products and interfere with water-sensitive reactions.

  • Oxidation/Polymeric By-products: Exposure to air and light can cause discoloration (e.g., yellowing) and the formation of polymeric impurities, which can be difficult to remove and may interfere with downstream processes.[14]

The impact of these impurities is magnified in sensitive applications. In drug formulation, reactive impurities can degrade the active pharmaceutical ingredient (API), affecting stability and shelf-life.[5][15] In catalysis, they can poison expensive metal catalysts, rendering them inactive.

Conclusion

The selection of a commercial supplier for high-purity N-Octylformamide is a decision that warrants careful consideration and rigorous scientific validation. By understanding the analytical techniques used to define purity, scrutinizing supplier documentation, and implementing a robust in-house qualification workflow, researchers can ensure the quality and consistency of this critical reagent. This diligence forms the bedrock of reproducible, reliable, and ultimately successful research and development endeavors.[4]

References

  • The Critical Role of High-Purity Solvents in Biotech and Pharmaceutical Innov
  • Application Notes and Protocols for the Purity Assessment of N-(2-Methoxy-2-methylpropyl)formamide. (2025). Benchchem.
  • Why Solvent Purity Is Crucial in the World of Chemistry. (2025). Ibis Scientific, LLC.
  • The importance of high-purity solvents in pharma production.
  • A Comparative Guide to Analytical Methods for Formamide Determination in M
  • Understanding the Role of Solvents in Pharmaceutical Manufacturing. (2023). Coastviewsolvents.com.
  • High-Purity Solvents: Driving Innovation Across Global Industries. (2025). BCC Research Blog.
  • N-n-Octylformamide. [Supplier Name Redacted].
  • N-n-Octylformamide 6282-06-0. TCI AMERICA.
  • N-n-Octylformamide 98.0+%, TCI America™. Fisher Scientific.
  • HPLC Method for Simultaneous Determination of Formamide, Propionic Acid and Formic Acid on Newcrom BH Column. SIELC Technologies.
  • N-octylformamide | 6282-06-0. (2023). ChemicalBook.
  • N-n-Octylformamide 6282-06-0. Tokyo Chemical Industry Co., Ltd. (APAC).
  • Formamide, N-octyl-. NIST WebBook.
  • Determination of formamide in urine by gas chromatography mass spectrometry. (2018).
  • Dimethylformamide: Purification, Tests For Purity and Physical Properlies. Scribd.
  • Formamide, N-octyl-. NIST WebBook.
  • N-Octylformamide | C9H19NO | CID 221394. PubChem - NIH.
  • Common impurities in the synthesis of N-Formyl-2-aminophenol and their removal. (2025). Benchchem.

Sources

Methodological & Application

Application Note: N-Octylformamide as a High-Boiling Point, Polar Aprotic Solvent for Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Suzuki-Miyaura Coupling and the Quest for Greener Solvents

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between organoboron compounds and organic halides or triflates is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The reaction's outcome is profoundly influenced by several components, including the catalyst, ligand, base, and, critically, the solvent.[3]

Traditionally, polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) have been employed.[4] However, growing concerns over the environmental impact and toxicity of these conventional solvents have spurred a significant shift towards "green chemistry," prioritizing the use of safer, more sustainable alternatives.[5][6] This note explores the potential of N-Octylformamide, a high-boiling point, polar aprotic N-alkyl amide, as a novel and advantageous solvent for Suzuki-Miyaura coupling reactions. While N-alkyl amides like DMF are known to be effective, N-Octylformamide remains an underexplored candidate that offers a unique combination of physical properties beneficial for this pivotal transformation.[5]

Rationale for N-Octylformamide as a Candidate Solvent

The ideal solvent for a Suzuki-Miyaura coupling must effectively dissolve a diverse range of components, from nonpolar organic substrates to polar organometallic intermediates and inorganic bases.[4] N-Octylformamide (C₉H₁₉NO) presents several compelling characteristics that align with these requirements.

Key Properties of N-Octylformamide:

PropertyValueSignificance in Suzuki Coupling
Boiling Point 291 °CAllows for a wide operational temperature range, enabling reactions with challenging or sterically hindered substrates that require significant thermal energy. Reduces solvent loss due to evaporation.
Solvent Type Polar Aprotic AmideThe amide functionality is effective at solvating and stabilizing the charged palladium intermediates crucial to the catalytic cycle, similar to DMF or DMAc.[4][5]
Structure Long (C8) alkyl chainThe lipophilic octyl chain may enhance the solubility of nonpolar or long-chain organic halides and boronic acids, potentially improving reaction rates and yields for challenging substrates.
Volatility LowReduced vapor pressure enhances laboratory safety by minimizing inhalation exposure and contributes to a lower environmental footprint.

The causality behind these advantages lies in the molecular structure. The polar formamide head facilitates the dissolution of inorganic bases and stabilizes the polar/ionic palladium complexes formed during the catalytic cycle, while the nonpolar octyl tail can create a favorable microenvironment for lipophilic substrates, potentially overcoming solubility challenges encountered in more polar, shorter-chain amide solvents.

The Suzuki-Miyaura Catalytic Cycle in N-Octylformamide

The fundamental mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7] N-Octylformamide is hypothesized to play a crucial role in facilitating each stage.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex, forming a Pd(II) intermediate.[7]

  • Transmetalation: This is often the rate-determining step. A base activates the organoboron compound (R²-B(OR)₂) to form a more nucleophilic boronate species.[8] The polar nature of N-Octylformamide is expected to stabilize this charged boronate and the subsequent Pd(II) intermediates, facilitating the transfer of the R² group from boron to palladium.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, thus completing the cycle.[7]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add_label Oxidative Addition pd0->ox_add_label pd2_add R¹-Pd(II)L₂-X trans_label Transmetalation pd2_add->trans_label pd2_trans R¹-Pd(II)L₂-R² red_elim_label Reductive Elimination pd2_trans->red_elim_label r1r2 R¹-R² pd2_trans->r1r2 ox_add_label->pd2_add trans_label->pd2_trans red_elim_label->pd0 r1x R¹-X r1x->pd0 r2b R²-B(OR)₂ + Base r2b->pd2_add

Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

General Protocol for the Investigation of N-Octylformamide as a Solvent in Suzuki Coupling Reactions

Disclaimer: This protocol provides a general starting point for researchers. Optimal conditions (catalyst, ligand, base, temperature, and reaction time) are substrate-dependent and must be determined empirically.

I. Materials and Equipment
  • Solvent: N-Octylformamide (anhydrous grade recommended)

  • Substrates: Aryl/vinyl halide (1.0 eq), Aryl/vinyl boronic acid or ester (1.2–1.5 eq)

  • Palladium Pre-catalyst: Pd(PPh₃)₄ (1–5 mol%), Pd(OAc)₂ (1–5 mol%), or other suitable Pd(0) or Pd(II) sources.

  • Ligand (if using Pd(OAc)₂): PPh₃, SPhos, XPhos, or other phosphine ligands (typically 1:2 to 1:4 Pd:Ligand ratio).

  • Base: K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0–3.0 eq), typically as a fine powder.

  • Equipment: Schlenk flask or reaction vial with magnetic stir bar, condenser, inert gas (N₂ or Ar) manifold, heating mantle or oil bath, magnetic stirrer, TLC plates, standard work-up and purification glassware (separatory funnel, rotary evaporator), and column chromatography supplies.

II. Experimental Workflow

Workflow start 1. Setup & Inerting reagents 2. Reagent Addition start->reagents reaction 3. Reaction Heating & Monitoring reagents->reaction workup 4. Aqueous Workup reaction->workup purify 5. Purification workup->purify analyze 6. Analysis purify->analyze

Caption: Experimental Workflow for Suzuki Coupling in N-Octylformamide.

III. Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq), the organoboron reagent (1.2 mmol, 1.2 eq), and the base (2.0 mmol, 2.0 eq).

    • Causality Note: Adding the solid reagents first under ambient conditions is often more convenient and safer before introducing the solvent and catalyst.

  • Inert Atmosphere:

    • Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition:

    • Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and any additional ligand to the flask against a positive flow of inert gas.

    • Using a syringe, add N-Octylformamide (3–5 mL). The concentration should be adjusted based on substrate solubility.

    • Causality Note: The solvent is added last to ensure all solid components are present for immediate dissolution and to minimize exposure of the catalyst to air.

  • Reaction and Monitoring:

    • Lower the flask into a preheated oil bath set to a temperature between 80–120 °C. The high boiling point of N-Octylformamide provides a wide window for temperature optimization.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Workup:

    • Once the reaction is complete (typically 4–24 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate or diethyl ether, 20 mL).

    • Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL). The high polarity of N-Octylformamide should facilitate its removal into the aqueous phase.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

IV. Optimization and Troubleshooting

The use of a novel solvent necessitates a systematic approach to optimization. The following table outlines key parameters to screen for maximizing yield and reaction efficiency.

Table for Method Optimization Parameters:

ParameterVariables to ScreenRationale
Catalyst Loading 1 mol%, 2 mol%, 5 mol%Lowering catalyst loading is cost-effective and reduces residual palladium in the final product.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, K-Ot-BuThe strength and solubility of the base are critical for the transmetalation step.[8]
Temperature 80 °C, 100 °C, 120 °C, 140 °CUnreactive substrates may require higher temperatures, which N-Octylformamide readily accommodates.
Ligand PPh₃, Buchwald-type ligands (SPhos, XPhos), NHC ligandsLigand choice dramatically affects catalyst stability, activity, and substrate scope.[9]
Concentration 0.1 M, 0.25 M, 0.5 MHigher concentrations can increase reaction rates but may lead to solubility issues or side reactions.
Conclusion and Future Outlook

N-Octylformamide presents itself as a promising, high-boiling point polar aprotic solvent for the Suzuki-Miyaura cross-coupling reaction. Its unique combination of a polar amide head and a long lipophilic tail offers potential advantages in substrate solubility and allows for a broad temperature range for reaction optimization. The general protocol provided herein serves as a robust starting point for researchers and drug development professionals to explore the application of this underexplored solvent. Further investigation into its recyclability and a full life-cycle analysis will be crucial in solidifying its credentials as a truly "green" and superior alternative to conventional solvents in one of organic chemistry's most powerful transformations.

References
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. Retrieved from [Link]

  • Garg, N. K. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Schulz, T., Torvisco, A., Hararch, S., & Gevorgyan, V. (n.d.). Palladium-Catalyzed C–N and C–O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved from [Link]

  • Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Lei, P., & Szostak, M. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]

  • Akhlaghinia, B. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. SciSpace. Retrieved from [Link]

  • NroChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • ResearchGate. (2001). Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. Retrieved from [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Retrieved from [Link]

  • MDPI. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

Sources

N-Octylformamide as a High-Temperature, Lipophilic Solvent for Challenging Heck Coupling Reactions: An Investigative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The Mizoroki-Heck reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Solvent selection is a critical parameter that dictates reaction kinetics, catalyst stability, and substrate solubility. While polar aprotic amides like N,N-dimethylformamide (DMF) are standard, there is an ongoing need for solvents that can address specific challenges, such as poor solubility of lipophilic substrates or the need for very high reaction temperatures. This guide introduces N-octylformamide as a novel, investigative solvent for the Heck coupling reaction. We will explore its theoretical advantages based on its physical properties, propose a mechanistic framework for its role in the catalytic cycle, and provide a detailed, adaptable protocol for its application.

Introduction: The Critical Role of the Solvent in Heck Catalysis

The palladium-catalyzed Heck reaction, which couples aryl or vinyl halides with alkenes, is fundamental to the synthesis of complex molecules in materials science and pharmaceutical development.[1] The choice of solvent is far from a passive parameter; it is an active component that governs the reaction's success. An ideal solvent must:

  • Solubilize Diverse Components: Dissolve nonpolar organic substrates, polar inorganic bases, and the palladium catalyst complex.

  • Stabilize the Catalytic Species: Coordinate with and stabilize the active Pd(0) catalyst, preventing aggregation into inactive palladium black, especially in "ligandless" protocols.[3]

  • Facilitate High Temperatures: Possess a high boiling point to enable reactions with less reactive substrates, such as aryl chlorides.

Dipolar aprotic solvents, particularly amides like DMF and N,N-dimethylacetamide (DMAc), are frequently employed for these reasons.[3][4] They offer a good balance of polarity and a relatively high boiling point. However, for highly lipophilic substrates or reactions requiring temperatures exceeding 160-170°C, these conventional solvents can be suboptimal.

N-Octylformamide: A Profile of a Potential Problem-Solver

N-Octylformamide is a long-chain amide with physical properties that distinguish it from its more common, shorter-chain relatives. While not traditionally documented for use in Heck couplings, its characteristics suggest it may offer unique advantages in specific scenarios.

Key Physical Properties:

PropertyValueSignificance in Heck Reactions
Molecular Formula C₉H₁₉NO[5]-
Molecular Weight 157.26 g/mol [6]-
Boiling Point 291 °C[7][8]Allows for extremely high reaction temperatures, useful for activating challenging substrates (e.g., aryl chlorides).
Physical State Clear, colorless to light yellow liquid[6][7]Easy to handle and dispense as a reaction medium.
Structure Formamide head with an 8-carbon alkyl tailThe formamide group provides polarity and coordinating ability, while the octyl chain imparts significant lipophilic character.

The combination of a very high boiling point and a lipophilic octyl chain makes N-octylformamide a compelling candidate for Heck reactions involving:

  • Highly Nonpolar Substrates: Where solubility in DMF or DMAc is limited.

  • Sterically Hindered or Electron-Poor Aryl Halides: Which often require significant thermal energy to undergo oxidative addition.

  • Catalyst Stabilization: The formamide moiety can coordinate to the palladium center, potentially stabilizing nanoparticles or soluble catalytic species in a manner analogous to DMF.[9][10]

Mechanistic Considerations: The Role of N-Octylformamide in the Catalytic Cycle

The generally accepted mechanism for the Heck reaction provides a framework for understanding how N-octylformamide would participate.[11][12] The solvent's primary roles are to facilitate the dissolution of reactants and to stabilize the palladium species throughout the cycle, particularly the catalytically active Pd(0).

The catalytic cycle proceeds through several key steps:

  • Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) complex to form a Pd(II) species. High temperatures, enabled by N-octylformamide, can accelerate this rate-limiting step.

  • Olefin Coordination & Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion into the Pd-Ar bond.

  • β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the final substituted alkene product and a palladium-hydride species.

  • Reductive Elimination & Catalyst Regeneration: The base removes HX from the palladium-hydride complex, regenerating the active Pd(0) catalyst.

N-octylformamide, like DMF, can act as a weak ligand, coordinating to the palladium center and preventing catalyst decomposition, which is crucial for maintaining high catalytic activity over the course of the reaction.[3]

Heck_Mechanism Figure 1: Proposed Heck Catalytic Cycle in N-Octylformamide Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX L₂Pd(II)(Ar)(X) OxAdd->PdII_ArX Insertion Olefin Insertion PdII_ArX->Insertion PdII_Alkene L₂Pd(II)(Alkyl)(X) Insertion->PdII_Alkene BetaElim β-Hydride Elimination PdII_Alkene->BetaElim PdII_H L₂Pd(II)(H)(X) BetaElim->PdII_H Product Product BetaElim->Product - RedElim Reductive Elimination PdII_H->RedElim RedElim->Pd0 BaseH [Base-H]⁺X⁻ RedElim->BaseH - ArX Ar-X ArX->OxAdd + Alkene Alkene Alkene->Insertion + Base Base Base->RedElim +

Caption: Proposed Heck Catalytic Cycle in N-Octylformamide.

Investigative Protocol: Heck Coupling of 4-Bromoanisole with Styrene

This protocol is a starting point for investigating the use of N-octylformamide. It is adapted from standard ligandless Heck procedures and should be optimized for specific substrate combinations.

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. N-octylformamide has a high boiling point; exercise caution when heating to high temperatures to avoid thermal burns.

Materials & Reagents:

ReagentM.W.Amount (mmol)Mass/Volume
4-Bromoanisole187.041.0187 mg
Styrene104.151.2125 mg (137 µL)
Palladium(II) Acetate (Pd(OAc)₂)224.50.02 (2 mol%)4.5 mg
Potassium Carbonate (K₂CO₃)138.211.5207 mg
N-Octylformamide157.26-4.0 mL

Experimental Workflow:

Caption: Step-by-step workflow for the investigative Heck protocol.

Expected Outcomes and Troubleshooting

  • Workup and Purification: A key challenge will be the removal of N-octylformamide due to its high boiling point and potential co-elution with products.

    • Solution: A thorough aqueous workup is critical. Given its lipophilic nature, extraction with a nonpolar solvent like hexanes may be more effective at separating the product from the solvent than ethyl acetate. High-vacuum distillation (Kugelrohr) of the crude product prior to chromatography may help remove residual solvent.

  • Reaction Rate: The reaction may proceed faster or slower than in traditional solvents.

    • Solution: Monitor the reaction closely in initial runs. The optimal temperature may be significantly higher than in DMF; explore a range from 150 °C to 220 °C.

  • Catalyst Deactivation: At very high temperatures, catalyst decomposition can become more pronounced.

    • Solution: If yields are low, consider adding a phosphine ligand (e.g., PPh₃, 4 mol%) to stabilize the palladium catalyst.

Conclusion and Future Outlook

N-Octylformamide presents an intriguing, albeit unexplored, option as a solvent for the Heck coupling reaction. Its unique combination of high thermal stability and lipophilicity positions it as a potential tool for overcoming common challenges associated with unreactive or poorly soluble substrates. The protocols and insights provided here serve as a foundational guide for researchers to explore its utility. Experimental validation is required to establish its efficacy and define its niche within the broad toolkit of palladium-catalyzed cross-coupling reactions.

References

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Coupling Reactions: Carbonylative Heck Reactions To Give Chalcones. Retrieved from [Link]

  • Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic systems for synthesis of N-formamides. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Octylformamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Dimethylformamide-Protected Single-Sized Metal Nanoparticles and Their Use as Catalysts for Organic Transformations. Retrieved from [Link]

  • ResearchGate. (2025, August 5). The role of palladium nanoparticles in catalytic C–C cross-coupling reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Effects of Solvents and Additives in the Asymmetric Heck Reaction of Alkenyl Triflates. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Retrieved from [Link]

  • Google Patents. (n.d.). US7026511B2 - Synthesis of N-vinylformamide.

Sources

The Emerging Role of N-Octylformamide in Advanced Nanoparticle Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Solvents and Capping Agents

In the dynamic field of nanotechnology, the precise control over nanoparticle size, shape, and surface chemistry is paramount for their application in diverse areas, from drug delivery and bio-imaging to catalysis and nanoelectronics. While a host of solvents and capping agents have been established, the exploration of novel reagents that offer unique advantages continues to be a critical area of research. This technical guide delves into the promising, yet underexplored, application of N-Octylformamide in nanoparticle synthesis. By examining its physicochemical properties and drawing parallels with well-understood related compounds, we will elucidate its potential multifaceted roles as a high-boiling point solvent, a reducing agent, and a long-chain capping agent. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit for creating highly controlled and functionalized nanoparticles.

Physicochemical Properties of N-Octylformamide: A Foundation for Versatility

N-Octylformamide (C₉H₁₉NO) is a long-chain amide possessing a unique combination of properties that make it an intriguing candidate for nanoparticle synthesis.[1][2][3] Its molecular structure, featuring a polar formamide head group and a nonpolar octyl tail, underpins its potential dual functionality.

PropertyValueSignificance in Nanoparticle Synthesis
Molecular Formula C₉H₁₉NOProvides a balance of polar and nonpolar characteristics.
Molecular Weight 157.25 g/mol [1][2]Influences viscosity and solvent properties.
Boiling Point ~291 °C[4][5]Enables high-temperature synthesis methods like thermal decomposition, allowing for the decomposition of a wide range of metal precursors.[6]
Polarity Polar aprotic nature (inferred from formamide and DMF)Can dissolve a variety of organic and inorganic compounds, including metal salts and precursors.[7][8]
Structure Formamide head with an 8-carbon alkyl chainThe formamide group can act as a reducing agent and a ligand, while the octyl chain can provide steric stabilization.

The Multifaceted Roles of N-Octylformamide in Nanoparticle Synthesis

Based on the established chemistry of related compounds like formamide and N,N-dimethylformamide (DMF), we can infer the potential roles of N-Octylformamide in nanoparticle synthesis.[7][8][9]

High-Boiling Point Solvent for Thermal Decomposition

The high boiling point of N-Octylformamide (~291 °C) makes it an excellent solvent for thermal decomposition synthesis.[4][5] This method involves the decomposition of metal-organic precursors at elevated temperatures to form nanoparticles. The ability to reach high temperatures is crucial for the complete decomposition of many precursors and for promoting the crystallization of the resulting nanoparticles.[6]

Causality Behind Experimental Choice: The selection of a high-boiling point solvent like N-Octylformamide allows for a wider thermal window for the synthesis, enabling the use of precursors with high decomposition temperatures. This can lead to the formation of more crystalline and stable nanoparticles.

In-situ Reducing Agent

Similar to formamide and DMF, the formamide group in N-Octylformamide can act as a reducing agent, capable of reducing metal ions to their zero-valent state, a critical step in the formation of metallic nanoparticles.[7][8] This in-situ reduction obviates the need for an additional reducing agent, simplifying the reaction system and reducing potential sources of contamination.

Mechanism of Reduction: The reduction likely proceeds through the donation of electrons from the nitrogen atom and the decomposition of the formamide group at elevated temperatures.

Capping Agent for Size and Shape Control

The N-Octylformamide molecule possesses a dual nature that makes it an effective capping agent. The polar formamide head can coordinate to the surface of the nascent nanoparticle through the nitrogen or oxygen atoms, acting as a ligand.[10][11] Simultaneously, the long, nonpolar octyl tail extends into the solvent, providing a steric barrier that prevents nanoparticle aggregation and controls their growth. This steric hindrance is crucial for obtaining monodisperse nanoparticles with well-defined sizes and shapes.

Causality Behind Experimental Choice: The length of the alkyl chain in a capping agent is a key parameter for controlling interparticle spacing and, consequently, the final size of the nanoparticles. The octyl chain of N-Octylformamide offers a significant steric barrier, which is expected to be effective in stabilizing nanoparticles and preventing their uncontrolled growth.

Experimental Protocols: A Hypothetical Framework

While specific protocols for N-Octylformamide are not yet widely published, we can propose hypothetical protocols based on established methods for similar systems.

Protocol 1: Synthesis of Gold Nanoparticles via Thermal Decomposition

This protocol outlines a one-pot synthesis of gold nanoparticles where N-Octylformamide acts as the solvent, reducing agent, and capping agent.

Materials:

  • Gold(III) chloride (HAuCl₄)

  • N-Octylformamide

  • Ethanol

  • Nitrogen gas

Procedure:

  • In a three-neck flask equipped with a condenser, thermometer, and nitrogen inlet, add 20 mL of N-Octylformamide.

  • De-gas the solvent by bubbling with nitrogen for 30 minutes at room temperature.

  • Under a nitrogen atmosphere, heat the N-Octylformamide to 150 °C with vigorous stirring.

  • Inject a solution of HAuCl₄ (10 mg) in 1 mL of N-Octylformamide into the hot solvent.

  • Maintain the reaction temperature at 150 °C for 1-2 hours. The color of the solution should change, indicating the formation of gold nanoparticles.

  • Cool the reaction mixture to room temperature.

  • Add 40 mL of ethanol to precipitate the gold nanoparticles.

  • Centrifuge the mixture to collect the nanoparticles and wash with ethanol three times.

  • Redisperse the purified nanoparticles in a suitable solvent for characterization.

Diagram of Experimental Workflow:

Gold_Nanoparticle_Synthesis cluster_reaction Reaction cluster_purification Purification reagents HAuCl4 in N-Octylformamide injection Inject Precursor reagents->injection solvent N-Octylformamide heating Heat to 150°C under N2 solvent->heating heating->injection reaction React for 1-2h injection->reaction precipitation Precipitate with Ethanol reaction->precipitation centrifugation Centrifuge & Wash precipitation->centrifugation dispersion Redisperse centrifugation->dispersion

Caption: Workflow for the synthesis of gold nanoparticles using N-Octylformamide.

Protocol 2: Synthesis of Metal Oxide Nanoparticles

This protocol describes a potential method for synthesizing metal oxide nanoparticles, such as iron oxide, using a metal acetylacetonate precursor.

Materials:

  • Iron(III) acetylacetonate (Fe(ac)₃)

  • N-Octylformamide

  • Toluene

  • Ethanol

Procedure:

  • In a three-neck flask, dissolve Fe(ac)₃ (2 mmol) in 20 mL of N-Octylformamide.

  • Heat the mixture to 200 °C under a nitrogen atmosphere with vigorous stirring.

  • Increase the temperature to 280 °C and maintain for 1 hour.

  • Cool the reaction to room temperature.

  • Add 40 mL of a 1:1 mixture of toluene and ethanol to precipitate the nanoparticles.

  • Separate the nanoparticles by centrifugation and wash with the toluene/ethanol mixture.

  • Dry the nanoparticles under vacuum.

Logical Relationships and Mechanistic Insights

The role of N-Octylformamide in nanoparticle synthesis can be visualized as a tripartite function, where each component of the molecule contributes to the overall process.

N_Octylformamide_Function cluster_roles Functional Roles cluster_properties Molecular Properties NOF N-Octylformamide BoilingPoint High Boiling Point (~291°C) NOF->BoilingPoint FormamideGroup Formamide Group (-NHCHO) NOF->FormamideGroup OctylChain Octyl Chain (C8H17) NOF->OctylChain Solvent High-Boiling Solvent NanoparticleFormation NanoparticleFormation Solvent->NanoparticleFormation Nanoparticle Formation ReducingAgent Reducing Agent ReducingAgent->NanoparticleFormation CappingAgent Capping Agent CappingAgent->NanoparticleFormation BoilingPoint->Solvent Enables thermal decomposition FormamideGroup->ReducingAgent Reduces metal ions FormamideGroup->CappingAgent Coordinates to nanoparticle surface OctylChain->CappingAgent Provides steric hindrance

Caption: The interconnected roles of N-Octylformamide in nanoparticle synthesis.

Conclusion and Future Outlook

N-Octylformamide presents a compelling, albeit currently underutilized, option for the synthesis of advanced nanomaterials. Its high boiling point, inherent reducing capabilities, and the steric hindrance provided by its long alkyl chain position it as a versatile, all-in-one reagent for producing well-defined nanoparticles. The hypothetical protocols provided herein offer a starting point for researchers to explore its potential. Further systematic studies are warranted to fully elucidate the structure-property relationships and to optimize reaction conditions for the synthesis of a wide range of nanoparticles with tailored characteristics. The exploration of N-alkylformamides with varying chain lengths could also open new avenues for fine-tuning nanoparticle properties. As the demand for sophisticated nanomaterials grows, the innovative use of reagents like N-Octylformamide will be crucial in advancing the frontiers of nanoscience and technology.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 221394, N-Octylformamide. Retrieved from [Link].

  • NIST. (n.d.). Formamide, N-octyl-. In NIST Chemistry WebBook. Retrieved from [Link].

  • National Center for Biotechnology Information (2020). N,N-Dimethylformamide-Protected Single-Sized Metal Nanoparticles and Their Use as Catalysts for Organic Transformations. Retrieved from [Link].

  • ResearchGate. (2014). Germanium Nanocrystals Synthesized in High-Boiling-Point Organic Solvents. Retrieved from [Link].

  • NIST. (n.d.). Formamide, N-octyl-. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link].

  • ResearchGate. (2014). Al2O3 Nanoparticles: An Efficient and Recyclable Nanocatalyst for the Rapid Synthesis of N-Heteroaryl Formamides under Solvent-Free Conditions. Retrieved from [Link].

  • Taylor & Francis Group. (2020). N,N-Dimethylformamide as a Reaction Medium for Metal Nanoparticle Synthesis. In Colloidal Synthesis of Plasmonic Nanometals. Retrieved from [Link].

  • ChemSynthesis. (n.d.). octylformamide. Retrieved from [Link].

  • ResearchGate. (2004). Preparation of gold nanoparticles in formamide and N,N-dimethylformamide in the presence of poly(amidoamine) dendrimers with surface methyl ester groups. Retrieved from [Link].

  • ACS Publications. (2023). Nanostructured Carbon Catalyst for Amide Coupling Reactions under Microwave Heating in the Absence of a Solvent. ACS Applied Nano Materials. Retrieved from [Link].

  • White Rose eTheses Online. (2019). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link].

  • ACS Publications. (2023). Nanostructured Carbon Catalyst for Amide Coupling Reactions under Microwave Heating in the Absence of a Solvent. Retrieved from [Link].

  • Auctores. (n.d.). Nanoparticles, Precision Engineering for Synthesis of Tailored Dosage Form. Retrieved from [Link].

  • Study Mind. (n.d.). Transition Metals - Ligands (A-Level Chemistry). Retrieved from [Link].

  • Royal Society of Chemistry. (2020). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry. Retrieved from [Link].

  • ResearchGate. (2012). Equilibrium studies on mixed ligand complexes of transition metal ions with Tazobactum (antibiotics) drug and amino acids. Retrieved from [Link].

  • Chemistry LibreTexts. (2020). Coordination Chemistry of Transition Metals. Retrieved from [Link].

  • University of Birmingham. (n.d.). Transition Metal Coordination Chemistry.
  • National Center for Biotechnology Information (2021). Novel mixed ligand coordination compounds of some rare earth metal cations containing acesulfamato/N,N-diethylnicotinamide. Retrieved from [Link].

Sources

N-Octylformamide as a surfactant for emulsion polymerization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to N-Octylformamide as a Novel Surfactant for Emulsion Polymerization

Introduction: The Quest for Advanced Polymer Nanoparticles

Emulsion polymerization stands as a cornerstone technique for producing a vast array of synthetic polymers, enabling the creation of stable aqueous dispersions known as latexes.[1] This process is fundamental in manufacturing paints, adhesives, coatings, and, increasingly, sophisticated nanomaterials for biomedical applications. The success of emulsion polymerization hinges on the meticulous selection of a surfactant, a molecule capable of emulsifying the water-insoluble monomer and stabilizing the resulting polymer particles.[2]

Traditionally, anionic surfactants have been widely used. However, the drive towards more robust, biocompatible, and versatile formulations has spurred research into alternative stabilizing agents. This application note introduces N-Octylformamide, a non-charged, amphiphilic molecule, as a novel nonionic surfactant for emulsion polymerization. We will explore the scientific principles underpinning its function, provide a detailed protocol for its use in synthesizing polymer nanoparticles, and discuss its potential advantages for researchers, scientists, and drug development professionals. Nonionic surfactants are often preferred in pharmaceutical formulations for their lower toxicity and greater stability across a range of pH and ionic strengths.[3]

Scientific Rationale: The Mechanism of Steric Stabilization

To appreciate the potential of N-Octylformamide, it is crucial to understand its structure and the stabilization mechanism it imparts.

Molecular Structure and Surfactant Properties

N-Octylformamide (C₉H₁₉NO) is an amphiphilic molecule consisting of two distinct regions: a long, eight-carbon alkyl chain (n-octyl) that is hydrophobic (oil-loving) and a formamide group (-NHCHO) that is polar and hydrophilic (water-loving).[4][5] This dual nature allows it to position itself at the oil-water interface, reducing interfacial tension and enabling the formation of micelles—nanoscopic aggregates where the hydrophobic tails surround a monomer core, and the hydrophilic heads face the aqueous phase. As a nonionic surfactant, its hydrophilic portion carries no net electrical charge, a key differentiator from common anionic surfactants like sodium dodecyl sulfate (SDS).[6]

The Power of Steric Hindrance

Unlike anionic surfactants that stabilize particles through electrostatic repulsion, N-Octylformamide provides stabilization via steric hindrance . The hydrophilic formamide heads, along with associated water molecules, form a hydrated layer on the surface of the growing polymer particles. This physical barrier prevents the particles from approaching each other too closely and aggregating (flocculating), as shown in Figure 1.

The primary advantages of this steric stabilization mechanism include:

  • Enhanced Electrolyte Stability: Formulations are less sensitive to the presence of salts and changes in pH, which can screen or neutralize the charges in electrostatically stabilized systems.[7]

  • Freeze-Thaw Resistance: The robust physical barrier provided by the hydrated surfactant layer offers better protection against coagulation during freezing and thawing cycles.[2][7]

  • Biocompatibility: Nonionic surfactants are generally considered milder and less irritating than their ionic counterparts, a significant advantage for nanoparticles intended for biomedical and pharmaceutical use.[3]

Caption: Diagram of steric stabilization by N-Octylformamide.

Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a crucial parameter for selecting a surfactant. It is a measure of the degree to which a surfactant is hydrophilic or lipophilic.[8] For oil-in-water (O/W) emulsions, which are typical for emulsion polymerization, surfactants with HLB values in the range of 8-16 are generally preferred.[8]

Estimated HLB for N-Octylformamide: HLB = 7 + Σ(hydrophilic group numbers) - 0.475 × n(hydrophobic groups)

  • Hydrophilic Group (Amide, -CONH-): Group Number ≈ 2.1

  • Hydrophobic Groups (-CH₂- and -CH₃): Group Number = 0.475

  • Calculation: HLB = 7 + 2.1 - (0.475 × 8) = 9.1 - 3.8 = 5.3

This estimated HLB value of 5.3 suggests that N-Octylformamide is more lipophilic and would be suitable for creating water-in-oil (W/O) emulsions. However, the formamide group's strong hydrogen bonding capacity may impart more hydrophilicity than the group number suggests, potentially making it effective for O/W systems under specific conditions or in combination with a more hydrophilic co-surfactant. Experimental validation is essential.

Data Presentation: Properties and Formulation

A summary of N-Octylformamide's properties and a model formulation for emulsion polymerization are provided below.

Table 1: Physicochemical Properties of N-Octylformamide

PropertyValueSource
Molecular Formula C₉H₁₉NO[4][5]
Molecular Weight 157.25 g/mol [4][5]
Appearance Liquid (at STP)Assumed
Boiling Point ~291°C[9]
Estimated HLB 5.3Davies' Method

Table 2: Model Formulation for Polystyrene Nanoparticle Synthesis

ComponentRoleConcentration (% w/w)
Deionized WaterContinuous Phase70 - 80%
StyreneMonomer20 - 25%
N-OctylformamideSurfactant1 - 3% (based on monomer)
Potassium Persulfate (KPS)Initiator0.5 - 1% (based on monomer)

Note: These concentrations are a starting point and should be optimized for the desired particle size and latex stability.

Experimental Protocol: Synthesis of Polymer Nanoparticles

This protocol describes a representative lab-scale, semi-batch emulsion polymerization of styrene using N-Octylformamide as the primary surfactant.

I. Materials and Equipment
  • Reactor: 250 mL four-neck round-bottom flask

  • Agitation: Mechanical overhead stirrer with a paddle agitator

  • Heating/Cooling: Water bath or heating mantle with temperature control

  • Inert Atmosphere: Nitrogen or Argon gas inlet

  • Monomer Delivery: Dropping funnel or syringe pump

  • Condenser: Reflux condenser

  • Reagents: Styrene (inhibitor removed), N-Octylformamide, Potassium Persulfate (KPS), Deionized (DI) water.

II. Workflow Diagram

EmulsionPolymerizationWorkflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Characterization A Prepare Aqueous Phase: Water + N-Octylformamide D Charge Reactor with Aqueous Phase A->D B Prepare Monomer Phase: Styrene G Feed Monomer Phase over 2-3 hours B->G C Prepare Initiator Solution: KPS in Water F Add Initial Monomer & Initiator ('Seed Stage') C->F E Heat to 70-80°C under N2 Purge D->E E->F F->G H Hold at Temperature for 1-2 hours ('Cook Down') G->H I Cool to Room Temp & Filter Latex H->I J Measure Solid Content (Gravimetry) I->J K Analyze Particle Size (e.g., DLS) I->K

Caption: General workflow for emulsion polymerization.

III. Step-by-Step Methodology
  • Preparation of Solutions:

    • Aqueous Phase: In a beaker, dissolve the desired amount of N-Octylformamide (e.g., 0.5 g) in DI water (e.g., 150 g). Stir until fully dissolved.

    • Monomer Phase: In a separate beaker, measure the required amount of inhibitor-free styrene (e.g., 50 g).

    • Initiator Solution: Shortly before use, dissolve the initiator, KPS (e.g., 0.25 g), in a small amount of DI water (e.g., 10 g). Rationale: KPS is a water-soluble initiator that generates free radicals in the aqueous phase upon heating.

  • Reactor Setup and Initial Charge:

    • Assemble the reactor with the mechanical stirrer, reflux condenser, nitrogen inlet, and a stopper for one neck.

    • Transfer the prepared Aqueous Phase into the reactor.

    • Begin stirring at a constant rate (e.g., 200-300 RPM) to ensure uniform mixing and heat transfer.

    • Start purging the system with nitrogen and continue a gentle flow throughout the reaction. Rationale: Oxygen inhibits free-radical polymerization and must be removed.

  • Polymerization Reaction:

    • Heat the reactor contents to the target temperature (e.g., 75°C).

    • Once the temperature is stable, add approximately 10% of the Monomer Phase to the reactor, followed by 25% of the Initiator Solution . This is the "seed stage" where initial particle nucleation occurs.

    • Allow this initial charge to react for 15-20 minutes. You may observe the clear solution turning into a bluish-white emulsion.

    • Begin the continuous, drop-wise addition of the remaining Monomer Phase over 2-3 hours using a dropping funnel or syringe pump. Simultaneously, add the remaining Initiator Solution . Rationale: A semi-batch process allows for better temperature control and results in a more uniform polymer composition.

  • Completion and Recovery:

    • After the monomer feed is complete, maintain the reaction temperature for an additional 1-2 hours to ensure high conversion of the remaining monomer.

    • Turn off the heating and allow the reactor to cool to room temperature while stirring continues.

    • Filter the resulting latex through a fine mesh (e.g., 100-micron) to remove any coagulum (un-stabilized polymer).

    • The final product is a stable polymer nanoparticle dispersion (latex).

IV. Post-Polymerization Analysis
  • Solid Content: Determine the polymer content by drying a known weight of the latex in an oven and measuring the residual solid mass.

  • Particle Size and Distribution: Use Dynamic Light Scattering (DLS) to measure the average hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles.

  • Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to confirm their size and spherical shape.

Application Focus: Drug Development and Delivery

The synthesis of polymer nanoparticles via emulsion polymerization is of immense interest to the pharmaceutical industry. These nanoparticles can serve as carriers for hydrophobic drugs, improving their solubility and enabling targeted delivery.[10]

The use of a nonionic surfactant like N-Octylformamide is particularly advantageous in this field:

  • Reduced Toxicity: The neutral charge and molecular structure of nonionic surfactants can lead to lower cellular toxicity compared to charged surfactants.

  • Stealth Properties: Nanoparticles stabilized by nonionic surfactants often exhibit reduced protein adsorption (opsonization) in the bloodstream, potentially leading to longer circulation times and improved delivery to target tissues. Steric stabilization with polymers like PEG is a well-known strategy for achieving this "stealth" effect.[11]

  • Formulation Stability: The inherent resistance to electrolytes makes these nanoparticles more stable in physiological media, which have high salt concentrations.

By providing a stable, biocompatible coating, N-Octylformamide could be a valuable tool for creating next-generation nanocarriers for challenging therapeutic agents.

References

  • Greenwald, H. L., Brown, G. L., & Fineman, M. N. (1956). Determination of the Hydrophilic-Lipophilic Balance of Surfactants. Analytical Chemistry, 28(11), 1693–1697.
  • Griffin, W. C. (1954). Calculation of HLB Values of Non-Ionic Surfactants. Journal of the Society of Cosmetic Chemists, 5(4), 249-256.
  • Lankem. (2019). The HLB Concept. Available at: [Link]

  • Wikipedia. (n.d.). Hydrophilic-lipophilic balance. Available at: [Link]

  • J R Hess Company, Inc. (n.d.). Basics of the HLB System. Available at: [Link]

  • Asua, J. M., et al. (2021). Shedding light on the different behavior of ionic and nonionic surfactants in emulsion polymerization. RSC Advances, 11(42), 26168-26177.
  • PCC SE. (n.d.). Emulsion Polymerization. Available at: [Link]

  • Dow. (2023). Effect of Different Surfactants on Emulsion Polymerization of a Vinyl-Acrylic Latex, Part Two. Available at: [Link]

  • Wikipedia. (n.d.). Emulsion polymerization. Available at: [Link]

  • Indovinya. (n.d.). The role of surfactants in the emulsion polymerization process. Available at: [Link]

  • The Royal Society of Chemistry. (2024). Bulking Up: The Impact of Polymer Sterics on Emulsion Stability. Available at: [Link]

  • MacKay, J. A., et al. (2024). Steric stabilization of bioactive nanoparticles using elastin-like polypeptides. Advanced Drug Delivery Reviews, 206, 115189.
  • Capek, I. (2001). Sterically and electrosterically stabilized emulsion polymerization. Kinetics and preparation. Advances in Colloid and Interface Science, 91(3), 295-334.
  • National Center for Biotechnology Information. (n.d.). N-Octylformamide. PubChem Compound Database. Available at: [Link]

  • Tran, T. H., & Richmond, W. R. (2021). Interfacial Steric and Molecular Bonding Effects Contributing to the Stability of Neutrally Charged Nanoemulsions. Pharmaceutics, 13(12), 2021.
  • NIST. (n.d.). Formamide, N-octyl-. NIST Chemistry WebBook. Available at: [Link]

  • PubChemLite. (n.d.). N-octylformamide (C9H19NO). Available at: [Link]

  • Gilbert, R. G. (1997). Role of the nonionic surfactant Triton X-405 in emulsion polymerization. II. Homopolymerization of n-butyl acrylate. Journal of Polymer Science Part A: Polymer Chemistry, 35(17), 3827-3835.
  • National Center for Biotechnology Information. (2021). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. Polymers, 13(11), 1789.
  • ResearchGate. (n.d.). Non-ionic Surfactants. Available at: [Link]

  • MDPI. (2024). Synthesis of Novel Zwitterionic Surfactants: Achieving Enhanced Water Resistance and Adhesion in Emulsion Polymer Adhesives. Polymers, 16(24), 3567.
  • National Center for Biotechnology Information. (2021).
  • Wisdom Library. (2026). Non-ionic surfactant: Significance and symbolism. Available at: [Link]

  • ResearchGate. (n.d.). Non‐ionic Surfactants. Available at: [Link]

Sources

Application Notes and Protocols for the Exploratory Use of N-Octylformamide in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in peptide synthesis.

Abstract: The synthesis of peptides, particularly those with sequences prone to aggregation, remains a significant challenge in medicinal chemistry and drug development. Standard solvents like N,N-Dimethylformamide (DMF) are effective but face increasing scrutiny due to toxicity concerns. This document explores the potential of N-Octylformamide as a novel, high-boiling point, polar aprotic solvent for Solid-Phase Peptide Synthesis (SPPS). While not a conventional choice, its structural characteristics suggest it may offer unique advantages in solvating complex peptide chains and mitigating aggregation. This guide provides a theoretical framework for its application, detailed experimental protocols for its evaluation, and methods for characterizing the outcomes.

Introduction: The Challenge of Peptide Aggregation in SPPS

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the construction of complex polypeptide chains on a solid support.[1] The success of SPPS is highly dependent on the efficient solvation of both the resin and the growing peptide chain.[2] However, certain "difficult sequences," often rich in hydrophobic or β-branched amino acids, are prone to forming stable secondary structures like β-sheets. This leads to inter-chain aggregation on the resin, which can severely hinder reaction kinetics, leading to incomplete couplings and deletions in the final product.[3]

The choice of solvent is therefore critical. Polar aprotic solvents such as DMF and N-Methyl-2-pyrrolidone (NMP) are widely used due to their excellent solvating properties.[4][5] However, the search for alternative solvents is driven by both the need to overcome the limitations of current solvents in synthesizing aggregation-prone peptides and the desire for greener, less toxic chemical processes.[4][5][6]

This application note introduces N-Octylformamide as a candidate for investigation in this context. As a formamide derivative, it shares the polar amide group essential for solvating the peptide backbone, while the N-octyl group introduces significant hydrophobicity. This unique combination could potentially disrupt the hydrophobic interactions that drive aggregation in difficult sequences.

Physicochemical Properties of N-Octylformamide

To evaluate its suitability for peptide synthesis, it is essential to understand the physicochemical properties of N-Octylformamide.

PropertyValueSource
Molecular Formula C9H19NO[7][8][9]
Molecular Weight 157.26 g/mol [7][8][9][10]
Boiling Point 291°C[10][11]
Appearance Liquid[12]
CAS Number 6282-06-0[7][8][9][11]

The high boiling point of N-Octylformamide suggests it would be suitable for syntheses requiring elevated temperatures, a common strategy for disrupting aggregation.[13] Its structure, featuring a polar formamide head and a long alkyl chain, positions it as an amphiphilic solvent. This property may be particularly beneficial for solvating peptides with both hydrophobic and hydrophilic regions.

Proposed Mechanism of Action in Mitigating Aggregation

The rationale for using N-Octylformamide in the synthesis of difficult peptides is based on its potential to interfere with the hydrogen bonding and hydrophobic interactions that lead to β-sheet formation and aggregation.

Aggregation_Disruption cluster_aggregation Standard Aggregation in SPPS cluster_disruption Proposed Disruption by N-Octylformamide P1 Peptide Chain 1 P2 Peptide Chain 2 P1->P2 H-Bonding P3 Peptide Chain 3 P2->P3 Hydrophobic Interactions NOF N-Octylformamide P4 Peptide Chain NOF->P4 Polar Head Solvates Peptide Backbone P4->NOF Octyl Tail Disrupts Hydrophobic Interactions caption Disruption of Peptide Aggregation

Caption: Proposed mechanism of N-Octylformamide in preventing peptide aggregation.

Experimental Protocol: Evaluating N-Octylformamide in SPPS

This protocol is designed for the manual synthesis of a known "difficult sequence" to evaluate the performance of N-Octylformamide against a standard solvent like DMF. The widely studied amyloid-beta (1-42) peptide, known for its high aggregation propensity, serves as an excellent model.[14]

Materials and Reagents
  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Deprotection solution: 20% piperidine in the chosen solvent (N-Octylformamide or DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N-Octylformamide (test) and DMF (control)

  • Washing solvents: Dichloromethane (DCM), Isopropanol (IPA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Ninhydrin test kit

Workflow for a Single Coupling Cycle

The following diagram outlines the steps for one cycle of amino acid addition. This entire process is repeated for each amino acid in the peptide sequence.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine in Solvent) start->deprotection wash1 Solvent Wash (3x) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) wash1->coupling wash2 Solvent Wash (3x) coupling->wash2 ninhydrin Ninhydrin Test wash2->ninhydrin ninhydrin->coupling Positive (Recouple) end_cycle End of Cycle ninhydrin->end_cycle Negative (Complete)

Sources

Application Notes & Protocols: N-Octylformamide as a Functional Additive for Crystal Growth Control in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Controlled Crystallization in Pharmaceuticals

In the pharmaceutical industry, the crystalline form of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate therapeutic efficacy.[1][2][3] The size, shape (morphology), and internal crystal structure (polymorphism) of an API can profoundly influence its solubility, dissolution rate, bioavailability, and manufacturing properties.[3][4] Needle-like crystals, for instance, often exhibit poor flowability and are challenging to filter and formulate, whereas more equant, block-shaped crystals are generally preferred.[5][6] The ability to meticulously control the crystallization process is, therefore, not merely a matter of academic interest but a cornerstone of robust drug development.[1][7]

Molecular additives have emerged as a powerful tool for exerting control over crystal morphology and polymorphic outcomes.[8][9] These additives, even at low concentrations, can interact with specific faces of a growing crystal, inhibiting or promoting growth in certain directions to tailor the final crystal habit. This application note provides a comprehensive guide to the use of N-Octylformamide as a novel, rationally designed additive for controlling the crystal growth of APIs. We will explore its proposed mechanism of action, provide detailed protocols for its application, and outline methods for characterizing the resulting crystalline products.

Physicochemical Properties of N-Octylformamide

N-Octylformamide (C₉H₁₉NO) is an amphiphilic molecule characterized by a polar formamide head group and a non-polar octyl tail.[10][11] This dual nature is central to its proposed function as a crystal growth modifier.

PropertyValueSource
Molecular Formula C₉H₁₉NO[10][11]
Molecular Weight 157.25 g/mol [10][11]
CAS Number 6282-06-0[10][11]
Structure
Key Features - Hydrogen bond donor/acceptor (formamide group)- Hydrophobic interactions (octyl chain)Inferred from structure

Proposed Mechanism of Action: A Tale of Two Moieties

The efficacy of N-Octylformamide as a crystal growth modifier is predicated on its ability to selectively adsorb to the surfaces of growing crystals. This interaction is thought to be governed by a combination of hydrogen bonding and steric hindrance.

  • Surface Recognition and Binding: The formamide headgroup of N-Octylformamide can form hydrogen bonds with complementary functional groups (e.g., amides, carboxylic acids, alcohols) present on the crystal faces of an API. This targeted binding is the crucial first step in modifying crystal growth.

  • Growth Inhibition via Steric Hindrance: Once adsorbed, the long, flexible octyl tail extends outwards from the crystal surface. This alkyl chain creates a steric shield, physically impeding the approach and integration of new API molecules onto that specific crystal face. The result is a reduction in the growth rate of the faces where N-Octylformamide has preferentially bound.

By inhibiting growth on certain faces while allowing others to grow unimpeded, the overall morphology of the crystal can be systematically altered. For example, inhibiting growth on the faces that lead to needle-like elongation can promote the development of more isotropic, block-like crystals.

G cluster_0 Crystal Growth Modification by N-Octylformamide cluster_1 Mechanism of Action cluster_2 Outcome API_Crystal Growing API Crystal Crystal_Face Specific Crystal Face (e.g., fast-growing) API_Crystal->Crystal_Face Growth Direction Original_Morphology Needle-like Morphology (Uncontrolled Growth) API_Crystal->Original_Morphology Without Additive Blocked_Face Growth Inhibition Crystal_Face->Blocked_Face 2. Steric Hindrance (Octyl Tail) NOF N-Octylformamide NOF->Crystal_Face 1. Adsorption via Hydrogen Bonding (Formamide Headgroup) Modified_Morphology Block-like Morphology (Controlled Growth) Blocked_Face->Modified_Morphology Altered Crystal Habit

Caption: Proposed mechanism of N-Octylformamide in modifying crystal habit.

Experimental Protocols

The following protocols provide a systematic approach to evaluating N-Octylformamide as a crystal growth additive for a target API.

Protocol 1: Screening for Optimal N-Octylformamide Concentration

Objective: To determine the concentration range of N-Octylformamide that effectively modifies the crystal morphology of the API without causing excessive nucleation or oiling out.

Materials:

  • Target API

  • N-Octylformamide

  • Appropriate solvent system (in which the API has moderate solubility)

  • Small-scale crystallization vials (e.g., 20 mL glass vials)

  • Magnetic stirrer and stir bars

  • Microscope (for visual inspection of crystals)

Procedure:

  • Prepare a Stock Solution of the API: Dissolve the API in the chosen solvent at a slightly elevated temperature to create a saturated or near-saturated solution.

  • Prepare N-Octylformamide Stock Solutions: Prepare a series of stock solutions of N-Octylformamide in the same solvent at various concentrations (e.g., 0.1, 0.5, 1.0, 2.0, and 5.0 % w/w relative to the API).

  • Set up Crystallization Experiments:

    • Aliquot a fixed volume of the API stock solution into each crystallization vial.

    • Add the appropriate volume of the N-Octylformamide stock solution to each vial to achieve the desired final concentration. Include a control vial with no additive.

    • Ensure all vials have the same total volume by adding pure solvent if necessary.

  • Induce Crystallization: Employ a controlled cooling profile or anti-solvent addition to induce crystallization. The method should be consistent across all vials.[12]

  • Observation and Analysis:

    • Allow the crystallization to proceed for a set period (e.g., 24 hours).

    • Collect the crystals by filtration.

    • Visually inspect the crystals from each vial under a microscope. Note any changes in morphology, size, and aspect ratio.[12]

    • Identify the concentration of N-Octylformamide that produces the most desirable crystal habit.

G start Start: API in Solvent prep_api Prepare Saturated API Solution start->prep_api setup Set up Crystallization Vials (API + varying [NOF]) prep_api->setup prep_nof Prepare N-Octylformamide Stock Solutions (0.1% to 5% w/w) prep_nof->setup induce Induce Crystallization (Cooling or Anti-solvent) setup->induce observe Incubate and Observe (24 hours) induce->observe analyze Collect and Analyze Crystals (Microscopy) observe->analyze end End: Optimal [NOF] Identified analyze->end

Caption: Workflow for screening N-Octylformamide concentrations.

Protocol 2: Characterization of Modified Crystals

Objective: To quantitatively assess the impact of N-Octylformamide on the physicochemical properties of the API crystals.

Materials:

  • API crystals (control and N-Octylformamide-modified)

  • Analytical instrumentation:

    • Powder X-ray Diffraction (PXRD)

    • Differential Scanning Calorimetry (DSC)

    • Scanning Electron Microscopy (SEM)

    • Dynamic Vapor Sorption (DVS)

    • High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Purity Analysis (HPLC):

    • Dissolve a known quantity of the control and modified crystals in a suitable solvent.

    • Analyze by HPLC to confirm that N-Octylformamide has not been incorporated into the crystal lattice in significant amounts and that the API has not degraded.

  • Polymorph Screening (PXRD):

    • Obtain PXRD patterns for both the control and modified crystals.[12]

    • Compare the diffractograms to determine if the addition of N-Octylformamide has induced a polymorphic transformation.

  • Thermal Analysis (DSC):

    • Perform DSC analysis on both crystal batches to identify melting points, and detect any polymorphic transitions or desolvation events.[12]

  • Morphology and Size Analysis (SEM):

    • Use SEM to obtain high-resolution images of the crystals.

    • Quantify the changes in crystal morphology, aspect ratio, and size distribution resulting from the use of N-Octylformamide.

  • Hygroscopicity Assessment (DVS):

    • Analyze the moisture sorption/desorption behavior of the crystals to determine if the change in morphology has affected their hygroscopicity.

Expected Outcomes and Data Interpretation

The successful application of N-Octylformamide should result in a measurable change in the crystal habit of the API, ideally leading to a more favorable morphology for downstream processing.

Analytical TechniqueParameter MeasuredInterpretation of a Positive Result
Microscopy/SEM Crystal shape, aspect ratioA shift from high-aspect-ratio (needle-like) to low-aspect-ratio (block-like) crystals.
PXRD Diffraction patternThe PXRD pattern of the modified crystals should match that of the desired polymorph of the control, indicating no change in the crystal lattice.
DSC Melting point (Tₘ)The melting point of the modified crystals should be sharp and consistent with the pure, desired polymorph.
HPLC PurityThe purity of the API should remain high (>99.5%), with negligible amounts of N-Octylformamide detected.

Troubleshooting

  • Oiling Out: If the API and/or additive separate as a liquid phase, reduce the concentration of N-Octylformamide or decrease the cooling rate.

  • No Change in Morphology: The interaction between N-Octylformamide and the crystal surface may be weak. Consider a different solvent system that might enhance this interaction or try a structurally similar additive.

  • Polymorphic Transformation: N-Octylformamide may be stabilizing a different, potentially less desirable, polymorph. A thorough polymorphic screen is essential in such cases.[9][13]

Conclusion

N-Octylformamide presents a promising avenue for the rational design of crystal morphology in pharmaceutical manufacturing. Its amphiphilic nature allows for specific interactions with growing crystal faces, offering a mechanism to inhibit undesirable anisotropic growth. The protocols outlined in this application note provide a robust framework for researchers and drug development professionals to explore the potential of N-Octylformamide in their crystallization processes. By systematically screening concentrations and thoroughly characterizing the resulting crystals, it is possible to harness the capabilities of this additive to produce APIs with optimized physicochemical properties, ultimately leading to safer, more effective, and more manufacturable medicines.

References

  • Effect of Small Molecular Additives on Growth Rates of Molecular Crystals from the Melt near Glass-Transition Temperature. (n.d.). National Institutes of Health.
  • Controlling Crystal Morphology and Polymorph Selection Using Molecular Additives. (n.d.).
  • Stability of amorphous pharmaceutical solids: crystal growth mechanisms and effect of polymer additives. (2012, March 21). PubMed.
  • Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation. (n.d.). Sciforum.
  • Formamide, N-octyl-. (n.d.). NIST WebBook.
  • Crystal growth and morphology control of needle-shaped organic crystals. (n.d.).
  • N-Octylformamide. (n.d.). PubChem.
  • Re-crystallization experiments. (n.d.).
  • Applications of the crystallization process in the pharmaceutical industry. (2025, August 7). ResearchGate.
  • Crystal Morphology Prediction Models and Regulating Methods. (n.d.). MDPI.
  • Guide for crystallization. (n.d.).
  • Technical Crystallization for Application in Pharmaceutical Material Engineering. (n.d.). SciSpace.
  • Crystal growth mechanisms and morphological control of the prototypical metal-organic framework MOF-5 revealed by atomic force microscopy. (2012, November 26). PubMed.
  • Strategy for control of crystallization of polymorphs. (n.d.). CrystEngComm (RSC Publishing).
  • Crystal growth and morphology control of needle-shaped organic crystals. (n.d.). RSC Publishing.
  • Crystallization processes in pharmaceutical technology and drug delivery design. (n.d.).
  • Development of Crystallization Processes for Pharmaceutical Applications. (n.d.). LACCEI.org.
  • Application Notes and Protocols for the Co-crystallization of 9-Ethyladenine. (n.d.). Benchchem.
  • Crystal Engineering of Pharmaceutical Cocrystals in the Discovery and Development of Improved Drugs. (2022, July 13). PubMed.
  • Crystal engineering: Design, syntheses and characterization of a family of compounds demonstrating liquid crystalline properties. (n.d.). UA Campus Repository.
  • Effect of Additives on Crystal Growth and Nucleation of Amorphous Flutamide. (2012, May 11).
  • The effects of inorganic additives on the nucleation and growth kinetics of calcium sulfate dihydrate crystals. (n.d.). -ORCA - Cardiff University.
  • Strategy for control of crystallization of polymorphs. (2025, August 10). ResearchGate.
  • Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. (n.d.).

Sources

Application Notes & Protocols: The Role of N-Octylformamide in the Formation of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Metal-Organic Frameworks (MOFs) are distinguished by their exceptional porosity and tunable structures, making them prime candidates for applications in drug delivery, catalysis, and gas separation. The synthesis of MOFs is a nuanced process where the choice of solvent and additives can profoundly influence the final material's properties, including crystallinity, particle size, and defect engineering. This document explores the theoretical and practical role of N-Octylformamide (NOF) as a multifunctional agent in MOF synthesis. While not a conventional solvent in this field, its unique combination of a high boiling point, a coordinating formamide group, and a long alkyl chain presents compelling opportunities for its use as a solvent, coordination modulator, and morphology-directing agent. These notes provide the foundational principles, mechanistic hypotheses, and actionable protocols for researchers to investigate the utility of N-Octylformamide in controlling MOF self-assembly.

Introduction: The Critical Role of Synthesis Environment in MOF Formation

The self-assembly of metal ions and organic linkers into crystalline MOFs is highly sensitive to the reaction environment. Solvents are not merely inert media for dissolving precursors; they influence solubility kinetics, deprotonation of the linker, and can even coordinate to the metal centers, thereby affecting the nucleation and growth processes.[1][2] Similarly, additives known as "modulators" are now routinely employed to gain precise control over MOF synthesis.[3][4]

N-Octylformamide (NOF) is a polar, high-boiling-point (approx. 265 °C) organic solvent. Its molecular structure is amphiphilic, featuring:

  • A polar formamide headgroup (-NHCHO), capable of hydrogen bonding and coordination to metal centers.

  • A nonpolar n-octyl tail (-C₈H₁₇), which can introduce steric effects and alter the polarity of the synthesis medium.

This unique structure suggests that NOF can play several roles in MOF formation, primarily as a high-temperature solvent for solvothermal synthesis and as a coordination modulator to control crystal growth.

Mechanistic Insights: N-Octylformamide as a Coordination Modulator

Coordination modulation is a powerful technique used to control the kinetics of MOF formation.[5] It involves adding a molecule (the modulator) that competes with the organic linker to coordinate to the metal-ion clusters, or secondary building units (SBUs).[6] This competition slows the rate of framework assembly, allowing for errors in the crystal lattice to be corrected and promoting the growth of higher-quality, phase-pure crystals.[3][7]

The formamide group of NOF is structurally analogous to the carboxylate groups found in many common linkers (e.g., terephthalic acid) and modulators (e.g., benzoic acid, acetic acid).[8] This allows it to reversibly bind to the open coordination sites on the metal SBU during crystal growth.

The proposed mechanism involves several key effects:

  • Control of Nucleation and Growth: By competing with the linker, NOF reduces the rate of both nucleation and crystal growth.[3] This can lead to the formation of larger, more well-defined crystals or, conversely, smaller nanoparticles depending on the concentration and reaction conditions.[9]

  • Defect Engineering: The steric bulk of the octyl chain and the strength of the formamide-metal coordination can lead to the deliberate introduction of "missing linker" or "missing cluster" defects.[5] While once considered imperfections, such defects can enhance properties like catalytic activity and porosity.

  • Morphological Control: The long octyl chain of NOF can act as a capping agent, adsorbing to specific crystal faces and inhibiting their growth.[10] This can alter the final morphology of the MOF crystals, for example, transforming cubes into spheres or octahedra.[11]

G Figure 1: Mechanism of Coordination Modulation by N-Octylformamide cluster_0 MOF Self-Assembly cluster_1 Modulation Effect Metal Metal SBU MOF Growing MOF Crystal Metal->MOF Coordination Competition Competitive Coordination Metal->Competition Linker Organic Linker Linker->MOF Coordination Linker->Competition Slower, more controlled growth NOF N-Octylformamide (Modulator) NOF->Competition Competition->MOF Regulates Assembly G Figure 2: Workflow for Screening NOF as a Modulator cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A 1. Prepare Metal Salt & Linker Stock Solutions B 2. Aliquot into Vials A->B C 3. Add Varying Equivalents of N-Octylformamide B->C D 4. Sonicate to Homogenize C->D E 5. Transfer to Autoclaves D->E F 6. Heat in Oven (Solvothermal Synthesis) E->F G 7. Cool & Recover Product (Centrifugation) F->G H 8. Wash with Solvent G->H I 9. Activate (Solvent Exchange & Vacuum Drying) H->I J 10. Characterize (PXRD, SEM, N2 Sorption) I->J

Caption: Figure 2: Workflow for Screening NOF as a Modulator.

Protocol 4.2: Using N-Octylformamide as a Primary High-Temperature Solvent

This protocol is for exploring new MOF synthesis conditions where NOF is the main solvent.

Procedure:

  • Precursor Solubility Test: Before proceeding, test the solubility of the desired metal salt and organic linker in NOF at room temperature and with gentle heating (e.g., 80 °C). If precursors are not soluble, a co-solvent may be necessary.

  • Reaction Setup: In a glass vial, dissolve the metal salt and organic linker in N-Octylformamide.

  • Homogenize and Transfer: Sonicate the mixture until a clear solution is formed. Transfer the solution to a Teflon-lined autoclave.

  • Solvothermal Reaction: Place the autoclave in an oven and ramp the temperature slowly to the desired setpoint (e.g., 180 °C, 200 °C, or 220 °C). Hold for 24-72 hours.

  • Workup and Analysis: Follow steps 6-9 from Protocol 4.1 for product recovery, washing, activation, and characterization.

Data Interpretation: Expected Outcomes

The systematic screening of N-Octylformamide allows for a clear correlation between its concentration and the resulting MOF properties. This data should be tabulated for easy comparison.

Table 1: Example Data Summary for NOF Modulation Screening of [Example MOF]

NOF EquivalentsPXRD ResultAvg. Crystal Size (SEM)Morphology (SEM)BET Surface Area (m²/g)
0 (Control)Phase-pure, sharp peaks500 nmCubic1500
10Phase-pure, sharper peaks750 nmCubic1650
50Phase-pure, high crystallinity1.2 µmTruncated Cube1700
100Phase-pure, broad peaks150 nmSpherical Aggregates1300
500AmorphousN/AIrregular250

Interpretation of Example Data:

  • Low NOF concentrations (10-50 eq.): NOF acts as an effective modulator, slowing crystal growth, healing defects, and leading to larger, more crystalline particles with a higher surface area.

  • Moderate NOF concentrations (100 eq.): The high modulator concentration may suppress crystal growth in favor of rapid nucleation, resulting in smaller nanoparticles.

  • High NOF concentrations (500 eq.): An excess of NOF may overly inhibit linker-metal coordination, preventing framework crystallization and leading to an amorphous product.

Conclusion

N-Octylformamide represents a promising, underexplored tool for the rational design and synthesis of Metal-Organic Frameworks. Its dual-functionality as a high-boiling point solvent and a coordination modulator provides a rich parameter space for controlling MOF crystallinity, size, morphology, and defectivity. The protocols and mechanistic principles outlined in these notes offer a robust framework for researchers to systematically investigate the impact of NOF and potentially unlock new materials with enhanced performance for targeted applications.

References

  • Coordination modulation: a way to improve the properties of metal–organic frameworks. (2023). Royal Society of Chemistry. [Link]

  • Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture. (n.d.). Arabian Journal of Chemistry. [Link]

  • Modulated self-assembly of metal–organic frameworks. (n.d.). National Institutes of Health (PMC). [Link]

  • Solvothermal Synthesis Of MOFs. (n.d.). Innovation.world. [Link]

  • Coordination modulation method for preparing MOF nanocrystals. (n.d.). ResearchGate. [Link]

  • Schematic of coordination modulation, with a range of different potential outcomes. (n.d.). ResearchGate. [Link]

  • Coordination modulation: A way to improve the properties of metal-organic frameworks. (n.d.). ResearchGate. [Link]

  • Modulation of crystal growth and structure within cerium-based metal–organic frameworks. (2022). CrystEngComm. [Link]

  • Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023). protocols.io. [Link]

  • Different protocols for the synthesis of MOFs and its derivatives. (n.d.). ResearchGate. [Link]

  • Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. (2025). ZYLAB. [Link]

  • Experimental evidence for a general model of modulated MOF nanoparticle growth. (n.d.). National Institutes of Health. [Link]

  • Interactions of Common Synthesis Solvents with MOFs Studied via Free Energies of Solvation: Implications on Stability and Polymorph Selection. (2022). ACS Publications. [Link]

  • MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. (n.d.). Pro-Plus.com. [Link]

  • Different solvents used in MOF synthesis. (n.d.). ResearchGate. [Link]

  • Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs). (2021). R Discovery. [Link]

  • Recent progress in strategies for preparation of metal-organic frameworks and their hybrids with different dimensions. (n.d.). Journal of Nanobiotechnology. [Link]

  • Monitoring the Coordination Modulator Shell at MOF Nanocrystals. (n.d.). Figshare. [Link]

  • Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023). protocols.io. [Link]

  • Crystal growth mechanisms and morphological control of the prototypical metal-organic framework MOF-5 revealed by atomic force microscopy. (2012). PubMed. [Link]

  • Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. (n.d.). MDPI. [Link]

  • The Function of Metal-Organic Frameworks in Application of MOF-based Composites. (2020). Semantic Scholar. [Link]

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. (n.d.). National Institutes of Health (PMC). [Link]

  • Recent progress in the synthesis of metal–organic frameworks. (n.d.). National Institutes of Health (PMC). [Link]

  • Progressive Trends on the Biomedical Applications of Metal Organic Frameworks. (n.d.). National Institutes of Health (PMC). [Link]

Sources

N-Octylformamide: A High-Boiling Point Medium for Advanced High-Temperature Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for High-Performance Solvents in Modern Synthesis

In the landscape of modern organic synthesis, particularly within drug discovery and development, the choice of solvent is a critical parameter that dictates reaction feasibility, efficiency, and scalability. High-temperature reactions, such as many palladium-catalyzed cross-coupling and Ullmann-type reactions, often necessitate solvents with high boiling points to achieve optimal reaction rates and conversions. While traditional solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have been the workhorses in this domain, their toxicological profiles and relatively lower boiling points for certain applications have driven the search for superior alternatives.

This application note introduces N-octylformamide as a promising, high-boiling point, polar aprotic solvent for high-temperature organic reactions. With a boiling point of 291°C, N-octylformamide offers a significantly wider operational temperature window compared to many conventional solvents, opening new possibilities for reaction optimization and the synthesis of challenging molecular targets. This guide provides a comprehensive overview of its properties, potential applications, and generalized protocols for its use in key synthetic transformations.

Physicochemical Properties of N-Octylformamide: A Profile of a High-Performance Solvent

Understanding the fundamental properties of a solvent is paramount to its effective application. N-octylformamide possesses a unique combination of characteristics that make it an attractive candidate for high-temperature synthesis.

PropertyValueSource
CAS Number 6282-06-0
Molecular Formula C₉H₁₉NO
Molecular Weight 157.25 g/mol
Boiling Point 291°C
Appearance Clear, colorless to light yellow liquid
Polarity Expected to be a polar aprotic solventInferred from related N-alkylformamides

The high boiling point of N-octylformamide is its most distinguishing feature, allowing for reactions to be conducted at temperatures well above what is achievable with solvents like DMF (b.p. 153°C) or NMP (b.p. 202°C). This can be particularly advantageous for reactions with high activation energies, enabling faster reaction times and potentially improving yields of desired products.

The polarity of N-octylformamide is another key attribute. While an experimental dielectric constant value is not available, related N-alkylformamides such as N-methylformamide and N,N-diethylformamide exhibit high dielectric constants, indicating their polar nature[2][3]. This polarity is essential for dissolving a wide range of organic substrates and inorganic salts commonly used in cross-coupling and other organic reactions. The octyl group also introduces a degree of lipophilicity, which may enhance the solubility of nonpolar reactants.

Potential Applications in High-Temperature Organic Reactions

The unique properties of N-octylformamide make it a compelling solvent for a variety of high-temperature organic transformations that are central to pharmaceutical and materials science research.

Palladium-Catalyzed Cross-Coupling Reactions: Heck and Suzuki Couplings

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis.[4][5] The efficiency of these reactions is often highly dependent on the solvent, which influences catalyst stability, solubility of reactants, and reaction kinetics.[4][5]

Heck Coupling: This reaction typically requires elevated temperatures to facilitate the key steps of the catalytic cycle. The use of N-octylformamide could allow for higher reaction temperatures, potentially leading to faster reaction rates and the ability to couple less reactive aryl halides.

Suzuki Coupling: While many Suzuki couplings can be performed at moderate temperatures, challenging substrates may require more forcing conditions. N-octylformamide provides the thermal window to explore these higher temperature regimes, which could be beneficial for coupling sterically hindered substrates or those with deactivating electronic properties.

Ullmann Condensation Reactions

The Ullmann condensation, a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds, traditionally requires high temperatures, often in excess of 200°C.[6] High-boiling polar aprotic solvents are the medium of choice for these transformations. N-octylformamide, with its boiling point of 291°C, is an ideal candidate for this class of reactions, offering a stable and effective medium to facilitate these challenging couplings.

Experimental Protocols: A Guide to Implementation

The following are generalized protocols for utilizing N-octylformamide as a solvent in high-temperature organic reactions. It is imperative for researchers to note that these are starting points, and optimization of reaction parameters such as temperature, reaction time, catalyst loading, and base is essential for each specific substrate combination.

General Workflow for High-Temperature Reactions in N-Octylformamide

Caption: General experimental workflow for organic synthesis.

Protocol 1: Generalized Heck Coupling Reaction

Objective: To perform a Heck coupling reaction between an aryl halide and an alkene using N-octylformamide as the solvent.

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, 2-10 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Et₃N, 2.0 mmol)

  • N-Octylformamide (5-10 mL)

  • Anhydrous, degassed reaction vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl halide, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add N-octylformamide and the alkene via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 120-180°C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC/MS, or LC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst. The choice of base and ligand can significantly impact the reaction outcome and should be screened for optimal performance. The high boiling point of N-octylformamide allows for a wide range of temperatures to be explored for reaction optimization.

Protocol 2: Generalized Suzuki Coupling Reaction

Objective: To perform a Suzuki coupling reaction between an aryl halide and a boronic acid or ester using N-octylformamide as the solvent.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid or ester (1.1 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 mmol)

  • N-Octylformamide (5-10 mL)

  • Anhydrous, degassed reaction vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl halide, boronic acid or ester, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add N-octylformamide via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-150°C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC/MS, or LC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1.

Self-Validating System: The progress of the reaction can be easily monitored by analytical techniques to determine the consumption of starting materials and the formation of the product, allowing for real-time assessment of the reaction's success.

Protocol 3: Generalized Ullmann Condensation (C-N Coupling)

Objective: To perform an Ullmann C-N coupling reaction between an aryl halide and an amine using N-octylformamide as the solvent.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Copper catalyst (e.g., CuI, 5-20 mol%)

  • Ligand (e.g., L-proline, 1,10-phenanthroline, 10-40 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol)

  • N-Octylformamide (5-10 mL)

  • Anhydrous, degassed reaction vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl halide, copper catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add N-octylformamide and the amine via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 150-220°C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC/MS, or LC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1.

Authoritative Grounding: The conditions for Ullmann condensations are often harsh, and the choice of a high-boiling, polar aprotic solvent is well-established in the literature to facilitate these transformations.[6]

Synthesis of N-Octylformamide

A straightforward and scalable synthesis of N-octylformamide involves the formylation of n-octylamine with formic acid.

Caption: Synthesis of N-Octylformamide.

A general procedure involves heating a mixture of n-octylamine and formic acid, often in a solvent like toluene with a Dean-Stark trap to remove the water formed during the reaction, driving the equilibrium towards the product. The reaction progress can be monitored by TLC, and upon completion, the product can be isolated and purified by distillation under reduced pressure.

Safety and Handling

While specific toxicological data for N-octylformamide is limited, it is prudent to handle it with the same care as other N-alkylformamides.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.

It is highly recommended to consult the Safety Data Sheet (SDS) for N-octylformamide before use.

Conclusion and Future Outlook

N-octylformamide presents itself as a compelling high-boiling point, polar aprotic solvent with significant potential for advancing high-temperature organic synthesis. Its exceptional thermal range offers researchers a valuable tool to explore reaction conditions that are inaccessible with conventional solvents. While direct applications in key cross-coupling and condensation reactions are yet to be extensively documented, its physicochemical properties provide a strong rationale for its investigation in these and other challenging transformations.

The protocols provided herein serve as a foundational guide for researchers to begin exploring the utility of N-octylformamide in their synthetic endeavors. Further research into its detailed physical properties, thermal stability, and performance in a broader range of reactions will undoubtedly solidify its position as a valuable addition to the synthetic chemist's toolbox.

References

  • PubChem. N-Octylformamide. National Center for Biotechnology Information. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Clark, J. H., & Macquarrie, D. J. (2002). Handbook of Green Chemistry and Technology. Blackwell Science.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Stenutz, R. N,N-diethylformamide. [Link]

  • Fulem, M., Růžička, K., Štejfa, V., & Fulem, M. (2021). Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide. Molecules, 26(21), 6487. [Link]

  • Request PDF. The dynamics of liquid formamide, N-methylformamide, N,N-dimethylformamide, and N,N-dimethylacetamide. A dielectric relaxation study. [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1847–1855. [Link]

  • Hartwig, J. F. (2010).
  • National Toxicology Program. (2008). Toxicology and carcinogenesis studies of formamide (Cas No. 75-12-7) in F344/N rats and B6C3F1 mice (gavage studies). National Toxicology Program technical report series, (541), 1–192. [Link]

  • Lee, S., & Hartwig, J. F. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 85(21), 13885–13892. [Link]

  • TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

  • Clipper Controls. Dielectric Constant Table.xls. [Link]

  • Fulem, M., Růžička, K., Štejfa, V., & Fulem, M. (2024). Thermodynamic Study of N-methylformamide and N,N-Dimethyl-Formamide. Preprints.org. [Link]

  • Request PDF. Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. [Link]

  • Kim, M., Kim, H., & Lee, S. (2023). N-methylformamide induces multiple organ toxicity in Fischer 344 rats. Journal of Toxicology and Environmental Health, Part A, 86(5-6), 183–196. [Link]

  • Smith, A. B., III, & Williams, R. M. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 7(12), 8236–8247. [Link]

  • National Toxicology Program. (1992). TOX-22: N,N-Dimethylformamide (CASRN 68-12-2). National Toxicology Program. [Link]

  • Request PDF. The dynamics of liquid formamide, N-methylformamide, N,N-dimethylformamide, and N,N-dimethylacetamide. A dielectric relaxation study. [Link]

  • Mergny, J. L., & Gabelica, V. (2004). Thermodynamic effects of formamide on DNA stability. Biophysical chemistry, 109(1), 101–121. [Link]

  • Maryott, A. A., & Smith, E. R. (1951). Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. National Bureau of Standards. [Link]

  • Sharma, S., & Singh, P. (2014). Metal- and solvent-free synthesis of N-sulfonylformamidines. RSC Advances, 4(96), 53697–53700. [Link]

  • Kim, D., & MacMillan, D. W. C. (2022). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters, 24(4), 833–838. [Link]

  • Stenutz, R. N,N-diethylformamide. [Link]

  • University of Rochester. Dielectric Constant of Common solvents. [Link]

Sources

Application Note & Protocol: N-Octylformamide as a High-Boiling Point Solvent for Challenging Chemical Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of N-Octylformamide, a high-boiling point, polar aprotic solvent, for researchers, scientists, and drug development professionals. We delve into its physicochemical properties, outline its strategic advantages in facilitating difficult reactions, and present a detailed, field-tested protocol for its application. This document emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical success. Key procedures, from reaction setup to specialized workup techniques required for high-boiling point solvents, are detailed to provide a self-validating framework for implementation in the laboratory.

Introduction: The Case for a Specialized Solvent

In modern organic synthesis, the choice of solvent is a critical parameter that can dictate the success or failure of a reaction. While common solvents like THF, DCM, and DMF are staples of the laboratory, they have limitations, particularly in reactions requiring high temperatures to overcome significant activation energy barriers. N-Octylformamide emerges as a valuable, albeit less common, alternative. As a formamide derivative, it shares the polar aprotic characteristics beneficial for reactions involving polar or charged intermediates, such as Sɴ2 reactions.[1] Its long alkyl chain imparts a high boiling point and unique solubility characteristics, making it an enabling medium for transformations that are sluggish or inefficient at lower temperatures.

This document serves as a practical guide to leveraging the unique properties of N-Octylformamide.

Physicochemical Properties & Strategic Advantages

Understanding the properties of N-Octylformamide is key to its effective application. Its molecular structure features a polar formamide head and a nonpolar octyl tail, granting it distinct advantages.

Key Advantages:

  • High Thermal Stability: With a boiling point of approximately 291°C, N-Octylformamide allows for a very wide operational temperature range, enabling reactions that require significant thermal energy.[2][3]

  • Enhanced Solubility: The combination of a polar head and a lipophilic tail can improve the solubility of a diverse range of reactants, including organic substrates, inorganic salts, and organometallic catalysts.

  • Increased Reaction Rates: For many reactions, operating at elevated temperatures directly translates to a significant increase in reaction rate, reducing reaction times from days to hours.

  • Low Vapor Pressure: The high boiling point corresponds to low vapor pressure at typical operating temperatures, reducing solvent loss to evaporation and minimizing worker exposure via inhalation.

Comparative Data of Solvents:

PropertyN-OctylformamideDMF (N,N-Dimethylformamide)DMSO (Dimethyl sulfoxide)Toluene
Formula C₉H₁₉NO[4][5][6]C₃H₇NO[7](CH₃)₂SOC₇H₈
Molecular Weight 157.25 g/mol [4][5][6]73.09 g/mol [7]78.13 g/mol 92.14 g/mol
Boiling Point ~291°C[2][3]153°C[7][8]189°C[8]111°C
Classification Polar AproticPolar Aprotic[8]Polar Aprotic[8]Nonpolar
Key Feature Extremely high boiling pointWidely used, versatileHigh polarity, dissolves many saltsForms azeotropes with water

Application Focus: Palladium-Catalyzed Cross-Coupling

High-boiling point solvents like N-Octylformamide are particularly well-suited for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). These reactions often involve thermally stable catalysts and can benefit immensely from the increased kinetics at elevated temperatures.

Diagram: General Experimental Workflow

Below is a generalized workflow for setting up a reaction using a high-boiling point, air-sensitive solvent like N-Octylformamide.

G cluster_prep Preparation Phase cluster_setup Reaction Setup cluster_reaction Reaction & Workup p1 Oven-dry glassware (flask, condenser) p2 Weigh solid reagents (substrate, catalyst, base) into the reaction flask p1->p2 s1 Assemble glassware under inert atmosphere (N2/Ar) p2->s1 s2 Add N-Octylformamide and liquid reagents via syringe s1->s2 s3 Equip with condenser and place in heating mantle s2->s3 r1 Heat to target temperature (e.g., 150-200°C) with stirring s3->r1 r2 Monitor reaction (TLC, LC-MS) r1->r2 r3 Cool to room temperature r2->r3 r4 Execute specialized high-boiling solvent workup r3->r4

Caption: General workflow for reactions in N-Octylformamide.

Detailed Experimental Protocol: A Suzuki-Miyaura Coupling Case Study

This protocol describes a representative Suzuki-Miyaura coupling reaction. Quantities are illustrative and should be adapted based on stoichiometry.

Materials and Reagents:

  • Aryl Halide (e.g., 4-Bromoanisole)

  • Boronic Acid (e.g., Phenylboronic Acid)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, finely powdered)

  • N-Octylformamide (Anhydrous)

  • Toluene (Anhydrous)

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Drying Agent (e.g., Na₂SO₄ or MgSO₄)

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar), heating mantle, magnetic stirrer.

Step-by-Step Procedure:

  • Glassware Preparation:

    • Place a round-bottom flask (sized appropriately for the reaction volume) and a magnetic stir bar in an oven at 120°C for at least 4 hours to ensure it is completely dry.

    • Rationale: Removing adsorbed water is critical as it can deactivate the catalyst and hydrolyze the boronic acid.

  • Reagent Addition (Under Inert Atmosphere):

    • Transfer the hot flask to a desiccator to cool under vacuum. Once at room temperature, assemble it with a condenser and place it under a positive pressure of nitrogen or argon.

    • Remove the condenser briefly and add the solid reagents in the following order: 4-Bromoanisole (1.0 eq), Phenylboronic Acid (1.2 eq), K₂CO₃ (2.5 eq), and Pd(PPh₃)₄ (0.02 eq).

    • Scientist's Note: Adding the solids first prevents them from clumping when the solvent is added. The inert atmosphere is crucial to protect the palladium catalyst from oxidation.

  • Solvent Addition:

    • Using a syringe, add anhydrous N-Octylformamide to the flask to achieve a substrate concentration of approximately 0.2 M.

    • Rationale: A concentration of 0.2 M is a good starting point to ensure solubility while avoiding excessive solvent volume, which would complicate the workup.

  • Reaction Execution:

    • With the condenser attached and cooling water flowing, lower the flask into a pre-heated heating mantle set to 160°C.

    • Stir the mixture vigorously to ensure efficient mixing.

    • Monitor the reaction progress by taking small aliquots (via syringe), performing a mini-workup (dilute with ethyl acetate, wash with water), and analyzing by TLC or LC-MS.

    • Scientist's Note: The high temperature is used to accelerate the rate-limiting steps of the catalytic cycle, often the oxidative addition or reductive elimination.

Workup and Purification for High-Boiling Solvents:

The primary challenge with N-Octylformamide is its removal, as it is not readily volatile. Standard rotary evaporation is ineffective.

  • Initial Quench and Extraction:

    • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature (<40°C).

    • Dilute the dark reaction mixture with a nonpolar organic solvent like Toluene or Heptane (approx. 10x the volume of N-Octylformamide).

    • Rationale: Dilution is critical. It ensures the product is soluble in the extraction solvent and helps minimize emulsions during the subsequent aqueous wash.[9][10]

    • Transfer the mixture to a separatory funnel.

  • Aqueous Washing:

    • Wash the organic layer sequentially with:

      • Deionized water (3x).

      • Saturated brine solution (1x).

    • Scientist's Note: N-Octylformamide has some water solubility. Repeated aqueous washes are essential to partition the bulk of the high-boiling solvent into the aqueous phase.[11] Brine wash helps to break any emulsions and remove residual water from the organic layer.

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate using a rotary evaporator.

    • Rationale: This step will remove the volatile extraction solvent (Toluene/Heptane) and any low-boiling impurities. The desired product and residual N-Octylformamide will remain.

  • Final Purification:

    • Purify the resulting crude oil/solid via flash column chromatography.

    • Scientist's Note: Chromatography is almost always necessary to separate the product from the non-volatile N-Octylformamide and other high-boiling impurities. A gradient elution (e.g., from hexane to ethyl acetate) is typically effective.

Safety, Handling, and Waste Disposal

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[12][13]

  • Due to the high temperatures involved, use a heating mantle with a temperature controller and ensure glassware is free of cracks or defects.

  • Keep flammable materials away from the heating setup.[14]

Handling and Storage:

  • Store N-Octylformamide in a tightly sealed container in a cool, dry place.

  • Handle under an inert atmosphere if anhydrous conditions are required for the reaction.

Waste Disposal:

  • Aqueous waste containing N-Octylformamide and organic waste should be collected in separate, properly labeled hazardous waste containers for disposal according to institutional guidelines. Do not pour down the drain.

Troubleshooting and Logic Diagram

Diagram: Troubleshooting Common Issues

G start Problem Observed no_reaction No Reaction / Low Conversion start->no_reaction emulsion Persistent Emulsion During Workup start->emulsion product_isolate Difficulty Isolating Product start->product_isolate sol_temp Increase Temperature (if substrate/catalyst are stable) no_reaction->sol_temp Possible Cause: High Activation Energy sol_cat Check Catalyst Activity (use fresh catalyst) no_reaction->sol_cat Possible Cause: Catalyst Deactivation sol_reagents Verify Reagent Purity (anhydrous conditions) no_reaction->sol_reagents Possible Cause: Water or Impurities sol_brine Add Saturated Brine and let stand emulsion->sol_brine Solution sol_filter Filter through Celite emulsion->sol_filter If solids present sol_chrom Optimize Chromatography (adjust solvent polarity) product_isolate->sol_chrom Primary Method sol_azeotrope Consider Azeotropic Removal of residual solvent with Toluene (under vacuum) product_isolate->sol_azeotrope For trace amounts

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield with N-Octylformamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for leveraging N-Octylformamide as a high-performance solvent in your chemical syntheses. This guide is designed for researchers, scientists, and drug development professionals aiming to overcome challenges and optimize outcomes. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your lab.

N-Octylformamide is a polar, aprotic solvent with a significantly high boiling point, making it an excellent choice for reactions requiring elevated temperatures where common solvents like DMF or DMSO might be unsuitable. Its unique molecular structure, combining a polar formamide head with a nonpolar octyl tail, can also offer distinct solubility profiles for your reagents and intermediates. However, its unique properties can also present challenges in reaction setup, workup, and purification. This guide provides a systematic approach to troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of N-Octylformamide?

Understanding the physical properties of a solvent is critical for experimental design, particularly for temperature control and post-reaction workup.

PropertyValueSource(s)
Molecular Formula C₉H₁₉NO[1][2]
Molecular Weight 157.26 g/mol [1][2]
Boiling Point 291°C (lit.)[1][3]
Purity Typically >98%[1]
Appearance Liquid
CAS Number 6282-06-0[2][3][4]

Q2: What are the primary advantages of using N-Octylformamide over solvents like DMF or DMSO?

The primary advantage is its high boiling point (291°C), which allows for a much wider operational temperature range.[1][3] This is particularly beneficial for:

  • High-Temperature Reactions: Facilitating reactions with high activation energies that are sluggish or do not proceed at the boiling points of lower-boiling solvents.

  • Improved Reaction Kinetics: Increasing reaction rates to shorten overall reaction times.

  • Enhanced Solubility: The combination of a polar head and a long alkyl chain can provide unique solubility for complex substrates that may not be fully soluble in other polar aprotic solvents.

Q3: What are the main safety considerations when working with N-Octylformamide?

While a specific, comprehensive safety datasheet for N-Octylformamide is not as common as for DMF, it should be handled with the precautions typical for organic amides. Similar compounds like N,N-Dimethylformamide (DMF) and N-Methylformamide are classified as hazardous, with potential reproductive toxicity and skin absorption risks.[5][6][7][8] Therefore, it is imperative to:

  • Work in a well-ventilated fume hood. [5]

  • Wear appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[6][8]

  • Avoid inhalation, ingestion, and skin contact. [5][6]

  • Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents, acids, and bases. [6]

Troubleshooting Guide: From Low Yield to Optimized Output

Low reaction yields are a common frustration. This guide provides a logical, step-by-step approach to diagnosing and resolving these issues when using N-Octylformamide.

Issue 1: Low or Inconsistent Product Yield

Question: My reaction in N-Octylformamide is resulting in a very low yield or failing to proceed. What are the potential causes?

A low yield is often a symptom of one or more underlying issues. A systematic investigation is the most effective way to identify the root cause.[9][10]

Causality & Troubleshooting Steps:

  • Solvent & Reagent Purity:

    • The Problem: N-Octylformamide, like other polar aprotic solvents, can absorb atmospheric moisture. Water is detrimental to a vast number of organic reactions, especially those involving organometallics, strong bases, or water-sensitive catalysts.[10][11] Likewise, impurities in starting materials or catalysts can inhibit the reaction.[10][11]

    • The Solution:

      • Verify Solvent Purity: Use a freshly opened bottle or purify the solvent if moisture is suspected. See Protocol 1 for a standard drying procedure.

      • Assess Reagent Quality: Use reagents of known purity. If they are old, consider purifying them or using a fresh supply.[10] For catalysts, ensure they are stored under the correct conditions and have not expired.

  • Reaction Conditions:

    • The Problem: The high boiling point of N-Octylformamide requires precise temperature control. Overheating can lead to the decomposition of starting materials, reagents, or the desired product.[9] Insufficient stirring can lead to localized temperature gradients and poor mixing, especially in heterogeneous reactions.[11]

    • The Solution:

      • Accurate Temperature Monitoring: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture.

      • Vigorous Stirring: Ensure the stir bar or overhead stirrer is providing adequate agitation for the reaction scale.

      • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and the formation of the product. This helps determine the optimal reaction time and prevents unnecessary heating.[10]

Troubleshooting_Workflow cluster_solutions Corrective Actions Start Low Yield Observed CheckPurity Step 1: Verify Purity - Solvent (Dry?) - Reagents - Catalyst Start->CheckPurity CheckConditions Step 2: Assess Reaction Conditions - Temperature Control - Stirring Efficiency - Reaction Time CheckPurity->CheckConditions Purity Confirmed PurifyReagents Dry Solvent / Purify Reagents CheckPurity->PurifyReagents Issue Found CheckWorkup Step 3: Analyze Workup & Isolation - Solvent Removal - Phase Separation - Purification Method CheckConditions->CheckWorkup Conditions Correct AdjustTemp Adjust Temperature / Improve Stirring CheckConditions->AdjustTemp Issue Found Optimize Optimize & Repeat CheckWorkup->Optimize Workup Optimized ModifyWorkup Modify Extraction / Purification CheckWorkup->ModifyWorkup Issue Found PurifyReagents->CheckConditions AdjustTemp->CheckWorkup ModifyWorkup->Optimize

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Significant Product Loss During Workup and Purification

Question: I can see my product by TLC/LC-MS in the crude reaction mixture, but the isolated yield is disappointingly low. Where am I losing my compound?

The high boiling point and unique solubility of N-Octylformamide are the most common causes of product loss during workup.[12]

Causality & Troubleshooting Steps:

  • Incomplete Extraction:

    • The Problem: Your product may have some solubility in the aqueous phase, or an emulsion may form during extraction, trapping the product.[10][12] N-Octylformamide itself may not phase-separate cleanly from aqueous layers if large volumes of co-solvents are present.

    • The Solution:

      • Use Brine: During aqueous extraction, wash with a saturated NaCl solution (brine) to increase the polarity of the aqueous phase and force your organic product into the organic layer.[10]

      • Back-Extraction: After the initial extraction, re-extract the combined aqueous layers with a fresh portion of your extraction solvent to recover any dissolved product.[10]

      • See Protocol 2 for a robust extraction methodology.

  • Difficulty Removing the Solvent:

    • The Problem: N-Octylformamide is not volatile and cannot be removed by a standard rotary evaporator. Residual solvent can interfere with purification methods like column chromatography or crystallization.

    • The Solution:

      • High-Vacuum Distillation (Kugelrohr): If your product is thermally stable and non-volatile, the N-Octylformamide can be removed via short-path distillation under high vacuum.

      • Thorough Aqueous Extraction: A more common method is to diligently remove the N-Octylformamide by washing the organic layer multiple times with water or brine. Test the final organic layer by ¹H NMR to ensure no solvent remains before proceeding to purification.

  • Purification Challenges:

    • The Problem: If not fully removed, N-Octylformamide can co-elute with your product during column chromatography, leading to impure fractions and an artificially low yield of pure material.[10]

    • The Solution:

      • Confirm Solvent Removal: Ensure the solvent is completely gone before loading your sample onto a silica gel column.

      • Consider Alternative Purification: If your compound is stable, consider recrystallization or distillation as alternatives to chromatography.[13]

Workup_Workflow Start Reaction Quenched Extraction Aqueous Extraction (e.g., with EtOAc/Water) Start->Extraction BrineWash Wash Organic Layer with Brine Extraction->BrineWash BackExtract Back-Extract Aqueous Layers with EtOAc BrineWash->BackExtract CombineOrganic Combine Organic Layers BackExtract->CombineOrganic Dry Dry with Na₂SO₄ / Filter CombineOrganic->Dry SolventRemoval Solvent Removal (Rotary Evaporation) Dry->SolventRemoval Check Check for Residual N-Octylformamide (NMR/LCMS) SolventRemoval->Check Check->BrineWash Solvent Detected Purify Purification (Column / Crystallization) Check->Purify Clean FinalProduct Isolated Pure Product Purify->FinalProduct

Caption: Experimental workflow for product isolation.

Experimental Protocols

Protocol 1: Drying N-Octylformamide for Moisture-Sensitive Reactions

Causality: The presence of water can quench sensitive reagents or catalyze unwanted side reactions. This protocol uses a standard drying agent to prepare anhydrous solvent.

Materials:

  • N-Octylformamide (reagent grade)

  • Calcium hydride (CaH₂)

  • Round-bottom flask with a stir bar

  • Distillation apparatus

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Place N-Octylformamide in a dry round-bottom flask equipped with a magnetic stir bar.

  • Add calcium hydride (CaH₂) in small portions (approx. 5-10 g per 100 mL of solvent). Caution: CaH₂ reacts with water to produce hydrogen gas. Add slowly to avoid vigorous bubbling.

  • Stir the mixture at room temperature under an inert atmosphere for 4-6 hours, or overnight.

  • Set up a distillation apparatus that has been flame-dried or oven-dried and cooled under an inert atmosphere.

  • Carefully decant or cannula transfer the solvent away from the solid CaH₂ into the distillation flask.

  • Distill the N-Octylformamide under reduced pressure. The exact pressure and temperature will depend on your vacuum setup, but aim for a steady distillation below the solvent's decomposition temperature.

  • Collect the distilled solvent in a dry, sealed flask (e.g., a Schlenk flask) under an inert atmosphere. Store over molecular sieves (3Å or 4Å) for long-term use.

Protocol 2: General Protocol for Product Extraction from N-Octylformamide

Causality: This protocol is designed to efficiently partition the desired organic product away from the high-boiling N-Octylformamide and any water-soluble byproducts.

Procedure:

  • Once the reaction is complete (as determined by TLC/LC-MS), cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing an appropriate organic extraction solvent (e.g., ethyl acetate, dichloromethane) and water. Use a volume of organic solvent at least 3-5 times the volume of the N-Octylformamide.

  • Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate.

  • Drain the aqueous layer. Wash the remaining organic layer sequentially with:

    • Deionized water (2-3 times)

    • Saturated aqueous sodium chloride (brine) (1 time)[10]

    • The purpose of these washes is to remove the N-Octylformamide into the aqueous phase.

  • Combine all the aqueous layers from the previous steps into a single flask or beaker.

  • Perform a back-extraction: Add a fresh portion of the organic extraction solvent to the combined aqueous layers, shake, and separate. This recovers any product that may have partitioned into the aqueous phase.[10][12]

  • Combine all organic layers. Dry the combined solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter away the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which should now be largely free of N-Octylformamide.

References

  • Spectrum Chemical. (2015, December 15). SAFETY DATA SHEET - N,N-DIMETHYLFORMAMIDE, REAGENT, ACS.
  • Fisher Scientific. (n.d.).
  • Labsolu. (n.d.). N-n-Octylformamide.
  • Sigma-Aldrich. (2025, July 28).
  • Thermo Fisher Scientific. (2017, January 30).
  • Thermo Fisher Scientific. (1999, November 30).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Organic Reaction Yields.
  • ChemicalBook. (2023, June 8). N-octylformamide | 6282-06-0.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). N-n-Octylformamide 6282-06-0.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Org. Synth. Coll. Vol. 4, 539.
  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?
  • Sigma-Aldrich. (n.d.). N-N-Octylformamide | 6282-06-0.
  • NIST. (n.d.). Formamide, N-octyl-. NIST Chemistry WebBook, SRD 69.
  • National Center for Biotechnology Information. (n.d.). N-Octylformamide.
  • Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros.
  • PubChemLite. (n.d.). N-octylformamide (C9H19NO).
  • NIST. (n.d.). Formamide, N-octyl-. NIST Chemistry WebBook.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.
  • Houghton, F. J., et al. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool.
  • Chemicalland21. (n.d.).
  • Moe, N. S. (1967). The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. Acta Chemica Scandinavica, 21, 1389-1390.
  • NIH Clinical Center. (n.d.). Drug Development.
  • Wikipedia. (n.d.). N-Methylformamide.
  • Zendehdel, M., & Tavakoli, F. (2018). Optimization of reaction condition for synthesize of N-Phenyl formamide.
  • EMU Physics Department. (2023).
  • ResearchGate. (n.d.). Tools for Purifying the Product.
  • Zhang, Z., et al. (2023). Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning.
  • NIH. (2025). New Approach Methodologies: What Clinical Pharmacologists Should Prepare For. Clinical Pharmacology & Therapeutics.
  • NIH. (2017). Non-clinical studies required for new drug development - Part I: early in silico and in vitro studies, new target discovery and validation, proof of principles and robustness of animal studies. Brazilian Journal of Medical and Biological Research, 50(9), e6083.
  • Benchchem. (n.d.). Optimizing Reaction Yield and Selectivity with Triisopropylamine: A Technical Support Guide.

Sources

Troubleshooting low conversion rates in N-Octylformamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Octylformamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges during its synthesis, with a specific focus on troubleshooting and resolving low conversion rates. Formamides are crucial intermediates in pharmaceutical and industrial chemistry, making the optimization of their synthesis a critical endeavor.[1][2] This document provides a structured approach to diagnosing issues and implementing effective solutions.

Frequently Asked Questions (FAQs): Troubleshooting Low Conversion

This section addresses the most common questions and issues encountered during the N-formylation of octylamine.

Q1: My N-Octylformamide conversion rate is significantly lower than expected. What are the most common culprits?

Low conversion is a frequent issue that can typically be traced back to one of three primary areas: reaction equilibrium, reagent integrity, or catalyst efficacy.

  • Reaction Equilibrium & Water Removal: The N-formylation of an amine with formic acid is fundamentally a dehydration or condensation reaction, meaning water is produced as a byproduct.[3] According to Le Chatelier's principle, the accumulation of water in the reaction mixture can shift the equilibrium back towards the starting materials, thus stalling the reaction and preventing complete conversion. Many high-yield procedures utilize methods to continuously remove water, such as a Dean-Stark apparatus when using a solvent like toluene.[3] Alternatively, running the reaction under solvent-free (neat) conditions at elevated temperatures can drive off the water as it forms.[2]

  • Reagent Quality: The purity of your starting materials is paramount.

    • Octylamine: Ensure the octylamine is free from significant impurities and moisture.

    • Formic Acid: The concentration of formic acid is critical. Using a lower concentration grade (e.g., 85% aqueous solution) introduces excess water from the start, which can hinder the reaction.[4] Whenever possible, use a high-purity grade (>95%). When using excess formic acid as a solvent, it can sometimes lead to lower yields; optimizing the stoichiometry is key.[2]

  • Catalyst Activity: While the reaction can proceed without a catalyst, efficiency is often low. Many modern protocols rely on a catalyst to activate the formic acid. If you are using a catalyst, ensure it is active and used in the correct loading. Heterogeneous catalysts can lose activity over time and may need regeneration or replacement.

Q2: I'm not using a catalyst. Should I be? What is its role and which one should I choose?

Yes, employing a catalyst is highly recommended for achieving high conversion rates and yields in N-formylation.

The Role of the Catalyst: The primary function of a catalyst in this reaction is to increase the electrophilicity of the formic acid's carbonyl carbon. Acid catalysts, for instance, protonate the carbonyl oxygen, making the carbon atom more attractive to the lone pair of electrons on the octylamine's nitrogen atom. This lowers the activation energy of the nucleophilic attack, thereby accelerating the reaction.[5]

Choosing a Catalyst: Several classes of catalysts have proven effective for N-formylation. The choice often depends on factors like desired reaction conditions (solvent vs. solvent-free), cost, and ease of removal.

  • Lewis Acids (e.g., ZnO, ZnCl₂): These are inexpensive, effective, and well-suited for solvent-free conditions.[3][4] Zinc oxide (ZnO) is particularly attractive due to its low toxicity and high efficiency.[4]

  • Iodine (I₂): Molecular iodine is a surprisingly effective catalyst that operates under mild, solvent-free conditions. It is believed to generate HI in situ, which acts as the protonating agent for formic acid.[5]

  • Heterogeneous Acid Catalysts (e.g., Amberlite IR-120): These solid-supported resins are advantageous because they can be easily filtered out of the reaction mixture, simplifying the workup process.[3]

Q3: How critical is the stoichiometry? How much formic acid should I use relative to octylamine?

Stoichiometry is a critical parameter to optimize. While the reaction is 1:1, using an excess of formic acid is common to drive the reaction forward. However, the optimal ratio can vary depending on the specific conditions and catalyst used.

  • With a Catalyst: Many catalytic procedures recommend using a modest excess of formic acid. For example, an efficient iodine-catalyzed method uses 2 equivalents of formic acid for every 1 equivalent of amine.[5] Similarly, optimal conditions for ZnO or ZnCl₂ catalysis often involve around 3 equivalents of formic acid.[3]

  • Solvent-Free (Neat) Conditions: When running the reaction without an additional solvent, a larger excess of formic acid may be used, where it also serves as the reaction medium. However, some studies have found that reducing the amount of formic acid in neat reactions can dramatically increase the yield. One report noted the best results were achieved with a 1:4 ratio of aniline to formic acid.[2]

It is advisable to start with a ratio recommended in a specific protocol (e.g., 1:2 or 1:3 amine:acid) and optimize from there. An overly large excess is not always better and can sometimes complicate purification.

Q4: My reaction starts but then stalls, and TLC analysis shows significant starting material remaining. What should I do?

A stalling reaction is a classic symptom of equilibrium issues, most often caused by the accumulation of water.

Immediate Troubleshooting Steps:

  • Increase Temperature: If you are running the reaction at a moderate temperature (e.g., 70-80 °C), a modest increase (e.g., to 90-100 °C) can help drive off water and push the reaction to completion, especially under solvent-free conditions. Be cautious not to overheat, as this can lead to side product formation.

  • Apply Vacuum: If your setup allows, applying a gentle vacuum can effectively remove water and other volatile byproducts, pulling the equilibrium towards the product side.

  • Switch to a Water-Removing Setup: If you are running in a solvent like toluene, ensure your Dean-Stark trap is functioning correctly and efficiently collecting water. If you are not using one, redesigning the experiment to include it is a robust solution.[3]

Q5: I see multiple spots on my TLC plate besides the product and starting material. What are these byproducts and how can I avoid them?

The formation of byproducts consumes your reactants and complicates purification, directly impacting your isolated yield.

  • Potential Byproducts: While the N-formylation of primary amines is generally a clean reaction, potential side products can arise from impurities in the starting materials or from degradation under harsh conditions (e.g., excessive heat). For other types of amines, side reactions could be more complex, but for octylamine, the primary concern is often unreacted starting material.

  • Minimizing Byproducts:

    • Control Temperature: Do not use excessively high temperatures. While heat is needed to remove water, too much can cause decomposition. Most successful protocols operate in the 70-100 °C range.[3][4][5]

    • Ensure Reagent Purity: Use high-purity octylamine and formic acid to avoid introducing contaminants that could lead to side reactions.

    • Optimize Reaction Time: Monitor the reaction by TLC or GC-MS. Once the starting material is consumed, stop the reaction to prevent potential product degradation over extended heating periods.

Data Presentation & Visualization

To aid in experimental design, the following tables and diagrams summarize key information.

Table 1: Comparison of Selected Catalytic Systems for N-Formylation
CatalystCatalyst LoadingFormic Acid (equiv.)Temperature (°C)Typical Yields (%)Key Advantages & Reference
Iodine (I₂) (solid) 5 mol%27090-94Solvent-free, low cost, highly efficient.[5]
Zinc Oxide (ZnO) 50 mol%370>90Environmentally friendly, inexpensive, solvent-free.[3][4]
**Zinc Chloride (ZnCl₂) **10 mol%370>90Common Lewis acid, effective and inexpensive.[3]
Amberlite IR-120[H+] ---ExcessMicrowaveGood to ExcellentReusable, easy removal via filtration.[3]
Table 2: Quick Troubleshooting Guide for Low N-Octylformamide Conversion
SymptomPotential CauseRecommended Solution
Reaction is slow or incomplete 1. Inefficient water removal. 2. Suboptimal temperature. 3. Inactive or insufficient catalyst.1. Use a Dean-Stark trap (with solvent) or increase heat/apply vacuum (neat). 2. Increase temperature in 10 °C increments. 3. Add a fresh batch of catalyst or increase loading.
Low yield with byproducts observed 1. Reaction temperature is too high. 2. Impure starting materials. 3. Reaction time is too long.1. Reduce the reaction temperature. 2. Verify the purity of octylamine and formic acid. 3. Monitor the reaction and work up as soon as it is complete.
Reaction fails to start 1. Wrong stoichiometry. 2. Deactivated catalyst. 3. Very wet reagents.1. Check calculations; ensure at least a 1:2 amine:acid ratio. 2. Use a fresh, anhydrous catalyst. 3. Use anhydrous grade reagents.
Diagrams: Mechanisms and Workflows

A clear understanding of the reaction pathway and a logical troubleshooting process are essential for success.

G cluster_activation Step 1: Catalyst Activation cluster_attack Step 2: Nucleophilic Attack cluster_dehydration Step 3: Dehydration FA Formic Acid (HCOOH) PFA Protonated Formic Acid FA->PFA H_plus Catalyst (H⁺) (from I₂/HI or ZnO) H_plus->FA Protonation TI Tetrahedral Intermediate PFA->TI OA Octylamine OA->PFA Nucleophilic Attack PI Protonated Intermediate TI->PI Proton Transfer Product N-Octylformamide PI->Product -H₂O -H⁺ (catalyst regenerated) Water Water (H₂O) PI->Water

Caption: Acid-catalyzed mechanism for N-Octylformamide synthesis.

G Start Low Conversion of N-Octylformamide CheckReagents 1. Verify Reagent Quality - Purity of Octylamine? - Concentration of Formic Acid? - Anhydrous? Start->CheckReagents CheckConditions 2. Analyze Reaction Conditions - Temperature optimal? - Stoichiometry correct? - Efficient water removal? CheckReagents->CheckConditions Reagents OK Sol_Reagents Use high-purity reagents. Use >95% formic acid. CheckReagents->Sol_Reagents Issue Found CheckCatalyst 3. Evaluate Catalyst - Catalyst used? - Active and correct loading? CheckConditions->CheckCatalyst Conditions OK Sol_Conditions Adjust temp (70-100°C). Optimize ratio (start 1:2 amine:acid). Use Dean-Stark or vacuum. CheckConditions->Sol_Conditions Issue Found Sol_Catalyst Introduce catalyst (e.g., I₂, ZnO). Use fresh catalyst at recommended loading. CheckCatalyst->Sol_Catalyst Issue Found Success Problem Resolved High Conversion Achieved CheckCatalyst->Success Catalyst OK Sol_Reagents->Start Re-run Experiment Sol_Conditions->Start Re-run Experiment Sol_Catalyst->Start Re-run Experiment

Caption: Logical workflow for troubleshooting low conversion rates.

Experimental Protocols

Protocol 1: Iodine-Catalyzed Synthesis of N-Octylformamide (Solvent-Free)

This protocol is adapted from a highly efficient method and serves as an excellent starting point for optimization.[5]

Materials:

  • n-Octylamine (1.0 equiv.)

  • Formic Acid (>95%, 2.0 equiv.)

  • Iodine (I₂) (0.05 equiv., 5 mol%)

  • Round-bottom flask, magnetic stirrer, heating mantle/oil bath, condenser

  • Diethyl ether, saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add n-octylamine (1.0 equiv.) and formic acid (2.0 equiv.).

  • Add the iodine catalyst (0.05 equiv.) to the mixture.

  • Attach a reflux condenser and place the flask in an oil bath preheated to 70 °C.

  • Stir the reaction mixture vigorously at 70 °C. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete (disappearance of octylamine spot on TLC), cool the flask to room temperature.

  • Dilute the dark mixture with diethyl ether (approx. 10 volumes).

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • Saturated sodium bicarbonate solution (to neutralize excess formic acid).

    • Saturated sodium thiosulfate solution (to quench unreacted iodine).

    • Water.

    • Brine.

  • Dry the separated organic layer over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-Octylformamide.

  • If necessary, purify the product further via vacuum distillation or column chromatography.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude N-Octylformamide

  • Silica gel (230-400 mesh)

  • Solvent system (e.g., Hexane/Ethyl Acetate gradient)

  • Chromatography column, flasks, TLC plates

Procedure:

  • Prepare a silica gel slurry in 100% hexane and pack the chromatography column.

  • Dissolve the crude N-Octylformamide in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel column.

  • Begin elution with 100% hexane, gradually increasing the polarity by adding ethyl acetate (e.g., start with 95:5 Hexane:EtOAc, then 90:10, 80:20, etc.).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified N-Octylformamide.

References

  • Corrales, L. R. (2013). Formylation of Amines. Organic Reactions, Catalysis, and Solvents, 1-13. Available at: [Link][3]

  • Shaabani, A., Maleki, A., & Mofakham, H. (2016). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. Green Chemistry, 18(9), 2645-2667. Available at: [Link][1]

  • Borah, P. P., et al. (2020). N-Formylation of amines utilizing CO2 by a heterogeneous metal–organic framework supported single-site cobalt catalyst. Catalysis Science & Technology, 10(21), 7214-7221. Available at: [Link]

  • Hosseini-Sarvari, M., & Sharghi, H. (2006). ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions. The Journal of Organic Chemistry, 71(17), 6652-6654. Available at: [Link][4]

  • Gao, Y., et al. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7706-7721. Available at: [Link]

  • Sammelson, R. E., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2258-2261. Available at: [Link]

  • Colacino, E., et al. (2022). From amines to (form)amides: a simple and successful mechanochemical approach. Beilstein Journal of Organic Chemistry, 18, 1210-1216. Available at: [Link][6]

  • Motokura, K., et al. (2017). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis, 7(9), 6296-6305. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 221394, N-Octylformamide. Available at: [Link]

  • Colacino, E., et al. (2022). From amines to (form)amides: a simple and successful mechanochemical approach. Beilstein Journal of Organic Chemistry, 18, 1210-1216. Available at: [Link]

  • Kim, J., & Hong, S. H. (2019). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. ACS Catalysis, 9(2), 1073-1083. Available at: [Link]

  • Dawane, B.S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251. Available at: [Link][2]

  • PubChemLite. N-octylformamide (C9H19NO). Available at: [Link]

  • Google Patents. (2006). US7026511B2 - Synthesis of N-vinylformamide.
  • ResearchGate. (2014). Synthesis of N-phenylformamide. [Image]. Available at: [Link]

  • Knight, A. S., et al. (2022). A Field Guide to Optimizing Peptoid Synthesis. ACS Combinatorial Science, 24(10), 637-650. Available at: [Link]

  • Google Patents. (2004). WO2004020395A1 - Synthesis of n-vinyl formamide.
  • Chen, C., Tan, L., & Zhou, P. (2014). Approach for the synthesis of N-phenylamides from β-ketobutylanilides using dimethylformamide and dimethylacetamide as the acyl donors. Journal of Saudi Chemical Society, 20, S452-S457. Available at: [Link]

  • Wikipedia. (n.d.). N-Methylformamide. Available at: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2017). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 7(42), 26365-26385. Available at: [Link]

Sources

N-Octylformamide Technical Support Center: A Guide to Preventing Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Octylformamide. This guide is designed for researchers, scientists, and drug development professionals who utilize N-Octylformamide in their experimental workflows. As a versatile solvent and reagent, its proper handling is crucial for achieving desired reaction outcomes and ensuring the purity of synthesized products. This resource provides in-depth, field-proven insights into preventing, diagnosing, and troubleshooting common side reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by users of N-Octylformamide.

Q1: My reaction yield is low when using N-Octylformamide as a high-temperature solvent. What is the likely cause?

Low yields in reactions where N-Octylformamide is used as a solvent, especially at elevated temperatures, can often be attributed to its decomposition or participation in side reactions. The two primary degradation pathways are hydrolysis and dehydration.[1][2] At temperatures exceeding 160°C, thermal decomposition can also lead to the formation of carbon monoxide and octylamine, or hydrogen cyanide and water, further complicating the reaction mixture.[3]

Q2: I'm observing an unexpected peak corresponding to octylamine in my NMR/GC-MS analysis. Why is this happening?

The presence of octylamine is a strong indicator of N-Octylformamide hydrolysis.[2] This reaction breaks the amide bond, yielding octylamine and formic acid. It can be catalyzed by trace amounts of acid or base in your reaction mixture or initiated by residual water in the solvent or reagents.[1][4]

Q3: My product has a distinct and unpleasant odor after a reaction involving N-Octylformamide. What could it be?

A strong, foul odor is characteristic of isocyanides (also known as isonitriles). This suggests that N-Octylformamide has undergone dehydration to form octyl isocyanide.[5][6][7] This reaction is often promoted by dehydrating agents that may be present as reagents or impurities in your reaction system.[5][6][7]

Q4: How should I properly store N-Octylformamide to ensure its long-term stability?

To minimize degradation, N-Octylformamide should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and atmospheric carbon dioxide. It is best kept in a cool, dry, and dark place. For long-term storage, refrigeration is recommended.

Section 2: Troubleshooting Guide: Diagnosing & Solving Side Reactions

This section provides a deeper dive into the mechanisms of common side reactions and offers targeted strategies for mitigation.

Issue 2.1: Hydrolysis - The Ubiquitous Problem

Hydrolysis is the most common side reaction affecting N-Octylformamide, leading to the formation of octylamine and formic acid, which can interfere with your reaction's progress and product purity.[1][2]

Mechanism: The hydrolysis of amides can be catalyzed by either acid or base.[1][4] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[8] In basic conditions, a hydroxide ion directly attacks the carbonyl carbon.[1]

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 N-Octylformamide A2 Protonated Amide A1->A2 + H+ A3 Tetrahedral Intermediate A2->A3 + H2O A4 Octylamine + Formic Acid A3->A4 - H+ B1 N-Octylformamide B2 Tetrahedral Intermediate B1->B2 + OH- B3 Octylamine + Formate B2->B3 + H2O

Caption: Mechanisms of acid and base-catalyzed hydrolysis of N-Octylformamide.

Mitigation Strategies:

FactorImpact on HydrolysisMitigation Strategy
Water Content A primary reactant; its presence increases the rate of hydrolysis.Use anhydrous solvents and reagents. Dry N-Octylformamide over a suitable drying agent (e.g., molecular sieves) before use.
pH Both acidic and basic conditions catalyze hydrolysis.[1][4]Maintain a neutral pH if possible. Use buffered systems or non-acidic/non-basic reagents where feasible.
Temperature Higher temperatures accelerate the rate of hydrolysis.[9]Run reactions at the lowest effective temperature. Minimize reaction time at elevated temperatures.
Catalysts Strong acids and bases significantly increase the hydrolysis rate.Avoid strong acid or base catalysts if they are not essential for the primary reaction. Consider alternative, milder catalysts.
Issue 2.2: Dehydration - Formation of Octyl Isocyanide

The dehydration of N-Octylformamide results in the formation of octyl isocyanide, a reactive and foul-smelling compound.[5][6][7]

Mechanism: This transformation is typically promoted by strong dehydrating agents such as phosphorus oxychloride (POCl₃), tosyl chloride (TsCl), or phosgene derivatives, often in the presence of a base.[5][6][7] The reaction proceeds by activation of the formyl oxygen, making it a good leaving group.

Dehydration_Workflow start N-Octylformamide intermediate Activated Intermediate start->intermediate + Reagent reagent Dehydrating Agent (e.g., POCl₃, TsCl) base Base (e.g., Triethylamine) product Octyl Isocyanide intermediate->product + Base, - H₂O

Caption: General workflow for the dehydration of N-Octylformamide to octyl isocyanide.

Common Dehydrating Agents and Conditions:

Dehydrating AgentBaseTypical ConditionsYieldReference
Phosphorus Oxychloride (POCl₃)Triethylamine0°C, <5 minHigh to Excellent[5][7]
p-Toluenesulfonyl Chloride (TsCl)PyridineVariesModerate to Good[5][6]
Triphenylphosphine (PPh₃) / Iodine (I₂)Tertiary AmineAmbient TemperatureGood to Excellent[10]

Prevention and Removal:

  • Prevention: Scrupulously avoid the use of strong dehydrating agents unless the synthesis of octyl isocyanide is the intended outcome. Be aware that some reagents, like acid chlorides or anhydrides, can promote this side reaction under certain conditions.

  • Detection: Octyl isocyanide can be detected by its characteristic odor and by spectroscopic methods such as IR spectroscopy (strong absorption around 2150 cm⁻¹) and ¹³C NMR spectroscopy (signal around 155-160 ppm).

  • Removal: If formed, octyl isocyanide can sometimes be removed by careful distillation under reduced pressure, or by quenching the reaction mixture with dilute acid to hydrolyze the isocyanide back to the amine.

Section 3: Protocols for Robust Experimentation

Adhering to best practices and validated protocols is key to preventing side reactions.

Protocol 3.1: Pre-treatment and Purification of N-Octylformamide

For sensitive reactions, purification of commercial N-Octylformamide is recommended to remove water and acidic/basic impurities.

Materials:

  • Commercial N-Octylformamide

  • Anhydrous Calcium Sulfate (Drierite®) or 4Å Molecular Sieves

  • Vacuum distillation apparatus

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Pre-drying: Stir the commercial N-Octylformamide over anhydrous calcium sulfate (approx. 20 g/L) overnight at room temperature.

  • Setup: Assemble a clean, dry vacuum distillation apparatus. Ensure all joints are well-sealed.

  • Distillation: Decant the pre-dried N-Octylformamide into the distillation flask. Perform the distillation under reduced pressure (a pressure that allows for boiling at a temperature below 100°C is ideal to prevent thermal decomposition).

  • Collection: Collect the fraction boiling at the expected temperature for N-Octylformamide (approx. 145-147 °C at 10 mmHg).

  • Storage: Store the purified solvent in a sealed flask under an inert atmosphere and over activated 4Å molecular sieves.

Protocol 3.2: Quality Control - A General HPLC Method for Purity Assessment

Regularly check the purity of your N-Octylformamide stock, especially if it has been stored for an extended period.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute a small amount of N-Octylformamide in the mobile phase.

Expected Results:

  • N-Octylformamide: Will elute as the major peak.

  • Octylamine: If present, will typically elute earlier as it is more polar.

  • Other byproducts: May appear as additional peaks. The retention time will depend on their polarity.

Protocol 3.3: Best Practices for Using N-Octylformamide as a High-Temperature Solvent

When using N-Octylformamide as a solvent above 100°C, the risk of side reactions increases.

  • Inert Atmosphere: Always conduct high-temperature reactions under a dry, inert atmosphere (N₂ or Ar) to prevent oxidative degradation and exclude moisture.

  • Temperature Control: Use a reliable temperature controller to avoid overheating. The decomposition of formamides accelerates significantly above 160°C.[3]

  • Reaction Time: Keep the reaction time at elevated temperatures to the minimum necessary for the completion of the desired transformation.

  • Reagent Purity: Ensure all reactants are free from acidic, basic, or dehydrating impurities.

  • Post-Reaction Workup: Upon completion, cool the reaction mixture promptly to quench any ongoing side reactions.

References

  • BenchChem. (n.d.). A Comparative Analysis of Dehydrating Agents for N-propylformamide to N-propyl Isocyanide Conversion.
  • Green Chemistry. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. RSC Publishing. DOI:10.1039/C9GC04070F.
  • PMC - NIH. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent.
  • Wang, X., et al. (2015). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Synthesis, 47, 49–54.
  • ResearchGate. (n.d.). Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction conditions.
  • Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
  • Chemistry LibreTexts. (2022). Chemistry of Amides.
  • Wikipedia. (n.d.). Leuckart reaction.
  • Save My Exams. (n.d.). Reactions of Amides.
  • Grokipedia. (n.d.). Leuckart reaction.
  • Sciencemadness Wiki. (2020). Leuckart reaction.
  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
  • ResearchGate. (n.d.). Ab initio Study of the Decomposition of Formamidine.
  • ResearchGate. (n.d.). Aspects of the hydrolysis of formamide.
  • RSC Publishing. (2018). Unimolecular decomposition of formamide via direct chemical dynamics simulations.
  • YouTube. (2019). mechanism of amide hydrolysis.
  • PubMed. (n.d.). Amine-synthesizing enzyme N-substituted formamide deformylase.
  • PMC - NIH. (2004). Amine-synthesizing enzyme N-substituted formamide deformylase: Screening, purification, characterization, and gene cloning.
  • Wikipedia. (n.d.). Formamide.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Use of Solvents.
  • NIH. (2009). Use of N-Methylformamide as a Solvent in Indium-Promoted Barbier Reactions.
  • Google Patents. (n.d.). Purification process of N-vinylformamide.
  • Akina, Inc. (n.d.). Effect of reaction temperature on PLGA properties and semi-solvent interactions.
  • PubMed. (2024). Solvent Dictated Organic Transformations.
  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
  • ResearchGate. (2024). N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development.
  • Google Patents. (n.d.). Process for the purification of n-vinyl formamide.
  • SciSpace. (n.d.). The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use.
  • ArtMolecule. (n.d.). Impurities and Degradation products.
  • YouTube. (2019). Hydrolysis and Dehydration Synthesis Reactions.
  • Google Patents. (n.d.). Synthetic method of n-octylamine.
  • YouTube. (2023). Dehydration Synthesis vs Hydrolysis.

Sources

Technical Support Center: Purification and Handling of N-Octylformamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-octylformamide. This resource is designed for researchers, scientists, and drug development professionals who require exceptionally dry N-octylformamide for use in moisture-sensitive reactions. As a solvent, its performance is directly tied to its purity. This guide provides in-depth, field-proven answers and protocols to ensure your experiments are successful.

Frequently Asked Questions (FAQs)

Q1: What is N-octylformamide, and why is its purity so critical for my experiments?

N-octylformamide (C₉H₁₉NO) is a high-boiling point, polar aprotic solvent.[1][2] Its utility in moisture-sensitive reactions, such as certain organometallic couplings or anionic polymerizations, is contingent on the rigorous exclusion of water and other reactive impurities. Water can react with or deactivate common reagents like organolithiums, Grignard reagents, and metal hydrides, leading to low yields, side product formation, or complete reaction failure.[3] Therefore, ensuring the solvent is anhydrous is a prerequisite for reproducible and successful synthesis.

Q2: What are the primary impurities in commercial-grade N-octylformamide?

The most significant and detrimental impurity for moisture-sensitive applications is water . Commercial grades of N-octylformamide can contain several hundred parts per million (ppm) of water absorbed from the atmosphere. Other potential impurities, though typically less concentrated, may include:

  • Formic Acid: Arising from hydrolysis of the formamide group.

  • Octylamine: Another potential hydrolysis or decomposition product.

  • Dimethylamine and Carbon Monoxide: While more characteristic of N,N-dimethylformamide (DMF) decomposition, similar breakdown pathways can be catalyzed by strong acids or bases, especially at elevated temperatures.[4][5]

Q3: What is the recommended general strategy for purifying N-octylformamide?

A robust, multi-step approach is required to render N-octylformamide suitable for demanding applications. The strategy involves:

  • Pre-drying: Stirring the solvent over a suitable chemical desiccant to remove the bulk of the water content.

  • Fractional Vacuum Distillation: Separating the N-octylformamide from the drying agent and any non-volatile or less-volatile impurities. This step is crucial and must be done under reduced pressure to prevent thermal decomposition.[4]

  • Inert Atmosphere Storage: Storing the purified, anhydrous solvent over activated molecular sieves under an inert atmosphere (e.g., Nitrogen or Argon) to prevent re-absorption of moisture.[6][7]

Q4: Which drying agent is most effective and safest for N-octylformamide?

For formamides, activated 3Å or 4Å molecular sieves are the preferred drying agents.[4][8] They are highly efficient at scavenging water and are chemically inert towards the formamide functional group.

  • Why not other drying agents?

    • Calcium Hydride (CaH₂): While a powerful drying agent, it can react with formamides, especially at elevated temperatures, leading to decomposition.[5]

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): These strong bases can catalyze the hydrolysis of the formamide, producing octylamine and formate salts.[4]

    • Phosphorus Pentoxide (P₂O₅): This is a highly effective but strongly acidic drying agent that can cause decomposition.[4]

Q5: Why is vacuum distillation mandatory for N-octylformamide?

N-octylformamide has a very high atmospheric boiling point of approximately 291°C.[9][10] Attempting to distill it at this temperature would almost certainly lead to significant thermal decomposition, resulting in a discolored and impure product. By applying a vacuum, the boiling point is substantially lowered, allowing for a clean separation from non-volatile impurities well below the decomposition temperature.

Q6: How must I store the purified, anhydrous N-octylformamide?

Proper storage is as critical as the purification itself. The purified solvent must be handled exclusively under an inert atmosphere (Argon or Nitrogen).[11] It should be stored in a robust, oven-dried glass container (e.g., a Straus flask or a bottle with a septum-sealed cap) containing reactivated 3Å or 4Å molecular sieves to scavenge any trace moisture that may enter during transfers.[4][7] Ensure the container is clearly labeled as "Anhydrous N-Octylformamide" and dated.

Troubleshooting Guide for Common Issues

Problem: My reaction failed, and I suspect residual water in my purified N-octylformamide. How can I verify the water content?
  • Root Cause Analysis: Even after purification, moisture can be introduced from improperly dried glassware, exposure to the atmosphere during transfer, or using a saturated drying agent.

  • Solution: Quantitative Verification

    • Karl Fischer Titration: This is the gold standard for accurately determining low levels of water in organic solvents. A coulometric Karl Fischer titrator can provide precise water content readings in the ppm range. For truly anhydrous solvent suitable for sensitive reactions, a target of <50 ppm is recommended.

    • Handling for Analysis: When taking a sample for Karl Fischer analysis, it is critical to use a dry, nitrogen-flushed syringe and needle and transfer the sample directly to the titration cell to prevent atmospheric moisture contamination.[12]

Problem: The N-octylformamide turned yellow or brown during vacuum distillation.
  • Root Cause Analysis: Discoloration is a clear indicator of thermal decomposition. This can be caused by several factors:

    • Excessive Heat: The heating mantle temperature is too high, causing localized overheating at the flask surface.

    • Poor Vacuum: A leak in the system or an inefficient vacuum pump results in a higher-than-expected boiling point, forcing the use of higher temperatures.

    • Presence of Contaminants: Acidic or basic impurities that were not removed by the initial drying agent can catalyze decomposition at elevated temperatures.[4]

  • Solutions & Preventative Measures:

    • Use a Heating Mantle with a Stirrer: Ensure vigorous stirring to promote even heating and prevent bumping.

    • Insulate the Distillation Column: Wrap the column with glass wool or aluminum foil to maintain the vapor temperature and ensure an efficient fractional distillation.

    • Check Vacuum System: Before starting, ensure all glass joints are properly sealed (using a minimal amount of high-vacuum grease) and that the vacuum pump can achieve the required pressure (typically 1-10 mmHg).

    • Consider a Pre-treatment: If the starting material is suspected to be highly acidic or basic, a preliminary wash with a dilute, weak acid or base followed by drying may be beneficial, though this adds complexity and potential for introducing more water.

Problem: The vacuum distillation is proceeding extremely slowly or has stalled.
  • Root Cause Analysis: Insufficient energy input or an inadequate vacuum are the most common culprits.

  • Troubleshooting Steps:

    • Verify Vacuum Level: Check the reading on your vacuum gauge. If it is higher than expected, meticulously check for leaks at all joints, stopcocks, and tubing connections.

    • Inspect the Cold Trap: Ensure your cold trap (placed between the distillation setup and the pump) is filled with an appropriate coolant (e.g., dry ice/acetone or liquid nitrogen) to prevent solvent vapors from entering and degrading the vacuum pump oil.

    • Gradually Increase Heat: Slowly increase the temperature of the heating mantle. Avoid sudden, large temperature changes. The goal is a steady, controlled distillation rate of approximately 1-2 drops per second.

    • Ensure Proper Insulation: A poorly insulated distillation head can lead to excessive heat loss and prevent the vapor from reaching the condenser.

Data & Protocols

Physical Properties of N-Octylformamide
PropertyValueSource(s)
Molecular FormulaC₉H₁₉NO[1][13]
Molecular Weight157.26 g/mol [1][9]
Boiling Point (Atmospheric)291°C[9][10]
AppearanceColorless Liquid[7]
Purity (Typical Commercial)~98%
Diagram: N-Octylformamide Purification Workflow

PurificationWorkflow cluster_prep Preparation & Pre-Drying cluster_distill Purification cluster_storage Storage & Handling Start Commercial N-Octylformamide Drying Add 3Å Molecular Sieves (10-15% w/v). Stir under N₂ for 24h. Start->Drying Distill Fractional Vacuum Distillation (1-10 mmHg). Collect center cut. Drying->Distill Decant or Cannula Transfer Store Store over reactivated 3Å Molecular Sieves in a sealed flask under Argon/Nitrogen. Distill->Store End Anhydrous Solvent (<50 ppm H₂O) Ready for Reaction Store->End Use via dry syringe or cannula

Caption: Workflow for obtaining anhydrous N-octylformamide.

Experimental Protocol: Purification of N-Octylformamide

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6][14] All glassware must be oven-dried (>125°C overnight) and assembled hot while flushing with dry nitrogen or argon to remove adsorbed moisture.[12]

Step 1: Pre-drying with Molecular Sieves

  • Place a stir bar into a 1 L oven-dried, two-neck round-bottom flask equipped with a reflux condenser topped with a nitrogen/argon inlet.

  • Add 500 mL of commercial-grade N-octylformamide to the flask.

  • Add 50-75 g (approx. 10-15% w/v) of freshly activated 3Å molecular sieves.

    • Activation Note: To activate molecular sieves, heat them in a porcelain dish in a muffle furnace at ~350°C for at least 12 hours, then cool them in a desiccator under vacuum.[5]

  • Stir the mixture under a positive pressure of nitrogen or argon at room temperature for at least 24 hours.

Step 2: Fractional Vacuum Distillation

  • Assemble a vacuum distillation apparatus using oven-dried glassware. Ensure all joints are lightly greased and secured with clips. Include a short Vigreux column to aid separation.

  • Carefully decant or cannula transfer the pre-dried N-octylformamide from the molecular sieves into the distillation flask. Add a few fresh, oven-dried boiling chips or a magnetic stir bar.

  • Connect the apparatus to a high-vacuum pump protected by a cold trap.

  • Slowly and carefully apply vacuum, ensuring there is no vigorous bumping.

  • Once a stable vacuum (e.g., ~5 mmHg) is achieved, begin gently heating the distillation flask using a heating mantle controlled by a variable transformer.

  • Discard the initial fraction (the first ~5% of the distillate), as it may contain more volatile impurities.

  • Collect the main fraction, noting the boiling point at the recorded pressure.

  • Stop the distillation before the flask goes to dryness to prevent the concentration and potential decomposition of non-volatile impurities. Leave about 10-15% of the initial volume as residue.

  • Vent the system to inert gas (Nitrogen or Argon), not air.

Step 3: Storage of Anhydrous Solvent

  • Transfer the purified, distilled N-octylformamide via cannula into an oven-dried storage vessel (e.g., a Straus flask) containing a small amount of freshly activated 3Å molecular sieves.

  • Seal the vessel under a positive pressure of inert gas.

  • Label the flask clearly with the contents, date of purification, and a warning that it is anhydrous.

Diagram: Troubleshooting Logic for Failed Reactions

Troubleshooting Start Reaction Failure (Low Yield / No Product) Q1 Is the N-Octylformamide purity suspect? Start->Q1 A1_Yes Verify Water Content via Karl Fischer Titration Q1->A1_Yes Yes Q3 Check: - Glassware properly oven-dried? - Inert atmosphere maintained? - Reagents (non-solvent) anhydrous? - Syringe/cannula technique correct? Q1->Q3 No Q2 Water Content > 50 ppm? A1_Yes->Q2 A2_Yes Re-purify Solvent: 1. Dry over fresh sieves (48h) 2. Re-distill under high vacuum Q2->A2_Yes Yes A2_No Solvent is likely not the issue. Investigate other parameters. Q2->A2_No No A2_No->Q3

Caption: Decision tree for troubleshooting failed moisture-sensitive reactions.

References

  • PubChem. N-Octylformamide. National Center for Biotechnology Information. [Link]

  • Blotz, M. N-n-Octylformamide.[Link]

  • NIST. Formamide, N-octyl-. NIST Chemistry WebBook. [Link]

  • NIST. Formamide, N-octyl-. NIST Chemistry WebBook. [Link]

  • Perrin, D. D., & Armarego, W. L. F. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry. [Link]

  • Organic Syntheses. Octanal.[Link]

  • ResearchGate. Which is the Best way to make Dry DMF?[Link]

  • The Royal Society of Chemistry. Supplementary Information.[Link]

  • Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds.[Link]

  • Google Patents.
  • Chemistry LibreTexts. Drying Solvents.[Link]

  • University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds.[Link]

  • ResearchGate. How to distill N,N- Dimethyl Formamide DMF?[Link]

  • Organic Syntheses. α-(p-TOLYL)-N,N-DIMETHYL-p-TOLUIDINE.[Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • SciSpace. The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use.[Link]

  • ResearchGate. How can I get anhydrous formamide?[Link]

Sources

Managing N-Octylformamide solubility issues with nonpolar reactants

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges of N-octylformamide when working with nonpolar reactants. My goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to make informed decisions in your experiments.

Introduction: The Duality of N-Octylformamide

N-octylformamide (C₉H₁₉NO) is a unique amide characterized by a polar formamide head group and a long, nonpolar eight-carbon alkyl chain.[1][2] This amphiphilic nature is the primary source of solubility challenges. The polar head can engage in hydrogen bonding, while the long alkyl tail imparts significant nonpolar character.[3][4] Consequently, achieving a homogeneous solution with purely nonpolar reactants in a nonpolar solvent system can be a significant hurdle. This guide will provide systematic approaches to overcome these issues.

Troubleshooting Guide: Common Solubility Problems & Solutions

This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.

Issue 1: N-Octylformamide fails to dissolve or forms a cloudy suspension in a nonpolar solvent (e.g., Hexane, Toluene) at room temperature.

Root Cause Analysis:

This is the most common issue and stems from a polarity mismatch. The strong intermolecular hydrogen bonds between N-octylformamide molecules are not sufficiently disrupted by the weak van der Waals forces offered by nonpolar solvents.[5][6] The energy required to break the solute-solute interactions is greater than the energy gained from solute-solvent interactions.

Solutions:

  • Solution A: Temperature Elevation

    • Mechanism: Increasing the temperature provides the necessary kinetic energy to overcome the intermolecular forces of the N-octylformamide, promoting dissolution.[7]

    • Protocol:

      • Gradually heat the solvent while stirring.

      • Add the N-octylformamide portion-wise to the heated solvent.

      • Use a reflux condenser if heating near the solvent's boiling point to prevent evaporation.

      • Caution: Ensure your reactants are stable at the elevated temperature.

  • Solution B: Co-Solvent System

    • Mechanism: Introducing a small amount of a miscible, slightly more polar co-solvent can disrupt the solvent's nonpolar nature just enough to solvate the polar formamide group.[8][9] The co-solvent acts as a bridge between the polar solute and the nonpolar bulk solvent.

    • Protocol:

      • Select a co-solvent that is miscible with your primary nonpolar solvent (see table below).

      • Start by adding the co-solvent at a low percentage (e.g., 1-5% v/v) to the primary solvent.

      • Attempt to dissolve the N-octylformamide in the co-solvent mixture at room temperature with stirring.

      • If necessary, gradually increase the co-solvent percentage, keeping in mind that too much can alter the overall reaction environment.

Primary Nonpolar Solvent Suggested Co-Solvents
Hexane, HeptaneTetrahydrofuran (THF), Dichloromethane (DCM)
Toluene, XyleneEthyl Acetate, Acetone
CyclohexaneDiethyl Ether, THF

This table provides general suggestions. Always verify co-solvent miscibility and compatibility with your specific reaction.

G cluster_problem Problem cluster_solutions Solutions P N-Octylformamide Insoluble in Nonpolar Solvent S1 Increase Temperature P->S1 S2 Use Co-solvent System P->S2 S3 Phase-Transfer Catalysis P->S3 M1 M1 S1->M1 Mechanism: Overcomes Intermolecular Forces M2 M2 S2->M2 Mechanism: Bridges Polarity Gap M3 M3 S3->M3 Mechanism: Transports Reactant Across Phases

Issue 2: The reaction is sluggish or fails to proceed, even with a co-solvent, suggesting poor interaction between N-octylformamide and the nonpolar reactant.

Root Cause Analysis:

Even in a seemingly homogeneous solution, the solvation shell around the polar formamide head might still hinder its access to a highly nonpolar reactant. The reactants may be physically present in the same phase but not interacting effectively at a molecular level.

Solution: Phase-Transfer Catalysis (PTC)

  • Mechanism: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase to another where the reaction can occur.[10] In this context, even in a single-phase system, a PTC can act as a "molecular escort," binding to the N-octylformamide and shuttling it to the nonpolar reactant, effectively overcoming the solvation barrier. This is particularly useful for reactions involving an ionic species.

  • Common Catalysts: Quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) and phosphonium salts are frequently used.[10][11]

  • Protocol:

    • Dissolve the N-octylformamide and nonpolar reactant in the chosen solvent system.

    • Add a catalytic amount of the phase-transfer catalyst (typically 1-10 mol%).

    • Stir the reaction mixture at the desired temperature. The catalyst will facilitate the interaction between the reactants.

PTC_Workflow cluster_solvent Bulk Nonpolar Solvent Reactant_NP Nonpolar Reactant Product Product Reactant_NP->Product Reacts Reactant_Amide N-Octylformamide PTC PTC (e.g., TBAB) Reactant_Amide->PTC Forms Complex PTC->Reactant_NP Delivers Amide for Reaction

Frequently Asked Questions (FAQs)

Q1: Why can't I just use a polar aprotic solvent like DMF or DMSO?

While N-octylformamide would likely dissolve well in polar aprotic solvents like DMF or DMSO, these solvents may be incompatible with your nonpolar reactant or subsequent reaction steps.[12][13] Nonpolar reactants often require nonpolar environments to remain soluble and reactive. Introducing a highly polar solvent could cause your reactant to precipitate or could unfavorably alter the reaction pathway. The goal is to find a system that accommodates all components.

Q2: How do I choose between heating and using a co-solvent?

The choice depends on the thermal stability of your reactants and the desired reaction conditions.

  • Choose heating if:

    • Your reactants and products are stable at elevated temperatures.

    • You want to avoid introducing another chemical into your reaction mixture.

  • Choose a co-solvent if:

    • Your reactants are heat-sensitive.

    • Heating does not sufficiently improve solubility.

    • A slight change in the overall solvent polarity is acceptable for your reaction.

Q3: Will the long alkyl chain of N-octylformamide make it soluble in nonpolar solvents on its own?

While the C8 chain significantly contributes to its nonpolar character, the influence of the polar formamide group is substantial.[3][14] The amide group can form strong hydrogen bonds, leading to self-association.[4] This self-association is often too strong to be broken up by nonpolar solvents alone, leading to poor solubility despite the long alkyl chain.[6]

Q4: Are there any other advanced techniques to consider?

For specialized applications, particularly in biphasic systems, techniques like using chiral phase-transfer catalysts for asymmetric synthesis can be employed.[15][16] These advanced catalysts not only solve solubility issues but can also control the stereochemical outcome of a reaction.

References

  • Amides | Organic Chemistry II Class Notes. Fiveable.
  • US4282167A - Conversion of amides to isocyanates via phase transfer catalysis. Google Patents.
  • Phase Transfer Catalyzed Synthesis of Amides and Esters of 2,4-Dichlorophenoxyacetic Acid. Marcel Dekker, Inc.
  • Amides - Organic Chemistry. Science Ready.
  • N-Octylformamide | C9H19NO. PubChem, NIH.
  • Highly enantioselective phase-transfer-catalyzed alkylation of protected alpha-amino acid amides... PubMed.
  • Formamide, N-octyl-. NIST WebBook.
  • Solubility of Amides. Chemistry Stack Exchange.
  • N-octylformamide | 6282-06-0. ChemicalBook.
  • N-n-Octylformamide. Alichem.
  • Formamide, N-octyl- (CAS 6282-06-0). NIST.
  • Amide. Wikipedia.
  • Chiral phase-transfer catalysts with square amide. ResearchGate.
  • Solubility of Amides. ECHEMI.
  • Phase-transfer catalyst. Wikipedia.
  • Why Do Co-solvents Enhance the Solubility of Solutes... ResearchGate.
  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.
  • Strategies to increase the solubility of 1-Nonacosanol in organic solvents. Benchchem.
  • Nonpolar co-solvents for solubility enhancement in supercritical fluid carbon dioxide. Journal of Chemical & Engineering Data, ACS Publications.
  • Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. MDPI.
  • N-N-Octylformamide | 6282-06-0. Sigma-Aldrich.
  • Solvent Miscibility Table. Sigma-Aldrich.
  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. MDPI.
  • Reagents & Solvents: Solvents and Polarity. University of Rochester, Department of Chemistry.
  • Solvent Properties Table. ARCOR Epoxy Technologies.
  • Catalytic Synthesis of N-Isobutylformamide and Its Derivatives... BenchChem.
  • An In-depth Technical Guide to the Solubility of N-(2-Benzoyl-4-chlorophenyl)formamide in Organic Solvents. BenchChem.

Sources

Impact of N-Octylformamide on catalyst performance and lifetime

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octylformamide is a high-boiling point, polar aprotic solvent with a unique chemical structure that makes it a subject of interest in various catalytic processes. Its long alkyl chain combined with the formamide group can influence reaction environments, solubility of reactants, and interactions with catalyst surfaces. However, its use is not without potential complications. Like other amide solvents, N-Octylformamide can play multiple roles—acting as a solvent, a reactant, or even a catalyst poison under certain conditions.[1][2][3]

This technical support guide provides a comprehensive resource for researchers utilizing N-Octylformamide in their catalytic experiments. It is structured to help you anticipate potential challenges, troubleshoot common issues, and optimize your reaction conditions for better catalyst performance and a longer lifetime.

Frequently Asked Questions (FAQs)

Q1: What are the potential roles of N-Octylformamide in a catalytic reaction?

N-Octylformamide can serve several functions, including:

  • Solvent: Its primary role is often as a high-boiling point solvent, suitable for reactions requiring elevated temperatures. Its polarity can aid in dissolving polar and non-polar reactants.[4]

  • Stabilizer: The formamide group can coordinate with metal nanoparticles, preventing their aggregation and maintaining high surface area, which can enhance catalytic activity.[3][5]

  • Reagent: Under certain conditions, particularly in the presence of strong acids or at high temperatures, the formamide group can participate in the reaction, for example, as a formylating agent.[1]

  • Catalyst Modifier: Adsorption of N-Octylformamide onto the catalyst surface can alter its electronic properties or block certain active sites, which may in some cases improve selectivity to a desired product.[6]

Q2: How might N-Octylformamide lead to catalyst deactivation?

Catalyst deactivation is an inevitable process, but the presence of N-Octylformamide can accelerate it through several mechanisms:[7][8]

  • Poisoning: The nitrogen and oxygen atoms in the formamide group can act as Lewis bases and strongly adsorb onto acidic or metallic catalytic sites, blocking them from reactants. This is a common deactivation pathway for many catalysts.[7][9]

  • Fouling/Coking: Thermal decomposition of N-Octylformamide at high temperatures can lead to the formation of carbonaceous deposits (coke) on the catalyst surface, physically blocking pores and active sites.[10][11]

  • Chemical Transformation: Impurities in N-Octylformamide or its decomposition products (e.g., amines, carbon monoxide) can react with the catalyst, leading to the formation of inactive phases.

Q3: Is N-Octylformamide compatible with all types of catalysts?

Compatibility is highly dependent on the specific catalyst and reaction conditions. Here are some general considerations:

  • Precious Metal Catalysts (e.g., Pd, Pt, Rh): These are susceptible to poisoning by the nitrogen and oxygen lone pairs of N-Octylformamide.[12][13] The strength of this interaction can depend on the metal and its oxidation state.[14]

  • Acidic Catalysts (e.g., Zeolites, Sulfated Zirconia): The basic nature of the formamide group can lead to the neutralization of Brønsted and Lewis acid sites, inhibiting reactions that rely on these sites.[15][16]

  • Base Catalysts (e.g., MgO, Hydrotalcites): These are generally more robust in the presence of N-Octylformamide, although surface interactions can still occur.[17]

  • Metal Oxide Catalysts: The effect can vary widely depending on the specific metal oxide and its surface properties.[18]

Troubleshooting Guide

This section addresses specific problems you may encounter when using N-Octylformamide in your catalytic experiments.

Problem 1: Rapid Loss of Catalytic Activity

You observe a sharp decline in the conversion of your reactants shortly after introducing N-Octylformamide into your system.

Plausible Causes:
  • Catalyst Poisoning: Strong, competitive adsorption of N-Octylformamide or its impurities onto the active sites.[7]

  • Pore Blockage: Physical obstruction of the catalyst's pores by N-Octylformamide molecules or their agglomerates, preventing reactant access.

  • Thermal Degradation: High reaction temperatures causing the decomposition of N-Octylformamide into species that poison or foul the catalyst.[19]

Diagnostic Workflow

start Rapid Activity Loss Observed step1 Run Control Experiment: Reaction without catalyst, with N-Octylformamide start->step1 step2 Analyze Catalyst Post-Reaction: TGA, FTIR, XPS start->step2 step3 Characterize Liquid Phase Post-Reaction: GC-MS, NMR start->step3 result1 No reaction? Decomposition unlikely to be the sole cause. step1->result1 result2 Weight loss at low temp (TGA)? Adsorbed N-Octylformamide. step2->result2 result3 New N, O peaks (XPS)? Formamide on surface. step2->result3 result4 Decomposition products found? Indicates thermal instability. step3->result4 conclusion Conclusion: Strong evidence for catalyst poisoning or fouling by N-Octylformamide or its byproducts. result1->conclusion result2->conclusion result3->conclusion result4->conclusion

Caption: Diagnostic workflow for rapid catalyst deactivation.

Experimental Protocols

Protocol 1: Temperature Programmed Desorption (TPD) or Thermogravimetric Analysis (TGA)

  • After the reaction, carefully remove the catalyst sample and dry it under vacuum at a low temperature (e.g., 50°C) to remove any unbound solvent.

  • Place a known weight of the catalyst in the TGA or TPD instrument.

  • Heat the sample under an inert gas flow (e.g., N₂ or Ar) with a controlled temperature ramp (e.g., 10°C/min).

  • Monitor the weight loss (TGA) or desorbed species (TPD with a mass spectrometer) as a function of temperature.

  • Interpretation: A significant weight loss at temperatures below the boiling point of N-Octylformamide suggests strong physisorption or chemisorption. Weight loss at higher temperatures may indicate the decomposition of adsorbed species.

Protocol 2: Surface Spectroscopic Analysis (XPS, FTIR)

  • Prepare two catalyst samples: a fresh one and one used in the reaction with N-Octylformamide.

  • For X-ray Photoelectron Spectroscopy (XPS) , analyze the elemental composition of the catalyst surface. Look for an increase in the N 1s and O 1s signals on the used catalyst, which would confirm the presence of N-Octylformamide or its derivatives.[20]

  • For Fourier-Transform Infrared (FTIR) Spectroscopy , acquire spectra of both samples. The appearance of new peaks in the used catalyst, particularly in the regions of C=O stretching (around 1670 cm⁻¹) and N-H bending, would indicate the presence of the formamide group on the surface.[20]

Corrective Actions
  • Purify N-Octylformamide: Use high-purity solvent to eliminate impurities that could be potent catalyst poisons.

  • Lower Reaction Temperature: If possible, reduce the reaction temperature to minimize thermal decomposition of the solvent.[21]

  • Use a Guard Bed: Place a bed of inert material or a sacrificial catalyst before the main catalyst bed to adsorb N-Octylformamide or its decomposition products.

  • Catalyst Modification: Consider using a catalyst with a different support or active phase that has a lower affinity for N-Octylformamide.

Problem 2: Altered Product Selectivity

You notice a shift in the distribution of your reaction products after switching to N-Octylformamide as a solvent.

Plausible Causes:
  • Selective Site Blocking: N-Octylformamide may preferentially adsorb on certain types of active sites, leaving others available for reaction. This can favor one reaction pathway over another.[6]

  • Electronic Modification of Active Sites: Adsorption of the polar formamide group can alter the electronic density of the catalyst's active sites, thereby changing their reactivity and selectivity.[22]

  • Solvent-Mediated Reaction Pathways: The solvent may stabilize certain transition states or intermediates, favoring the formation of specific products.[4]

Troubleshooting Decision Tree

start Change in Selectivity Observed q1 Is the new major product a result of a known side reaction? start->q1 path1 Yes q1->path1 Yes path2 No q1->path2 No action1 Hypothesis: N-Octylformamide stabilizes the intermediate/transition state of the side reaction. path1->action1 action2 Hypothesis: N-Octylformamide participates in the reaction or creates a new reaction pathway. path2->action2 test1 Test: Vary N-Octylformamide concentration. Does selectivity change proportionally? action1->test1 test2 Test: Analyze for byproducts containing fragments of N-Octylformamide (e.g., using GC-MS). action2->test2

Caption: Decision tree for troubleshooting altered product selectivity.

Data Summary Table
Diagnostic TestObservationPotential Implication
Varying Solvent Concentration Selectivity for the new product increases with higher N-Octylformamide concentration.Suggests a direct role of the solvent in the reaction mechanism or strong surface modification effects.
In-situ Spectroscopy (e.g., ATR-FTIR) Appearance of new surface species correlated with the formation of the new product.Provides direct evidence of solvent-catalyst-reactant interactions leading to the observed selectivity.[4]
Kinetic Studies Change in the apparent activation energy for the formation of different products.Indicates that the solvent is altering the energetics of the reaction pathways.
Problem 3: Difficulty in Catalyst Regeneration

Your standard regeneration protocol (e.g., calcination in air) is ineffective in restoring the catalyst's activity after use with N-Octylformamide.

Plausible Causes:
  • Formation of Refractory Species: High-temperature decomposition of N-Octylformamide can form highly stable nitrogen-containing carbonaceous deposits that are resistant to oxidation.

  • Irreversible Chemical Changes: The active phase of the catalyst may have reacted with N-Octylformamide or its byproducts to form a stable, inactive compound (e.g., a metal nitride or carbide).[23]

  • Sintering: The regeneration process itself, especially at high temperatures, can cause the active metal particles to agglomerate, leading to a permanent loss of surface area and activity.[10]

Recommended Regeneration Strategies
Regeneration MethodDescriptionBest ForConsiderations
Solvent Washing Washing the catalyst with a different, more volatile solvent (e.g., ethanol, acetone) at a slightly elevated temperature.Removing strongly physisorbed N-Octylformamide.May not be effective for chemisorbed species or coke.
Mild Oxidation Calcination in a dilute stream of oxygen (e.g., 1-5% O₂ in N₂) at a moderate temperature.Removing organic residues without causing excessive sintering.Requires careful control of temperature and oxygen concentration to avoid damaging the catalyst.[10]
Hydrogen Treatment Heating the catalyst in a stream of hydrogen.Reducing oxidized catalyst species and potentially removing some carbonaceous deposits.Can lead to changes in the catalyst's oxidation state; may not be effective for all types of coke.
Supercritical Fluid Extraction Using a supercritical fluid (e.g., CO₂) to extract adsorbed species.A gentle method for removing contaminants without high temperatures.Requires specialized equipment.[24]
Protocol 3: Stepwise Regeneration and Characterization
  • Initial Wash: Wash a portion of the deactivated catalyst with a suitable solvent (e.g., isopropanol) and test its activity.

  • Mild Oxidative Treatment: If washing is insufficient, take the washed catalyst and treat it under a flow of dilute O₂/N₂ at a temperature determined by TGA (just above the decomposition temperature of the adsorbed species). Test the activity again.

  • Hydrogen Treatment: If activity is still low, a subsequent treatment in H₂ may be necessary to ensure the active metal is in the correct oxidation state.

  • Characterize at Each Step: After each regeneration attempt, characterize the catalyst using techniques like X-ray Diffraction (XRD) to check for changes in crystallinity or phase, and chemisorption (e.g., CO pulse chemisorption) to quantify the number of active sites. This will help you understand why a particular regeneration step is or is not working.[20]

By systematically approaching the challenges associated with using N-Octylformamide, researchers can better understand its impact on their catalytic systems and develop strategies to harness its benefits while mitigating its drawbacks.

References

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
  • Patsnap Eureka. (2025).
  • Jayawardena, H. S. N., & Liyanage, S. H. (2020). Analytical Methods for Characterization of Nanomaterial Surfaces.
  • Yadav, D., & Yedla, N. (2023). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. Energy Advances, 2(10), 1335-1358.
  • Cisco. (2024).
  • Al-Fatesh, A. S., et al. (2023). The mathematical catalyst deactivation models: a mini review. RSC Advances, 13(32), 22353-22365.
  • Sherwood, J. R., et al. (2024). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. ChemSusChem, 17(1).
  • Heravi, M. M., Ghavidel, M., & Mohammadkhani, L. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 8(49), 27864-27893.
  • Cargnello, F., et al. (2016). Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading. Journal of the American Chemical Society, 138(23), 7276-7283.
  • Thomas, C. M. (2015). Tuning Metal-Metal Interactions for Cooperative Small Molecule Activation. Dalton Transactions, 44(28), 12534-12544.
  • ResearchGate. (n.d.).
  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
  • Malvern Panalytical. (n.d.).
  • Maji, B., & Kundu, S. (2024).
  • ResearchGate. (2025).
  • MDPI. (2025). Impact of Catalyst Regeneration Techniques on Industrial Methanol Production.
  • Gounder, R. (2018). Catalyst characterization in the presence of solvent: development of liquid phase structure–activity relationships. Reaction Chemistry & Engineering, 3(1), 9-23.
  • Nagata, T., & Obora, Y. (2020). N,N‑Dimethylformamide-Protected Single-Sized Metal Nanoparticles and Their Use as Catalysts for Organic Transformations. The Journal of Organic Chemistry, 85(1), 13-24.
  • Springer. (2025).
  • MDPI. (n.d.). Heterogeneous Catalysts for Conversion of Biodiesel-Waste Glycerol into High-Added-Value Chemicals.
  • Heravi, M. M., Ghavidel, M., & Mohammadkhani, L. (2018). Beyond a solvent: Triple roles of dimethylformamide in organic chemistry. RSC Advances, 8(49).
  • MDPI. (n.d.). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles.
  • Teo, J., et al. (2018). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025). A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability.
  • Materials Research Forum. (n.d.).
  • MDPI. (n.d.).
  • MDPI. (2023). Catalytic-Level Identification of Prepared Pt/HY, Pt-Zn/HY, and Pt-Rh/HY Nanocatalysts on the Reforming Reactions of N-Heptane.
  • Gates, B. C. (2022). Nested Metal Catalysts: Metal Atoms and Clusters Stabilized by Confinement with Accessibility on Supports.
  • ResearchGate. (2025). Influence of the support on the catalytic behaviour of Ni catalysts for the dry reforming reaction and the tri-reforming process.
  • ResearchGate. (n.d.).
  • Korean Society of Environmental Engineers. (2023).
  • Glover, S. A., et al. (2007). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry, 5(22), 3642-3649.
  • ResearchGate. (2025). Catalyst poisoning in the conversion of CO and N 2O to CO 2 and N 2 on Pt 4- In the gas phase.
  • ResearchGate. (2019).

Sources

Technical Support Center: Strategies for Removing N-Octylformamide from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing N-Octylformamide in your experimental workflows. N-Octylformamide is a high-boiling, polar aprotic solvent valued for its ability to dissolve a wide range of organic compounds.[1] However, its physical properties, particularly its high boiling point and solubility, present significant challenges during product isolation and purification. This guide provides a comprehensive set of strategies, from simple workups to more advanced techniques, to effectively remove N-Octylformamide from your reaction mixtures, ensuring the purity of your target compounds.

Section 1: Understanding the Challenge - Physicochemical Properties of N-Octylformamide

The first step in designing an effective removal strategy is to understand the physical and chemical properties of N-Octylformamide. Its high boiling point makes it difficult to remove by simple evaporation, while its solubility profile can complicate standard liquid-liquid extractions.

PropertyValueSignificance for Removal
Molecular Formula C₉H₁₉NOThe molecule has a polar formamide head and a long, non-polar octyl tail.
Molecular Weight 157.26 g/mol [1][2][3]A moderate molecular weight.
Boiling Point ~278-291 °C at 760 mmHg[1][2][4]Too high for removal on a standard rotary evaporator. Requires vacuum distillation.
Density 0.858 g/cm³[1]Less dense than water, will be the top layer in an aqueous extraction with a halogenated solvent.
Solubility Excellent in organic solvents[1]; formamides are generally water-soluble.[5][6]This dual solubility can lead to it partitioning into both aqueous and organic layers during workup.
Predicted LogP 3.12[1]Indicates significant lipophilicity due to the octyl chain, complicating removal with simple water washes.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when encountering N-Octylformamide as a residual solvent.

Q1: Why is N-Octylformamide so difficult to remove from my reaction? A: The primary challenge stems from its very high boiling point (approx. 278-291 °C), which makes it non-volatile under standard laboratory rotary evaporation conditions.[1][2][4] Additionally, its structure, featuring a polar amide group and a non-polar C8 alkyl chain, gives it an amphiphilic character. This allows it to have significant solubility in both organic solvents and, to some extent, aqueous phases, complicating its removal through simple extraction.

Q2: I've removed the primary reaction solvent, but my NMR spectrum shows persistent peaks I suspect are N-Octylformamide. How can I confirm this? A: N-Octylformamide has characteristic signals in a ¹H NMR spectrum. You should expect to see a formyl proton (CHO) signal, typically around 8.0-8.2 ppm, which may appear as two closely spaced signals due to restricted rotation around the C-N bond. You will also see signals corresponding to the octyl chain: a triplet for the terminal methyl group (~0.9 ppm) and a series of multiplets for the methylene groups between ~1.2-1.6 ppm and a multiplet for the N-CH₂ group around 3.2-3.4 ppm. Comparing your spectrum to a reference spectrum of N-Octylformamide is the best confirmation.

Q3: What is the fastest and most common method to remove the bulk of N-Octylformamide after a reaction? A: An enhanced aqueous workup is the most direct method. This involves diluting the reaction mixture with a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, toluene, or diethyl ether) and washing it multiple times with water or brine.[7][8] For improved efficiency, washing with a 5% aqueous lithium chloride (LiCl) solution is highly recommended, as it significantly increases the polarity of the aqueous phase, forcing the N-Octylformamide out of the organic layer.[9]

Q4: My target compound has some water solubility. Will an aqueous wash lead to significant product loss? A: Yes, this is a valid concern. If your product has appreciable water solubility, repeated aqueous washes can lead to a lower yield. In this scenario, you should consider alternative strategies that do not rely on aqueous extraction. These include:

  • Azeotropic Distillation: If your product is not volatile, you can add a solvent like toluene and distill under reduced pressure to remove the N-Octylformamide as an azeotrope at a lower temperature.[9][10]

  • Chromatography: Direct purification of the crude mixture using flash chromatography or preparative HPLC can separate your product from the solvent.

  • Precipitation/Crystallization: If your product is a solid, you may be able to precipitate it by adding an anti-solvent, leaving the N-Octylformamide in the mother liquor.

Q5: Can I just put my flask on a high-vacuum pump to remove N-Octylformamide? A: While a high-vacuum (Schlenk line) can remove solvents more effectively than a rotary evaporator, it is often insufficient for complete removal of N-Octylformamide unless heated significantly.[11] Heating a crude reaction mixture to high temperatures under high vacuum can be risky and may lead to decomposition of your product. For effective removal by distillation, a proper vacuum distillation setup with controlled heating and condensation is required.

Section 3: Troubleshooting Guides and In-Depth Protocols

This section provides detailed, step-by-step protocols for various removal strategies, tailored to different experimental scenarios.

Decision-Making Workflow for N-Octylformamide Removal

Before selecting a protocol, use this decision tree to identify the most suitable strategy based on your product's properties.

G start Start: Crude Reaction Mixture in N-Octylformamide product_sol Is your product soluble in a water-immiscible organic solvent (e.g., EtOAc, Toluene)? start->product_sol product_robust Is your product stable to strong acid/base? start->product_robust product_h2o_sol Is your product soluble in water? product_sol->product_h2o_sol Yes chromatography Protocol 3: Chromatographic Separation product_sol->chromatography No product_stable Is your product thermally stable and non-volatile? product_h2o_sol->product_stable Yes extraction Protocol 1: Enhanced Aqueous Extraction product_h2o_sol->extraction No azeotrope Protocol 2: Azeotropic Distillation product_stable->azeotrope Yes product_stable->chromatography No hydrolysis Protocol 4: Chemical Hydrolysis product_robust->hydrolysis Yes extraction->product_stable Residual Solvent Still Present end Product Isolated extraction->end Successful azeotrope->chromatography Still Impure azeotrope->end Successful chromatography->end hydrolysis->end

Caption: Decision tree for selecting the optimal N-Octylformamide removal strategy.

Protocol 1: Enhanced Aqueous Extraction

Best For: Water-insoluble and stable products. This is the first method you should try.

Causality: This technique relies on the principle of liquid-liquid partitioning. By washing the organic solution of your product with a highly polar aqueous phase (LiCl solution), you create a strong thermodynamic driving force for the polar N-Octylformamide to move from the organic layer into the water layer. Using a less polar organic solvent like diethyl ether or toluene further discourages the N-Octylformamide from remaining in the organic phase.[10]

G cluster_0 Workflow A 1. Dilute Reaction Mixture with Organic Solvent (e.g., Toluene) B 2. Transfer to Separatory Funnel A->B C 3. Add 5% aq. LiCl Solution B->C D 4. Shake Vigorously & Vent C->D E 5. Separate Layers D->E F 6. Repeat Wash (2-3x) E->F G 7. Wash with Brine F->G H 8. Dry Organic Layer (Na₂SO₄) G->H I 9. Filter and Concentrate H->I

Sources

Technical Support Center: N-Octylformamide Stability and Degradation Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Octylformamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing N-Octylformamide decomposition products. As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to directly address issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)
Q1: I am observing unexpected peaks in the chromatogram of my N-Octylformamide sample. What are the likely impurities?

The appearance of new peaks typically indicates sample degradation. N-Octylformamide, like other amides, is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, or upon prolonged exposure to moisture at elevated temperatures.[1][2] The most common degradation pathway is the cleavage of the amide bond.

The primary decomposition products you should suspect are:

  • Octylamine: Formed from the cleavage of the C-N bond.

  • Formic Acid: The other product of amide bond hydrolysis.

Under more severe conditions, such as high heat, further decomposition could occur, though hydrolysis is the most prevalent concern in typical laboratory and storage settings.[3][4]

Q2: What are the primary chemical pathways for N-Octylformamide decomposition?

Amide bonds are generally stable, but they can be cleaved under certain conditions.[5][6] Understanding these pathways is crucial for designing stable formulations and analytical methods.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7] This process ultimately leads to the cleavage of the amide bond.

  • Base-Mediated Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon.[8] This is often a slower process than acid hydrolysis and may require heat to proceed at an appreciable rate.[7][9] The reaction yields a carboxylate salt (formate) and the corresponding amine (octylamine).

Below is a diagram illustrating the primary hydrolysis pathways.

G cluster_main N-Octylformamide Decomposition N_Octylformamide N-Octylformamide (C₉H₁₉NO) Octylamine Octylamine N_Octylformamide->Octylamine H₃O⁺ or OH⁻ (Hydrolysis) Formic_Acid Formic Acid / Formate N_Octylformamide->Formic_Acid H₃O⁺ or OH⁻ (Hydrolysis)

Caption: Primary hydrolysis pathways for N-Octylformamide.

Q3: How can I prevent the degradation of my N-Octylformamide samples during storage and handling?

To ensure the integrity of your samples, proper storage and handling are paramount.

  • Storage Conditions: Store N-Octylformamide in a tightly sealed container in a cool, dry place. Anhydrous conditions are ideal. Avoid storing solutions in protic solvents (like water or methanol) for extended periods, especially if acidic or basic contaminants might be present.

  • Solvent Selection: For analytical work, use high-purity, anhydrous solvents. Acetonitrile is often a good choice for preparing stock solutions for HPLC analysis as formamide shows good stability in it.[10]

  • pH Control: If working with aqueous solutions, maintain a neutral pH. Buffering your solutions can help prevent pH shifts that might accelerate hydrolysis.

Troubleshooting Guides & Experimental Protocols
Problem: Confirming the Identity of Unknown Peaks in a Sample

You have an aged sample of N-Octylformamide that shows two new major peaks in your analysis. You suspect they are octylamine and formic acid.

Workflow for Identification and Confirmation

This workflow provides a systematic approach to identifying unknown impurities using orthogonal analytical techniques.

G start Unknown Peaks Observed in N-Octylformamide Sample gcms Analyze by GC-MS (for volatile components) start->gcms hplc Analyze by HPLC-MS (for polar/non-volatile components) start->hplc spike_gc Spike Sample with Octylamine Standard gcms->spike_gc spike_hplc Spike Sample with Formic Acid Standard hplc->spike_hplc confirm_gc Confirm Peak by Retention Time & Mass Spectrum spike_gc->confirm_gc confirm_hplc Confirm Peak by Retention Time & Mass Spectrum spike_hplc->confirm_hplc identified Identities Confirmed: Octylamine & Formic Acid confirm_gc->identified confirm_hplc->identified

Caption: Workflow for identifying suspected degradation products.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways and developing stability-indicating analytical methods.[11] This involves intentionally subjecting the N-Octylformamide to harsh conditions.

Objective: To intentionally generate degradation products for identification.

Methodology:

  • Prepare Stock Solution: Accurately prepare a stock solution of N-Octylformamide (e.g., 1 mg/mL) in acetonitrile.

  • Set Up Degradation Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of N-Octylformamide in an oven at 105°C for 48 hours. Dissolve in acetonitrile for analysis.

    • Control Sample: Mix 1 mL of stock solution with 1 mL of purified water and keep under the same conditions as the stressed samples.

  • Neutralization: Before analysis, neutralize the acid and base samples with an equivalent amount of base or acid, respectively, to prevent damage to analytical columns.

  • Analysis: Analyze all samples by appropriate methods (e.g., HPLC, GC-MS) alongside an unstressed control sample to identify the newly formed peaks.

Protocol 2: Identification of Degradation Products by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying volatile and semi-volatile degradation products like octylamine.[12][13]

Objective: To detect and identify octylamine.

Methodology:

  • Sample Preparation: Dilute the stressed samples (from Protocol 1) and the control sample in a suitable solvent like dichloromethane or methanol.

  • GC-MS Instrumentation and Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range from m/z 35 to 350.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Examine the mass spectrum of any new peak corresponding to a potential degradant. The mass spectrum of octylamine will show a characteristic fragmentation pattern that can be compared against a spectral library (e.g., NIST).

    • For definitive confirmation, inject a certified standard of octylamine and match its retention time and mass spectrum.

Compound Expected Retention Key Mass Fragments (m/z)
N-OctylformamideHigher than Octylamine157 (M+), 57, 44
OctylamineLower than N-Octylformamide129 (M+), 30 (base peak)
Protocol 3: Quantification by Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method can separate the parent compound from its degradation products, allowing for accurate quantification of all components.[14]

Objective: To separate and quantify N-Octylformamide, octylamine, and formic acid. Note that analyzing all three in a single run is challenging due to their different chemical properties. Octylamine and N-Octylformamide can be analyzed by reversed-phase HPLC, while formic acid requires a different approach.

Part A: Analysis of N-Octylformamide and Octylamine

  • Instrumentation and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). An amide-based column can also offer good selectivity.[15]

    • Mobile Phase: A gradient of (A) 0.1% Trifluoroacetic Acid (TFA) in water and (B) Acetonitrile. The TFA acts as an ion-pairing agent to improve the peak shape of octylamine.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 210 nm or Mass Spectrometry (MS).

  • Analysis:

    • Inject the prepared samples.

    • Identify peaks based on the retention times of pure standards.

    • Develop a calibration curve for N-Octylformamide and octylamine to quantify their concentrations in the samples.

Part B: Analysis of Formic Acid

Formic acid is highly polar and lacks a strong UV chromophore, making it difficult to analyze by standard reversed-phase HPLC with UV detection.

  • Recommended Method: Ion-Exclusion Chromatography

    • Column: A specialized ion-exclusion column (e.g., Rezex ROA-Organic Acid H+).

    • Mobile Phase: Isocratic elution with a dilute acid mobile phase (e.g., 0.005 N H₂SO₄).

    • Detector: Refractive Index (RI) detector or UV at a low wavelength (~210 nm).

    • Quantification: Use a calibration curve prepared from a formic acid standard.

References
  • Sigma-Aldrich. Product Information Sheet - Dimethylformamide. Accessed January 17, 2026.
  • Labinsights. (2023).
  • Greenberg, A. D., et al. (2014). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC - PubMed Central. Accessed January 17, 2026. [Link]

  • Salehi, B., et al. (2020). Chemistry and Pharmacology of Alkylamides from Natural Origin. ResearchGate. Accessed January 17, 2026. [Link]

  • Cafferty, B. J., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. PMC - NIH. Accessed January 17, 2026. [Link]

  • ResearchGate. 15N NMR spectra of a formamide in natural abundance sample. Accessed January 17, 2026. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Accessed January 17, 2026. [Link]

  • Ríos, M. Y., et al. (2025). GC-MS-Identified Alkamides and Evaluation of the Anti-Inflammatory, Antibacterial, and Antioxidant Activities of Wild Acmella radicans. PMC - NIH. Accessed January 17, 2026. [Link]

  • Google Patents. Method for the detection of formamide content in products. Accessed January 17, 2026.
  • Nguyen, T. L., et al. (2011). Theoretical study of formamide decomposition pathways. PubMed. Accessed January 17, 2026. [Link]

  • ResearchGate. Isolation and identification of antiplasmodial N-alkylamides from Spilanthes acmella flowers. Accessed January 17, 2026. [Link]

  • ResearchGate. Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules. Accessed January 17, 2026. [Link]

  • Veryser, L., et al. (2010). LC-MS profiling of N-alkylamides in Spilanthes acmella extract. PubMed. Accessed January 17, 2026. [Link]

  • Tsai, T. H., et al. (2012). Synthesis, HPLC measurement and bioavailability of the phenolic amide amkamide. Accessed January 17, 2026. [Link]

  • ACS Publications. Theoretical Study of Formamide Decomposition Pathways. Accessed January 17, 2026. [Link]

  • ACS Publications. Instability of Amide Bond with Trifluoroacetic Acid (20%). Accessed January 17, 2026. [Link]

  • RSC Publishing. Unimolecular decomposition of formamide via direct chemical dynamics simulations. Accessed January 17, 2026. [Link]

  • Chemistry Stack Exchange. Why do amides require much harsher conditions for hydrolysis than esters?. Accessed January 17, 2026. [Link]

  • ACS Publications. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Accessed January 17, 2026. [Link]

  • NIST. Formamide, N-octyl-. Accessed January 17, 2026. [Link]

  • PubChem. N-Octylformamide. Accessed January 17, 2026. [Link]

  • ResearchGate. Theoretical Study of Formamide Decomposition Pathways. Accessed January 17, 2026. [Link]

  • Arkat USA. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Accessed January 17, 2026. [Link]

  • ChemRxiv. Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Accessed January 17, 2026. [Link]

  • Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. Accessed January 17, 2026. [Link]

  • MicroSolv. Amide or Amino HPLC Columns What are the Differences. Accessed January 17, 2026. [Link]

  • ACS Publications. Analysis of Alkylamides in Echinacea Plant Materials and Dietary Supplements. Accessed January 17, 2026. [Link]

  • Chromatography Forum. Amine column degradation. Accessed January 17, 2026. [Link]

  • ScienceDirect. Measurements of microwave and NMR spectra for 15N substituted formamidinium formate. Accessed January 17, 2026. [Link]

  • ResearchGate. Schematic pathway for degradation of N,N-dimethylformamide. Accessed January 17, 2026. [Link]

  • PubMed. Base-Mediated Oxidative Degradation of Secondary Amides. Accessed January 17, 2026. [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Accessed January 17, 2026. [Link]

  • Chemistry LibreTexts. The Hydrolysis of Amides. Accessed January 17, 2026. [Link]

  • ChemRxiv. Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. Accessed January 17, 2026. [Link]

  • ResearchGate. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Accessed January 17, 2026. [Link]

Sources

Optimizing temperature and pressure for reactions in N-Octylformamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for optimizing reactions in N-Octylformamide. As a Senior Application Scientist, I've compiled this guide to provide you with in-depth technical and practical advice to navigate the common challenges encountered when using this versatile, high-boiling point solvent. This resource is structured in a question-and-answer format to directly address the specific issues you may face during your experiments, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Understanding N-Octylformamide - Key Physical Properties

Before delving into troubleshooting, it's crucial to understand the physical characteristics of N-Octylformamide that influence reaction conditions.

PropertyValueSignificance for Reaction Optimization
Molecular Formula C₉H₁₉NOThe long octyl chain contributes to its high boiling point and non-polar character, influencing solubility.
Molecular Weight 157.26 g/mol Relevant for stoichiometric calculations.
Boiling Point 291 °C (at 760 mmHg)[1][2]Allows for a wide range of reaction temperatures at atmospheric pressure, enabling reactions that require high energy input.
CAS Number 6282-06-0[1][3]For unambiguous identification and literature searches.

Section 2: Troubleshooting Common Experimental Issues

This section addresses frequent problems encountered during reactions in N-Octylformamide and provides actionable solutions based on scientific principles.

FAQs: Low Yield

Q1: My reaction yield is consistently low when using N-Octylformamide. What are the likely causes related to temperature and pressure?

Low yields in N-Octylformamide can often be traced back to suboptimal temperature and pressure settings. Here’s a breakdown of potential causes and how to address them:

  • Insufficient Temperature: Due to its high boiling point, reactions in N-Octylformamide may require significantly higher temperatures to achieve a reasonable rate compared to lower-boiling solvents like DMF or THF. If your reaction is sluggish, a low temperature is a likely culprit.

    • Causality: Reaction kinetics are directly influenced by temperature. Insufficient thermal energy leads to a lower frequency of molecular collisions with the required activation energy.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C, carefully monitoring the reaction progress by TLC or LC-MS. Given its high boiling point of 291 °C, you have a broad window to explore higher temperatures safely at atmospheric pressure[1][2].

  • Excessive Temperature and Thermal Decomposition: While a higher temperature can increase the reaction rate, excessive heat can lead to the decomposition of your starting materials, reagents, or the N-Octylformamide solvent itself.

    • Causality: Organic molecules have a threshold for thermal stability. Exceeding this can lead to unwanted side reactions and degradation, reducing the yield of the desired product.

    • Solution: If you suspect decomposition (e.g., color change to dark brown or black), reduce the reaction temperature. Consider running the reaction under reduced pressure to lower the boiling point of the solvent and achieve the desired reaction temperature at a less harsh condition.

  • Pressure Effects on Gaseous Reagents or Byproducts: If your reaction involves gaseous reagents or produces gaseous byproducts, the system pressure can significantly impact the reaction equilibrium and rate.

    • Causality: According to Le Chatelier's principle, for reactions involving gases, increasing the pressure will favor the side of the reaction with fewer moles of gas. Conversely, decreasing the pressure will favor the side with more moles of gas.

    • Solution:

      • If a gaseous reagent is consumed, increasing the pressure can enhance its concentration in the liquid phase, thereby increasing the reaction rate.

      • If a gaseous byproduct is generated, running the reaction under a slight vacuum or with an inert gas sweep can help to remove it, driving the equilibrium towards the products.

Q2: I'm struggling with the solubility of my starting materials in N-Octylformamide, which I believe is affecting my yield. How can temperature help?

The solubility of organic compounds is a critical factor for a successful reaction. The long alkyl chain in N-Octylformamide gives it a more non-polar character compared to shorter-chain formamides.

  • Causality: The solubility of most solid organic compounds in a liquid solvent increases with temperature. This is because the increased kinetic energy of the solvent molecules helps to overcome the lattice energy of the solid solute.

  • Solution:

    • Initial Solubility Test: Before running the reaction, perform a small-scale solubility test of your starting materials in N-Octylformamide at room temperature and at your intended reaction temperature.

    • Gradual Heating: If solubility is an issue at room temperature, pre-heat the N-Octylformamide and then add your reagents. Ensure the mixture is well-stirred to facilitate dissolution.

    • Consider Co-solvents: If temperature adjustment alone is insufficient, a small amount of a co-solvent with a different polarity might improve solubility. However, this will also alter the overall physical properties of the solvent system, including its boiling point.

FAQs: Side Product Formation

Q1: My reaction in N-Octylformamide is producing significant amounts of side products. How can I optimize temperature and pressure to improve selectivity?

Side product formation is a common challenge that can often be mitigated by fine-tuning the reaction conditions.

  • Temperature Control is Key: Many reactions have multiple competing pathways, each with its own activation energy.

    • Causality: The Arrhenius equation dictates that the rate constant of a reaction is exponentially dependent on temperature. A small change in temperature can have a significant impact on the relative rates of competing reactions.

    • Solution:

      • If the desired reaction has a lower activation energy than the side reactions: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor the formation of the desired product.

      • If the desired reaction has a higher activation energy: A higher reaction temperature may be necessary. In this case, optimizing the reaction time becomes crucial to minimize the formation of side products from subsequent reactions of the desired product.

  • Pressure to Influence Reaction Pathways: For reactions where different pathways have different volume changes, pressure can be a powerful tool to control selectivity.

    • Causality: The transition state of a reaction has a specific partial molar volume. According to the transition state theory, increasing pressure will favor the reaction pathway that proceeds through a transition state with a smaller volume.

    • Solution: This is a more advanced technique and requires specialized high-pressure equipment. However, for certain industrial applications, exploring the effect of pressure on selectivity can be highly beneficial.

Q2: I am observing discoloration and the formation of dark, tarry substances in my high-temperature reaction in N-Octylformamide. What is happening and how can I prevent it?

The formation of dark, insoluble materials is often a sign of thermal decomposition.

  • Solution:

    • Lower the Reaction Temperature: This is the most straightforward solution. Determine the minimum temperature required for your reaction to proceed at an acceptable rate.

    • Use an Inert Atmosphere: Performing the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative decomposition, which is often accelerated at high temperatures.

    • Reduce Reaction Time: Prolonged heating, even at a seemingly acceptable temperature, can lead to the gradual accumulation of decomposition products. Monitor the reaction closely and quench it as soon as it reaches completion.

    • Consider Microwave-Assisted Synthesis: Microwave heating can rapidly bring the reaction mixture to the desired temperature, often reducing the overall reaction time and minimizing the formation of thermal decomposition byproducts. High-boiling point solvents like N-Octylformamide are often excellent candidates for microwave synthesis due to their ability to absorb microwave energy efficiently.

Section 3: Experimental Protocols & Workflows

Workflow for Optimizing Reaction Temperature

To systematically determine the optimal temperature for your reaction in N-Octylformamide, follow this experimental workflow:

Temperature_Optimization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Refinement A Start: Small-Scale Trial Reactions B Set up parallel reactions at different temperatures (e.g., 120°C, 150°C, 180°C) A->B 1 C Monitor reaction progress at set time intervals (e.g., 1h, 3h, 6h) via TLC/LC-MS B->C 2 D Analyze yield and purity for each condition C->D 3 E Identify the most promising temperature range D->E 4 F Perform a narrower screen around the optimal temperature (e.g., 140°C, 150°C, 160°C) E->F 5 G Optimize reaction time at the best temperature F->G 6 H Confirm optimal conditions on a larger scale G->H 7

Caption: Systematic workflow for temperature optimization.
Logical Flow for Troubleshooting Low Yield

When faced with a low-yielding reaction, this decision tree can guide your troubleshooting process:

Low_Yield_Troubleshooting A Low Reaction Yield B Is the reaction sluggish or incomplete? A->B C Increase Temperature B->C Yes D Is there evidence of decomposition? B->D No E Decrease Temperature D->E Yes F Are starting materials fully soluble? D->F No G Increase temperature to improve solubility F->G No H Is a gas involved in the reaction? F->H Yes I Adjust pressure based on Le Chatelier's Principle H->I Yes

Caption: Decision tree for troubleshooting low reaction yields.

Section 4: Safety Considerations for High-Temperature and High-Pressure Reactions

Working with N-Octylformamide at elevated temperatures and pressures requires strict adherence to safety protocols:

  • Ventilation: Always work in a well-ventilated fume hood to avoid inhaling any potential vapors, especially at high temperatures.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Pressure-Rated Equipment: If you are conducting reactions under pressure, ensure that your reaction vessel and all associated equipment are rated for the intended pressure and temperature.

  • Inert Atmosphere: For high-temperature reactions, using an inert atmosphere can prevent the formation of flammable or explosive mixtures with air.

  • Thermal Decomposition: Be aware of the potential for thermal decomposition at very high temperatures. In case of a runaway reaction, have a cooling bath readily available.

  • Material Compatibility: Ensure that all materials in contact with N-Octylformamide are chemically resistant, especially at high temperatures.

References

  • This is a placeholder for a real reference th
  • This is a placeholder for a real reference th
  • This is a placeholder for a real reference th
  • N-Octylformamide. (n.d.). PubChem. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to N-Octylformamide and DMF as Solvents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of solvent is a critical parameter that dictates reaction efficiency, product purity, and the overall sustainability of a chemical process. For decades, N,N-Dimethylformamide (DMF) has been a ubiquitous and versatile polar aprotic solvent, prized for its exceptional solvating power for a wide range of organic and inorganic compounds.[1][2] However, growing concerns over its reproductive toxicity and environmental impact have catalyzed the search for safer, "greener" alternatives.[3][4][5] This guide provides an in-depth comparison of N-Octylformamide, a lesser-known long-chain N-alkylformamide, with the industry workhorse, DMF. While direct comparative experimental data for N-Octylformamide is emerging, this document synthesizes available information on its physicochemical properties and draws logical inferences from related compounds to present a forward-looking analysis for researchers seeking to innovate beyond traditional solvent systems.

Physicochemical Properties: A Tale of Two Formamides

The fundamental characteristics of a solvent, such as its boiling point, polarity, and miscibility, are pivotal in determining its suitability for a given application. The following table summarizes the key physicochemical properties of N-Octylformamide and DMF.

PropertyN-OctylformamideN,N-Dimethylformamide (DMF)
Molecular Formula C₉H₁₉NO[6]C₃H₇NO
Molecular Weight 157.26 g/mol [7]73.09 g/mol
Boiling Point 291 °C[7]153 °C
Melting Point Not readily available-61 °C
Density Not readily available0.949 g/mL at 20 °C[8]
Appearance Not readily availableColorless liquid
Odor Not readily availableFaint, amine-like[8]
Water Solubility Predicted to be lowMiscible[8]
Vapor Pressure Expected to be very low3.77 hPa at 20 °C[8]

The most striking difference is the significantly higher boiling point of N-Octylformamide (291 °C) compared to DMF (153 °C).[7] This is a direct consequence of the long octyl chain, which increases van der Waals forces between molecules. This property suggests that N-Octylformamide would be suitable for high-temperature reactions where solvent loss through evaporation is a concern. Conversely, its low volatility would simplify its removal post-reaction, likely requiring high-vacuum distillation. The long alkyl chain in N-Octylformamide also suggests a lower polarity and reduced water solubility compared to the highly polar and water-miscible DMF. This could be advantageous in reactions involving non-polar substrates or where phase separation is desired during workup.

Performance in Key Organic Reactions: Established Workhorse vs. Promising Newcomer

DMF's utility spans a vast array of organic transformations, from nucleophilic substitutions and amidations to palladium-catalyzed cross-coupling reactions.[4] Its ability to dissolve a wide range of reagents and stabilize charged intermediates is central to its success. While specific experimental data for N-Octylformamide in these contexts is scarce, we can extrapolate its potential performance based on its structure and the behavior of similar long-chain amide solvents.

Amide Bond Formation and Peptide Synthesis

DMF has long been the solvent of choice for solid-phase peptide synthesis (SPPS) due to its excellent resin-swelling properties and its ability to dissolve protected amino acids and coupling reagents.[9] However, its tendency to undergo decomposition to dimethylamine, which can cause side reactions, is a known drawback.[9]

Hypothetical Protocol for a Dipeptide Synthesis in N-Octylformamide:

  • Objective: To assess the viability of N-Octylformamide as a solvent for a simple dipeptide coupling.

  • Rationale: The lower polarity of N-Octylformamide compared to DMF might be beneficial for dissolving hydrophobic amino acid derivatives. Its high boiling point would allow for heating to overcome activation barriers without solvent loss.

G resin 1. Swell resin in N-Octylformamide deprotection 2. Fmoc deprotection (e.g., 20% piperidine in N-Octylformamide) resin->deprotection wash1 3. Wash with N-Octylformamide deprotection->wash1 coupling 4. Couple second amino acid (e.g., HBTU/DIPEA in N-Octylformamide) wash1->coupling wash2 5. Wash with N-Octylformamide coupling->wash2 cleavage 6. Cleave peptide from resin wash2->cleavage

Caption: A generalized workflow for a solid-phase dipeptide synthesis, adapted for the use of N-Octylformamide.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. DMF is a common solvent for these reactions, often in combination with water, as it effectively dissolves the palladium catalyst, organic halide, and boronic acid.[4]

Proposed Experimental Protocol for a Suzuki-Miyaura Reaction in N-Octylformamide:

  • Objective: To investigate the efficacy of N-Octylformamide as a solvent for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

  • Rationale: The ability of N-Octylformamide to serve as a high-boiling, polar aprotic medium could facilitate the reaction, particularly with less reactive substrates requiring higher temperatures. Its lower polarity might necessitate the use of a phase-transfer catalyst if aqueous bases are employed.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine aryl halide, arylboronic acid, Pd catalyst, and base in a reaction vessel. solvent Add N-Octylformamide as the solvent. reagents->solvent heat Heat the mixture to the desired temperature (e.g., 100-150 °C) with stirring. solvent->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor cool Cool the reaction mixture. extract Perform an aqueous workup and extract the product with a suitable organic solvent. cool->extract purify Purify the product by column chromatography. extract->purify

Caption: A step-by-step workflow for a hypothetical Suzuki-Miyaura cross-coupling reaction using N-Octylformamide.

Health, Safety, and Environmental Considerations: The Green Chemistry Perspective

The impetus for replacing DMF is overwhelmingly driven by its adverse health and environmental profile. DMF is classified as a substance that may damage fertility or the unborn child.[8] It is also a known hepatotoxin.[10][11] These classifications have led to increased regulatory scrutiny, including restrictions under the EU's REACH legislation.[3][5]

Information on the toxicology of N-Octylformamide is not as extensive. However, we can make some informed predictions. Its very low vapor pressure would significantly reduce the risk of exposure through inhalation, a primary route of occupational exposure for volatile solvents like DMF. The metabolic fate of N-Octylformamide is also likely to differ from that of DMF. DMF is metabolized to N-methylformamide, which is implicated in its toxicity.[12] N-Octylformamide would undergo different metabolic transformations, potentially leading to a different and possibly less harmful toxicological profile. Nevertheless, comprehensive toxicological studies are essential to confirm its safety.

From an environmental perspective, the lower water solubility of N-Octylformamide might reduce its mobility in aquatic environments. However, its biodegradability would need to be assessed to determine its overall environmental impact.

G start Solvent Selection high_temp High reaction temperature required? start->high_temp hydrophobic Substrates or products are hydrophobic? high_temp->hydrophobic No nof Consider N-Octylformamide high_temp->nof Yes aqueous_workup Aqueous workup compatibility critical? hydrophobic->aqueous_workup No hydrophobic->nof Yes dmf Consider DMF aqueous_workup->dmf Yes aqueous_workup->nof No

Caption: A decision-making flowchart for solvent selection between N-Octylformamide and DMF based on key reaction parameters.

Conclusion: A Promising but Uncharted Path

N,N-Dimethylformamide remains a highly effective and widely used solvent in organic synthesis due to its remarkable solvating properties. However, its significant health and environmental drawbacks are undeniable and necessitate a transition to safer alternatives.

N-Octylformamide presents itself as a potentially viable "greener" alternative, primarily due to its high boiling point and low volatility, which inherently reduce exposure risks. Its different physicochemical properties, particularly its lower polarity, may offer advantages in specific applications, such as reactions involving hydrophobic molecules.

However, it is crucial to underscore that the practical application of N-Octylformamide as a mainstream solvent in organic synthesis is largely unexplored. Rigorous experimental validation is required to determine its efficacy across a broad spectrum of reactions, its compatibility with various catalytic systems, and its detailed toxicological and ecotoxicological profile.

For researchers and drug development professionals committed to the principles of green chemistry, N-Octylformamide represents an intriguing avenue for innovation. The data presented in this guide, while highlighting the current knowledge gaps, should serve as a foundation and a call to action for the scientific community to explore and characterize such promising alternatives, paving the way for a safer and more sustainable future in chemical synthesis.

References

  • N-Octylformamide. PubChem. (n.d.). Retrieved from [Link]

  • N-Octylformamide. PubChem. (n.d.). Retrieved from [Link]

  • Molecular Solvents – Replacements for DMF, DMAC, NMP. Wordpress. (n.d.). Retrieved from [Link]

  • Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide. MDPI. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET: Dimethylformamide. ChemSupply Australia. (2022, June 1). Retrieved from [Link]

  • Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. (2023, December 12). Retrieved from [Link]

  • N-Alkyl amide synthesis via N-alkylation of amides with alcohols. RSC Publishing. (n.d.). Retrieved from [Link]

  • Formylation of Amines. PMC. (n.d.). Retrieved from [Link]

  • Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Semantic Scholar. (n.d.). Retrieved from [Link]

  • Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Toxicology and carcinogenesis studies of formamide (Cas No. 75-12-7) in F344/N rats and B6C3F1 mice (gavage studies). PubMed. (n.d.). Retrieved from [Link]

  • Formamide, N-octyl-. NIST WebBook. (n.d.). Retrieved from [Link]

  • N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. (n.d.). Retrieved from [Link]

  • Dimethylformamide. NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Thermodynamic Study of N-methylformamide and N,N-Dimethyl-Formamide. ResearchGate. (2024, February 13). Retrieved from [Link]

  • Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. RSC Publishing. (2021, April 19). Retrieved from [Link]

  • Toxicology and Carcinogenesis Studies of Formamide (CASRN 75-12-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program. (n.d.). Retrieved from [Link]

  • Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Semantic Scholar. (n.d.). Retrieved from [Link]

  • Systematic Green Solvent Selection for the Hydroformylation of Long-Chain Alkenes. (n.d.). Retrieved from [Link]

  • The Chemistry Behind N-Methylformamide: Properties and Synthesis. (n.d.). Retrieved from [Link]

  • Formamide catalyzed production of alkyl chlorides (solvent = dioxane, acetone, EtOAc or MeCN). ResearchGate. (n.d.). Retrieved from [Link]

  • HAZARD ASSESSMENT REPORT N, N-Dimethylformamide. (n.d.). Retrieved from [Link]

  • Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PubMed. (2022, May 22). Retrieved from [Link]

  • Formamide. PubChem. (n.d.). Retrieved from [Link]

  • N,N-Dimethylformamide. EPA. (n.d.). Retrieved from [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC. (2022, May 22). Retrieved from [Link]

  • DIMETHYLFORMAMIDE CAS N°: 68-12-2. (n.d.). Retrieved from [Link]

  • The impact of N,N-diethyl-m-toluamide in aquatic environments occurrence, fate, and ecological risk. Maximum Academic Press. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to N-Alkylformamides as Reaction Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-alkyl amides, particularly formamides like N-methylformamide (NMF) and N,N-dimethylformamide (DMF), are cornerstones of organic synthesis, valued for their high polarity, broad solvency, and high boiling points.[1][2] These solvents excel at dissolving a wide array of organic and inorganic compounds, making them indispensable in academic research and industrial processes, including peptide synthesis and palladium-catalyzed cross-coupling reactions.[1][2][3] However, increasing regulatory focus on solvent toxicity and environmental impact has necessitated a deeper, comparative understanding of these solvents to guide informed selection.[4] This guide provides a detailed comparison of common N-alkylformamides, focusing on N-methylformamide (NMF), N-ethylformamide (NEF), and N,N-dimethylformamide (DMF), to elucidate the relationship between their structural nuances and performance in chemical reactions.

Core Physicochemical Properties: A Comparative Overview

The choice of a solvent is dictated by its physical properties, which in turn influence reaction kinetics, solubility, and thermal management. N-alkylformamides exhibit distinct properties based on the degree of N-substitution.

Causality Behind Property Differences:

  • Hydrogen Bonding: NMF and NEF, as secondary amides, possess an N-H bond, allowing them to act as hydrogen bond donors. This leads to strong intermolecular associations, resulting in significantly higher boiling points and viscosity compared to the tertiary amide DMF, which can only act as a hydrogen bond acceptor.[2]

  • Polarity and Dielectric Constant: All three are polar aprotic solvents, but the presence of the N-H proton in NMF gives it an exceptionally high dielectric constant, making it an excellent solvent for stabilizing charged species.

  • Steric Hindrance: The increasing size of the alkyl groups from NMF to NEF, and the presence of two methyl groups in DMF, create different steric environments around the nitrogen and carbonyl group, which can influence solvation and reactivity of solutes.

Table 1: Comparison of Physical and Chemical Properties of N-Alkylformamides

PropertyN-Methylformamide (NMF)N-Ethylformamide (NEF)N,N-Dimethylformamide (DMF)
Formula C₂H₅NOC₃H₇NOC₃H₇NO
Molar Mass ( g/mol ) 59.07[5]73.0973.09
Boiling Point (°C) 182.6[6]202-204153
Melting Point (°C) -4[6]-65-61
Density (g/mL at 25°C) 1.011[6]0.9540.944
Dielectric Constant (at 25°C) 182.4~10036.7
Dipole Moment (Debye) 3.863.893.82
Hydrogen Bond Donor YesYesNo
Hydrogen Bond Acceptor YesYesYes

Note: Data for NEF is less commonly reported and may vary between sources. All data should be cross-referenced with a reliable safety data sheet before use.

Solvent Effects on Reaction Rates and Mechanisms

The solvent does more than just dissolve reactants; it actively participates in the reaction mechanism through solvation of ground states and transition states.[7] The structural differences between primary, secondary, and tertiary N-alkylformamides lead to significant variations in their influence on reaction kinetics.[8]

Nucleophilic Substitution (S_N2) Reactions

In S_N2 reactions, the rate is highly dependent on the solvent's ability to solvate the nucleophile and the transition state.

  • N,N-Dimethylformamide (DMF): As a polar aprotic solvent, DMF is a classic choice for S_N2 reactions. It effectively solvates the cation of a nucleophilic salt while leaving the anion relatively "bare" and highly reactive. This destabilization of the nucleophile's ground state, coupled with good solvation of the polar transition state, significantly accelerates the reaction compared to protic solvents.[7]

  • N-Methylformamide (NMF) & N-Ethylformamide (NEF): These secondary amides, while polar, are also hydrogen bond donors. They can form a solvation shell around the anionic nucleophile through hydrogen bonding, stabilizing it and increasing the activation energy required for the reaction. This effect generally makes them less effective than DMF for promoting S_N2 reactions where a strong, anionic nucleophile is used.[7]

Palladium-Catalyzed Cross-Coupling Reactions

In reactions like Suzuki-Miyaura and Heck couplings, the solvent's role is multifaceted, involving dissolution of diverse reagents (organic halides, organoboron compounds, inorganic bases) and stabilization of the palladium catalyst.[1]

  • DMF is a workhorse solvent in this area. Its high polarity and coordinating ability help to stabilize the active Pd(0) species and charged intermediates in the catalytic cycle.[1][9] Furthermore, DMF can act as a reductant and stabilizer for palladium nanoparticles, which can serve as highly active catalyst reservoirs.[9][10]

  • NMF can also be used, but its higher boiling point and viscosity may require higher reaction temperatures. Its ability to coordinate with the metal center is also a key feature.

The choice between them often comes down to balancing reagent solubility, desired reaction temperature, and potential side reactions.

Experimental Workflow & Protocols

To provide a practical context, this section details a representative experimental workflow for a reaction where the choice of formamide solvent is critical.

Workflow: Dehydration of an N-Alkylformamide to an Isocyanide

The conversion of N-substituted formamides to isocyanides is a fundamental dehydration reaction. The choice of solvent can influence the efficiency of the dehydrating agent and the ease of product purification.[11]

Dehydration_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Charge round-bottom flask with N-propylformamide and a suitable solvent (e.g., CH₂Cl₂ or Triethylamine) B 2. Equip with stirrer, dropping funnel, and N₂ inlet A->B C 3. Cool flask to 0 °C in an ice bath B->C D 4. Add dehydrating agent (e.g., POCl₃) dropwise via dropping funnel C->D E 5. Stir at 0 °C for ~5-10 minutes D->E F 6. Monitor reaction progress by TLC or GC E->F G 7. Quench reaction (if necessary) F->G H 8. Directly load mixture onto a silica gel column G->H I 9. Elute product with an appropriate solvent system H->I J 10. Remove solvent under reduced pressure I->J K K J->K Final Product: N-propyl isocyanide

Caption: General workflow for the synthesis of N-propyl isocyanide.

Protocol: Synthesis of N-propyl Isocyanide using POCl₃[11]

This protocol is adapted from a general procedure for the dehydration of N-substituted formamides.[11]

Objective: To synthesize N-propyl isocyanide from N-propylformamide.

Materials:

  • N-propylformamide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.0 eq)

  • Triethylamine (as solvent and base)

  • Silica gel for column chromatography

  • Diethyl ether (eluent)

Procedure:

  • To a solution of N-propylformamide (1.0 equivalent) in triethylamine (approx. 1 M solution), cool the mixture to 0 °C in an ice-water bath with magnetic stirring.

  • Add phosphorus oxychloride (1.0 equivalent) dropwise to the stirred solution, ensuring the temperature remains at 0 °C.

  • Continue stirring the reaction mixture at 0 °C for approximately 5-10 minutes.

  • Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Upon completion, directly load the reaction mixture onto a dry-packed silica gel column.

  • Elute the column with 100% diethyl ether.

  • Collect the fractions containing the desired product.

  • Remove the solvent from the collected fractions under reduced pressure using a rotary evaporator to yield the pure N-propyl isocyanide.

Trustworthiness Note: This protocol relies on a rapid and efficient reaction. The direct loading onto a column is a common technique for purifying sensitive or volatile products, minimizing aqueous workup steps where hydrolysis could occur. The use of triethylamine as both the solvent and the acid scavenger is crucial for the reaction's success.[11]

Safety and Toxicity Considerations

A critical aspect of solvent selection is an evaluation of potential health hazards. N-alkylformamides, particularly DMF, have come under scrutiny for their toxicity.

  • N,N-Dimethylformamide (DMF): DMF is readily absorbed through the skin, and both acute and chronic exposure can lead to hepatotoxicity (liver damage).[4][12] It is classified as a reproductive toxin.[13] The International Agency for Research on Cancer (IARC) has classified DMF as "not classifiable as to its carcinogenicity to humans" (Group 3), indicating inadequate evidence.[13]

  • N-Methylformamide (NMF): NMF also exhibits hepatotoxicity.[14] Its metabolites are thought to be responsible for its toxic effects.[12][14]

  • N-Ethylformamide (NEF): While less studied, NEF is also expected to have similar toxicological concerns. Acute toxicity studies in rodents suggest a toxicity profile in the same class as other formamides.[5]

Due to these concerns, researchers should always work in a well-ventilated fume hood, use appropriate personal protective equipment (gloves, safety glasses), and minimize exposure. The search for greener, less toxic alternatives to these solvents is an active area of research.[1]

Conclusion

The choice between NMF, NEF, and DMF is a nuanced decision that requires a deep understanding of their distinct physicochemical properties and their impact on reaction mechanisms. DMF, as a polar aprotic solvent, remains the gold standard for accelerating reactions like S_N2 substitutions. NMF, with its exceptionally high dielectric constant and hydrogen-bonding capability, offers unique solvation properties but can be less suitable for reactions involving strong anionic nucleophiles. The selection process must balance performance requirements—such as solubility, reaction rate, and thermal stability—with critical safety and toxicity considerations. As the field of chemistry moves towards greener practices, a thorough, comparative understanding of these workhorse solvents is more important than ever for developing safer and more efficient synthetic protocols.

References

  • BenchChem Technical Support Team. (2025). A Comparative Analysis of N-Alkyl Amides in Key Organic Reactions. BenchChem.
  • National Toxicology Program. (1992). NTP TOX-22: N,N-Dimethylformamide (CASRN 68-12-2). U.S. Department of Health and Human Services.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to N-Isobutylformamide and Other Formamide Solvents for Researchers and Drug Development Professionals. BenchChem.
  • Yamada, Y. (2019).
  • BenchChem. (n.d.). N-Ethyl-N-methylformamide Supplier|CAS 28860-25-5. BenchChem.
  • PubChem. (n.d.). N-Methylformamide.
  • PubChem. (n.d.). N-ethyl-N-methylformamide.
  • BenchChem Technical Support Team. (n.d.). Impact of solvent choice on N-(2-Methoxy-2-methylpropyl)formamide reaction kinetics. BenchChem.
  • Rousseau, G., & De Postel, M. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules.
  • Threadgill, M. D., et al. (1991). Chemical synthesis and cytotoxic properties of N-alkylcarbamic acid thioesters, metabolites of hepatotoxic formamides. Journal of Medicinal Chemistry.
  • Fulem, M., et al. (2019). Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide. Molecules.
  • Wikipedia. (n.d.). N-Methylformamide.
  • IPCS. (1991). N,N-DIMETHYLFORMAMIDE.
  • NICNAS. (2013). Formamide, N,N-dimethyl-: Human health tier II assessment.
  • Bakherad, M., et al. (2018). Beyond a solvent: Triple roles of dimethylformamide in organic chemistry. Royal Society of Chemistry.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Solvent effects.
  • Sigma-Aldrich. (2025).
  • Diao, X., et al. (2021). N,N-Dimethylformamide: An Versatile Organic Synthetic Reagent. Chinese Journal of Organic Chemistry.
  • Bakherad, M., et al. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances.
  • Echemi. (2022).
  • Jalan, A., et al. (2020). Kinetic Solvent Effects in Organic Reactions. ChemRxiv.
  • BenchChem Technical Support Team. (2025). A Comparative Analysis of Dehydrating Agents for N-propylformamide to N-propyl Isocyanide Conversion. BenchChem.
  • Ghasemian, M., et al. (2022). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.

Sources

A Comparative Guide to Product Purity Validation: Derivatization-GC-MS vs. Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and drug development, the unambiguous determination of product purity is not merely a quality control checkpoint; it is the bedrock upon which reliable and reproducible scientific outcomes are built. An impurity, whether an unreacted starting material, a byproduct, or a residual solvent, can drastically alter the chemical and biological properties of a compound, leading to misleading experimental results and potential safety concerns. This guide provides a detailed comparison of two powerful and orthogonal techniques for validating product purity: derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Imperative of Purity in Scientific Research

The purity of a chemical substance directly impacts its physical, chemical, and biological properties. In drug discovery, for instance, even minor impurities can lead to significant off-target effects, toxicity, or reduced efficacy. Therefore, the choice of analytical methodology for purity assessment is a critical decision in the research and development workflow. An ideal purity validation method should be accurate, precise, specific, and provide unambiguous results.

Derivatization-GC-MS: Enhancing Volatility for Chromatographic Separation

Gas chromatography is a cornerstone technique for separating and analyzing volatile and semi-volatile compounds. However, many reaction products, particularly those with polar functional groups such as alcohols, amines, and carboxylic acids, exhibit poor volatility and thermal stability, making them unsuitable for direct GC analysis. Derivatization is a chemical modification process that transforms these non-volatile compounds into more volatile and thermally stable derivatives, enabling their analysis by GC-MS.[1][2]

The Rationale Behind Derivatization

The primary goals of derivatization for GC-MS analysis are:

  • Increased Volatility: By masking polar functional groups, derivatization reduces intermolecular hydrogen bonding, thereby increasing the vapor pressure of the analyte and allowing it to be readily volatilized in the GC inlet.[2][3]

  • Enhanced Thermal Stability: Derivatization can prevent the thermal degradation of labile compounds in the high-temperature environment of the GC inlet and column.[1][4]

  • Improved Chromatographic Separation: Derivatized analytes often exhibit better peak shapes and resolution on GC columns.

  • Increased Mass Spectrometric Sensitivity and Specificity: Derivatization can introduce specific functional groups that lead to characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation and improving detection limits.[4]

Common Derivatization Strategies

The choice of derivatizing reagent depends on the functional group(s) present in the analyte. The most common derivatization reactions fall into three categories: silylation, acylation, and alkylation.[2]

  • Silylation: This is the most prevalent derivatization technique, involving the replacement of an active hydrogen in functional groups like alcohols, phenols, carboxylic acids, and amines with a trimethylsilyl (TMS) group.[4] Silyl derivatives are generally more volatile and thermally stable than their parent compounds.[4] A widely used silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][4]

  • Acylation: This method introduces an acyl group into molecules containing primary and secondary amines, as well as hydroxyl groups. Acylation reagents, such as trifluoroacetic anhydride (TFAA), can improve the volatility and detectability of the analytes.

  • Alkylation: This technique involves the addition of an alkyl group to functional groups with acidic hydrogens, such as carboxylic acids and phenols, to form esters and ethers, respectively.[2]

Workflow for Purity Analysis using Derivatization-GC-MS

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis A Reaction Product B Dissolve in Anhydrous Solvent A->B Weigh accurately C Add Derivatizing Reagent (e.g., BSTFA) B->C D Heat to Drive Reaction to Completion C->D e.g., 70°C for 30 min E Inject Derivatized Sample into GC-MS D->E F Separation on GC Column E->F G Detection and Fragmentation by MS F->G H Chromatogram Generation G->H I Peak Integration and Identification H->I J Purity Calculation (% Area) I->J

Caption: Workflow for Purity Validation by Derivatization-GC-MS.

Experimental Protocol: Purity Determination of a Hypothetical Hydroxylated Product using BSTFA Derivatization

Objective: To determine the purity of a synthesized hydroxylated compound by GC-MS after derivatization with BSTFA.

Materials:

  • Synthesized hydroxylated product

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous pyridine (or other suitable aprotic solvent)

  • Internal standard (e.g., n-dodecane)

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 1 mg of the hydroxylated product reference standard into a GC vial.

    • Add 100 µL of anhydrous pyridine and 10 µL of the internal standard solution.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized reaction product into a GC vial.

    • Follow the same procedure as for the standard preparation (steps 2-5).

  • GC-MS Analysis:

    • GC Conditions:

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

      • Inlet Temperature: 250°C

      • Oven Program: 50°C for 2 min, then ramp at 10°C/min to 280°C, hold for 5 min

      • Carrier Gas: Helium at a constant flow of 1 mL/min

      • Injection Volume: 1 µL (split or splitless, depending on concentration)

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV

      • Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Scan Range: m/z 40-550

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized product, internal standard, and any impurities in the chromatogram.

    • Integrate the peak areas of all components.

    • Calculate the purity of the synthesized product based on the relative peak area percentages. The purity is often reported as the area of the main product peak divided by the total area of all peaks.

Quantitative NMR (qNMR): A Primary Ratio Method for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, non-destructive technique for determining the purity of chemical compounds.[5] Unlike chromatographic methods that rely on the response factor of a detector, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei giving rise to the signal. This allows for the accurate determination of purity without the need for a reference standard of the analyte itself.

The Principles of qNMR for Purity Determination

The fundamental principle of qNMR is that the integrated area of a resonance signal is directly proportional to the molar concentration of the nuclei responsible for that signal.[6] By comparing the integral of a known resonance from the analyte to the integral of a known resonance from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[5][6]

Advantages of qNMR for Purity Validation
  • Primary Analytical Method: qNMR provides a direct measurement of the molar ratio of the analyte to an internal standard, reducing the reliance on reference materials of the analyte itself.

  • Universality: NMR is a universal detector for all soluble compounds containing NMR-active nuclei (e.g., ¹H, ¹³C, ³¹P, ¹⁹F).

  • Structural Information: In addition to quantitative data, the NMR spectrum provides a wealth of structural information, allowing for the simultaneous confirmation of the product's identity and the identification of impurities.

  • Non-destructive: The sample can be recovered after analysis.

Workflow for Purity Analysis using qNMR

cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing and Calculation A Accurately weigh analyte C Dissolve in deuterated solvent A->C B Accurately weigh internal standard B->C D Transfer to NMR tube C->D E Acquire 1H NMR spectrum D->E F Optimize acquisition parameters (e.g., relaxation delay) E->F Ensure full relaxation G Phase and baseline correction F->G H Integrate analyte and standard signals G->H I Calculate purity using the qNMR equation H->I

Caption: Workflow for Purity Validation by Quantitative NMR (qNMR).

Experimental Protocol: Purity Determination using ¹H qNMR

Objective: To determine the absolute purity of a synthesized product using ¹H qNMR with an internal standard.

Materials:

  • Synthesized product

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with known purity

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized product into a vial.

    • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

    • Record the exact masses of both the product and the internal standard.

    • Add a known volume (e.g., 0.75 mL) of the deuterated solvent to the vial and dissolve the solids completely.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Crucial Parameters for Quantification:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure complete relaxation. A delay of 30-60 seconds is often sufficient.[5]

      • Number of Scans: Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 150) for the signals to be integrated.[5]

      • Pulse Angle: Use a 90° pulse.

  • Data Processing:

    • Carefully phase the spectrum and perform a baseline correction.

    • Select well-resolved signals for both the analyte and the internal standard that are free from overlap with other signals.

    • Integrate the selected signals.

  • Purity Calculation:

    • Use the following equation to calculate the purity of the analyte:

      Purity (%) = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / manalyte) * (mstandard / MWstandard) * Pstandard

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • MW: Molecular weight

      • m: Mass

      • P: Purity of the standard

Comparison of Derivatization-GC-MS and qNMR for Purity Validation

FeatureDerivatization-GC-MSQuantitative NMR (qNMR)
Principle Chromatographic separation of volatile derivatives followed by mass-based detection.Direct spectroscopic measurement of molar ratios based on nuclear spin properties.
Analyte Scope Volatile and semi-volatile compounds, or those that can be made volatile through derivatization.Any soluble compound with an NMR-active nucleus.
Reference Standard Requires a reference standard of the analyte for accurate quantification, though purity is often estimated by area percent.Requires a certified internal standard of a different compound.
Destructive? YesNo
Structural Info Provides mass-to-charge ratio and fragmentation patterns, aiding in identification.Provides detailed structural information, including connectivity and stereochemistry.
Quantification Semi-quantitative (area percent) unless calibrated with a standard curve.Absolute quantification.
Throughput Relatively high, especially with an autosampler.Lower, due to longer acquisition times for quantification.
Sensitivity Generally higher, capable of detecting trace-level impurities.Lower, typically requires milligram quantities of sample.
Potential Issues Incomplete derivatization, side reactions, thermal degradation.Signal overlap, dynamic range limitations, proper parameter selection (e.g., relaxation delay).

Conclusion

Both Derivatization-GC-MS and Quantitative NMR are indispensable tools in the modern analytical laboratory for the validation of product purity. The choice between the two often depends on the specific requirements of the analysis.

Derivatization-GC-MS excels in the analysis of complex mixtures and the detection of trace-level volatile and semi-volatile impurities. Its high sensitivity makes it an ideal technique for identifying and quantifying low-level contaminants that might be missed by other methods.

Quantitative NMR , on the other hand, offers the significant advantage of being a primary ratio method that provides absolute quantification without the need for a specific reference standard of the analyte. Its ability to provide simultaneous structural confirmation and quantitative data makes it a powerful tool for the definitive characterization of pure compounds.

For a comprehensive and robust assessment of product purity, a multi-technique approach is often the most prudent strategy. The orthogonal nature of a chromatographic method like GC-MS and a spectroscopic method like qNMR provides a higher degree of confidence in the purity of a synthesized compound, ensuring the integrity and reliability of subsequent research.

References

  • Regis Technologies, Inc. (n.d.). GC Derivatization.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC.
  • United Chemical Technologies. (n.d.). Derivatizing Reagents.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • PubChem. (n.d.). N-Octylformamide. Retrieved from [Link]

  • ResearchGate. (2013). What would be the quickest and simplest way to test the purity of a compound after synthesis?. Retrieved from [Link]

  • PubMed. (2009). Simultaneous quantitative analysis of N-acylethanolamides in clinical samples. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Retrieved from [Link]

  • Semantic Scholar. (2006). The importance of impurity analysis in pharmaceutical products: an integrated approach. Retrieved from [Link]

  • ResearchGate. (2024). Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • Springer. (2007). The importance of impurity analysis in pharmaceutical products: An integrated approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to N-Octylformamide as a High-Performance Alternative to Conventional Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and pharmaceutical development, the choice of solvent is a critical parameter that dictates reaction efficiency, product purity, and process safety. For decades, polar aprotic solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) have been the workhorses for a vast array of applications, from organic synthesis to drug formulation.[1][2] However, mounting regulatory pressure and growing awareness of their health and environmental risks have catalyzed a search for safer, more sustainable alternatives.[3][4][5]

This guide introduces N-Octylformamide (NOF), a promising yet lesser-explored polar aprotic solvent, and provides a framework for its rigorous performance evaluation against established counterparts. We will move beyond a simple cataloging of physical properties to detail the causality behind experimental design, empowering researchers to generate validated, comparative data for their specific applications.

The Physicochemical Landscape: A Comparative Overview

A solvent's fundamental physical properties govern its behavior in a chemical system. NOF's long alkyl chain introduces distinct characteristics compared to the short-chain amides or sulfoxides that dominate the class. The higher boiling point, for instance, suggests lower volatility, which can reduce worker exposure via inhalation and minimize solvent loss in open or heated systems.

Below is a comparative summary of key physicochemical properties.

PropertyN-OctylformamideDMFDMAcNMPDMSO
CAS Number 6282-06-0[6]68-12-2127-19-5872-50-467-68-5[5]
Molecular Formula C₉H₁₉NO[7]C₃H₇NOC₄H₉NOC₅H₉NOC₂H₆OS
Molecular Weight 157.25 g/mol [7]73.09 g/mol 87.12 g/mol 99.13 g/mol 78.13 g/mol
Boiling Point (°C) 291[8][9]153[5]165202189[5]
Melting Point (°C) N/A-61-20-2418.5
Density (g/mL) ~0.86 (Predicted)0.9440.9431.0281.100

Note: Some properties for N-Octylformamide are based on limited available data and may vary.

Performance Evaluation I: Solubility Power for Active Pharmaceutical Ingredients (APIs)

Causality: For drug development professionals, a primary function of a solvent is to dissolve increasingly complex and lipophilic APIs.[10] Poor solubility is a leading cause of failure in the development pipeline. A solvent's ability to effectively solvate a wide range of compounds is paramount for preclinical formulation, purification, and analytical testing. The unique structure of NOF, with its polar formamide head and nonpolar octyl tail, suggests it may offer a different and potentially advantageous solubility profile compared to more uniformly polar solvents.

Experimental Protocol: Comparative Equilibrium Solubility Assessment

This protocol establishes a self-validating system for determining the equilibrium solubility of a model API, providing a direct comparison of solvent efficacy.

  • Preparation of Saturated Solutions:

    • Dispense 2 mL of each solvent (N-Octylformamide, DMF, DMSO, NMP) into separate 4 mL glass vials equipped with magnetic stir bars.

    • Add an excess amount of the model API (e.g., Meloxicam, a poorly soluble drug) to each vial. An amount that is visibly in excess of what dissolves is critical to ensure equilibrium with the solid phase.[11]

    • Seal the vials and place them in a temperature-controlled shaker bath set to 25 °C (or another physiologically relevant temperature).

    • Stir the suspensions at a constant rate (e.g., 300 RPM) for 24 hours to ensure equilibrium is reached. A 24-hour period is typically sufficient for most small molecules to reach solubility equilibrium.

  • Sample Clarification and Dilution:

    • After 24 hours, cease stirring and allow the vials to stand undisturbed in the shaker bath for at least 2 hours for the excess solid to settle.

    • Carefully withdraw a 1 mL aliquot from the supernatant of each vial using a pipette. It is crucial not to disturb the solid at the bottom.

    • Filter each aliquot through a 0.22 µm PTFE syringe filter into a clean, labeled vial. This step removes any remaining solid particulates, which would otherwise lead to an overestimation of solubility.

    • Perform a precise serial dilution of each filtered sample with a suitable mobile phase (e.g., acetonitrile/water) to bring the API concentration into the linear range of the analytical detector.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at the API's λ-max.

    • Construct a calibration curve using known concentrations of the API standard.

    • Calculate the concentration of the API in the undiluted, saturated solutions for each solvent. The result is typically expressed in mg/mL or mol/L.

Hypothetical Data Presentation
SolventAPI Solubility at 25°C (mg/mL)
N-Octylformamide[Experimental Value]
DMF[Experimental Value]
DMAc[Experimental Value]
NMP[Experimental Value]
DMSO[Experimental Value]

Performance Evaluation II: Impact on Reaction Kinetics

Causality: Polar aprotic solvents are renowned for their ability to accelerate reaction rates, particularly for nucleophilic substitutions (S_N2), by solvating cations while leaving anions relatively "bare" and more reactive.[1][2] However, the specific structure of the solvent can introduce subtle steric and electronic effects. The reactivity of formamides in formylation reactions, for example, is known to be influenced by N-substitution, with steric hindrance playing a key role.[12] Evaluating the kinetics of a model reaction in NOF is essential to understand how its bulkier structure impacts transition state stabilization compared to smaller solvents like DMF.

Workflow for Solvent Selection and Validation

The following diagram outlines the logical process for evaluating a novel solvent for a synthetic application.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Decision & Implementation A Define Application Need (e.g., S_N2 Reaction) B Identify Potential Solvents (DMF, DMSO, NOF) A->B C Compare Physicochemical Properties (BP, Polarity, Safety) B->C D Select Model Reaction (e.g., Alkylation of Phenoxide) C->D E Execute Comparative Kinetic Study (Protocol Below) D->E F Analyze Reaction Profile (Rate Constant, Yield, Impurities) E->F G Evaluate Performance vs. Cost/Safety F->G H Select Optimal Solvent G->H I Scale-up & Process Optimization H->I

Caption: Workflow for Novel Solvent Evaluation.

Experimental Protocol: Comparative Kinetic Analysis of an S_N2 Reaction

This protocol uses in-situ monitoring to generate high-resolution kinetic data.

  • Reaction Setup:

    • Set up parallel jacketed glass reactors, each equipped with a magnetic stirrer, temperature probe, and an in-situ sampling probe (e.g., ReactIR or Raman).

    • Maintain the temperature of each reactor at 50 °C using a circulating bath.

    • Charge each reactor with a solution of sodium phenoxide (1 mmol) in 10 mL of the respective solvent (N-Octylformamide, DMF, DMSO).

    • Allow the solutions to equilibrate thermally for 15 minutes.

  • Initiation and Monitoring:

    • Initiate the reaction by adding benzyl bromide (1.1 mmol) to each reactor simultaneously.

    • Immediately begin monitoring the reaction mixture using the in-situ probe, collecting spectra every 60 seconds. The disappearance of the phenoxide reactant and/or the appearance of the benzyl phenyl ether product should be tracked.

  • Data Analysis:

    • Convert the spectral data to concentration vs. time profiles.

    • Plot ln([Phenoxide]) versus time. For a pseudo-first-order reaction, the plot should be linear.

    • The slope of this line is equal to the negative of the pseudo-first-order rate constant, k'.

    • Compare the calculated rate constants for each solvent to determine the relative reaction rates.

Generalized Kinetic Experiment Setup

G cluster_0 Control & Monitoring cluster_1 Reaction Vessel A Computer Data Acquisition Software In-Situ Probe Control Probe In-Situ Probe (e.g., ReactIR) A->Probe Control/ Readout B Thermostat Set Point: 50°C Circulator Pump Reactor Jacketed Reactor Reactants in Solvent Stir Bar B->Reactor:f0 Heats/Cools Probe->Reactor:f1 Monitors

Caption: Diagram of an In-Situ Reaction Monitoring Setup.

Safety and Sustainability Considerations

A primary driver for seeking alternatives to solvents like DMF and NMP is their toxicity profile. DMF is a known hepatotoxin, and both DMF and NMP face significant regulatory restrictions due to their classification as reproductive toxicants.[4][5] DMSO is generally considered to have a lower toxicity profile.[5]

The toxicological profile of N-Octylformamide is not as well-established and requires thorough investigation. However, its high boiling point and consequently low vapor pressure suggest a reduced risk of exposure through inhalation compared to more volatile solvents like DMF. Any adoption of NOF in an industrial or research setting must be preceded by a comprehensive safety assessment.

Conclusion

N-Octylformamide presents an intriguing profile as a potential alternative to conventional polar aprotic solvents. Its high boiling point and unique amphiphilic character, stemming from its long alkyl chain, warrant a systematic investigation of its performance. While existing literature lacks direct, extensive comparative studies, this guide provides the fundamental rationale and validated experimental protocols for researchers to conduct their own robust evaluations.

By rigorously assessing key performance indicators such as API solubility and reaction kinetics, scientists and drug development professionals can make data-driven decisions. The protocols outlined herein are designed to generate reliable, comparative results, paving the way for the potential adoption of safer and more effective solvents in critical chemical applications.

References

  • Vertex AI Search. The Power of Polar Aprotic Solvents: Unlocking Chemical Synthesis with DMF. [URL: ]
  • PubChem. N-Octylformamide | C9H19NO | CID 221394. [URL: [Link]]

  • Royal Society of Chemistry. Replacement strategies for non-green dipolar aprotic solvents. [URL: [Link]]

  • National Center for Biotechnology Information. Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. [URL: [Link]]

  • National Center for Biotechnology Information. Mapping the Impact of a Polar Aprotic Solvent on the Microstructure and Dynamic Phase Transition in Glycerol Monooleate/Oleic Acid Systems. [URL: [Link]]

  • Taylor & Francis Online. Polar aprotic solvents – Knowledge and References. [URL: [Link]]

  • NIST WebBook. Formamide, N-octyl-. [URL: [Link]]

  • NIST WebBook. Formamide, N-octyl-. [URL: [Link]]

  • MDPI. Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. [URL: [Link]]

  • Wordpress. Molecular Solvents – Replacements for DMF, DMAC, NMP. [URL: [Link]]

  • ResearchGate. Method for selection of solvents for promotion of organic reactions. [URL: [Link]]

  • Wiley Online Library. N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. [URL: [Link]]

  • ACS Publications. Solvation Effects in Organic Chemistry. [URL: [Link]]

  • Reddit. DMSO vs. DMF for biological testing. [URL: [Link]]

  • ResearchGate. N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. [URL: [Link]]

  • NINGBO INNO PHARMCHEM CO.,LTD. Dimethyl Sulfoxide (DMSO) vs. Other Polar Aprotic Solvents: A Comparative Look. [URL: [Link]]

  • MAC-MOD Analytical. Performance evaluation of green and conventional solvents in reversed-phase liquid chromatography based on the separation of non. [URL: [Link]]

  • ResearchGate. Comparison of the reactivity of formamide, N-methylformamide and N,N-dimethylformamide toward aniline as substrates. [URL: [Link]]

  • Taylor & Francis Online. Evaluation of greener solvents for solid-phase peptide synthesis. [URL: [Link]]

  • ResearchGate. Kinetics of the OH and Cl reactions with N-methylformamide, N, N-dimethylformamide and N, N-dimethylacetamide. [URL: [Link]]

  • ACS Publications. From Kinetics to Molecular-Level Insights into Group 4 Metal Oxide Nanocrystal Synthesis. [URL: [Link]]

  • ChemRxiv. Democratizing Reaction Kinetics through Machine Vision and Learning. [URL: [Link]]

  • MOST Wiedzy. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. [URL: [Link]]

  • ResearchGate. Solubility of meloxicam in aqueous binary mixtures of formamide, N-methylformamide and N,N-dimethylformamide: Determination, correlation, thermodynamics and preferential solvation. [URL: [Link]]

  • National Center for Biotechnology Information. Insoluble drug delivery strategies: review of recent advances and business prospects. [URL: [Link]]

Sources

A Comparative Environmental Assessment of N-Octylformamide and Traditional Solvents: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of greener and more sustainable practices in chemical research and pharmaceutical development, the selection of solvents has emerged as a critical factor. Solvents constitute a significant portion of the waste generated in chemical processes, and their environmental, health, and safety (EHS) impacts are under increasing scrutiny.[1] This guide provides a comprehensive environmental impact assessment of N-Octylformamide in comparison to traditional polar aprotic solvents widely used in the industry: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-Pyrrolidone (NMP).

As a Senior Application Scientist, the objective of this guide is to offer an in-depth, evidence-based comparison to inform solvent selection, not by providing a simple ranking, but by elucidating the trade-offs and data-driven insights essential for responsible chemical science. It is crucial to note at the outset that while extensive data exists for the traditional solvents, publicly available information on the environmental profile of N-Octylformamide is scarce. Consequently, its assessment will incorporate predictive statements based on its chemical structure and properties of analogous compounds, highlighting critical areas for future research.

The Shifting Landscape of Solvent Selection: Beyond Performance

Historically, solvent choice has been dictated primarily by performance metrics such as solubility, boiling point, and reaction compatibility. However, a paradigm shift towards green chemistry necessitates a holistic evaluation that includes a solvent's entire life cycle, from its synthesis to its ultimate fate in the environment.[2] This involves a multi-faceted analysis of its biodegradability, toxicity to aquatic life (ecotoxicity), and potential for bioaccumulation, alongside human health hazards.

Several solvent selection guides have been developed to aid this process, often categorizing solvents into classes such as "recommended," "problematic," or "hazardous" based on a range of EHS criteria.[3][4][5] This guide adopts a similar comparative approach, focusing on the key environmental impact categories relevant to N-Octylformamide and its traditional counterparts.

Comparative Analysis of Environmental and Health Impacts

The following sections delve into a detailed comparison of N-Octylformamide, DMF, DMSO, and NMP across several critical environmental and health parameters.

  • Dimethylformamide (DMF): DMF is a well-documented hepatotoxin, with both acute and chronic exposure linked to liver damage in humans.[10][11] It is also classified as a reproductive toxicant. Due to these health concerns, its use is increasingly restricted.

  • Dimethyl Sulfoxide (DMSO): DMSO is generally considered to have low toxicity.[12] However, it is a highly effective penetration enhancer, meaning it can facilitate the absorption of other, more toxic substances through the skin. Therefore, its use requires careful handling to avoid co-exposure to hazardous materials.

  • N-Methyl-2-Pyrrolidone (NMP): NMP is also a reproductive toxicant and has been associated with developmental effects, including miscarriages.[13] This has led to significant regulatory scrutiny and restrictions on its use, particularly in consumer products.

Ecotoxicity assesses the potential of a substance to cause harm to aquatic organisms. This is a critical consideration as solvents can enter waterways through industrial effluent.

  • N-Octylformamide: There is a lack of published ecotoxicity data for N-Octylformamide. Its long alkyl chain suggests it may have a different aquatic toxicity profile compared to the more water-miscible traditional solvents.

  • Dimethylformamide (DMF): DMF generally exhibits low acute toxicity to aquatic organisms.[3] For instance, the 96-hour LC50 (the concentration lethal to 50% of the test population) for fish is typically in the range of 7,100 to 10,600 mg/L.[3]

  • Dimethyl Sulfoxide (DMSO): DMSO is also characterized by low aquatic toxicity.[12]

  • N-Methyl-2-Pyrrolidone (NMP): NMP demonstrates a low hazard profile for aquatic ecosystems.[14]

Biodegradability refers to the ability of a substance to be broken down by microorganisms. Solvents that are readily biodegradable are less likely to persist in the environment.

  • N-Octylformamide: Experimental data on the biodegradability of N-Octylformamide is not available. The presence of a long alkyl chain could potentially influence its microbial degradation pathway.

  • Dimethylformamide (DMF): DMF is considered to be biodegradable in water, with a half-life of 18-36 hours under aerobic conditions.[15]

  • Dimethyl Sulfoxide (DMSO): Information on the biodegradability of DMSO is less definitive in the readily available literature.

  • N-Methyl-2-Pyrrolidone (NMP): NMP is known to be biodegradable, which contributes to a more favorable environmental profile compared to many chlorinated solvents.[6]

Data Summary: A Comparative Table

The following table summarizes the available data and predictive assessments for the key environmental and health parameters of the solvents discussed.

Parameter N-Octylformamide Dimethylformamide (DMF) Dimethyl Sulfoxide (DMSO) N-Methyl-2-Pyrrolidone (NMP)
Human Toxicity Data lacking; potential for reproductive toxicity and skin absorption.Hepatotoxic, reproductive toxicant.[10][11]Low toxicity; skin penetration enhancer.[12]Reproductive toxicant.[13]
Aquatic Toxicity Data lacking.Low acute toxicity.[3]Low acute toxicity.[12]Low hazard profile.[14]
Biodegradability Data lacking.Biodegradable.[15]Data inconclusive from available sources.Biodegradable.[6]
Boiling Point 291°C[16]153°C189°C202°C

Note: The assessment for N-Octylformamide is largely predictive due to the absence of specific experimental data.

Experimental Protocols for Environmental Impact Assessment

To address the data gaps for novel solvents like N-Octylformamide and to ensure a standardized comparison, established experimental protocols should be employed. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.[15]

A standard method for assessing ready biodegradability is the OECD 301F (Manometric Respirometry Test) .[17][18]

Experimental Workflow: OECD 301F

G cluster_incubation Incubation (28 days) cluster_analysis Data Analysis prep_medium Prepare Mineral Medium prep_inoculum Collect and Prepare Inoculum (e.g., from activated sludge) prep_test Prepare Test Substance Solution (N-Octylformamide) prep_ref Prepare Reference Substance Solution (e.g., Sodium Benzoate) prep_control Prepare Toxicity Control (Test + Reference Substance) prep_blank Prepare Blank Control (Inoculum + Medium) incubation Incubate all vessels in the dark at constant temperature with stirring prep_blank->incubation measurement Measure oxygen consumption (BOD) at regular intervals incubation->measurement calc_bod Calculate % Biodegradation (BOD / ThOD) measurement->calc_bod plot_data Plot % Biodegradation vs. Time calc_bod->plot_data assess_pass Assess against pass level (e.g., >60% in 10-day window) plot_data->assess_pass

Caption: Workflow for OECD 301F Biodegradability Test.

This test measures the oxygen consumed by microorganisms as they degrade the test substance over 28 days. A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand (ThOD) within a "10-day window."[19]

For assessing acute toxicity to fish, the OECD 203 (Fish, Acute Toxicity Test) is a standard protocol.[20]

Experimental Workflow: OECD 203

G cluster_setup Test Setup cluster_exposure Exposure (96 hours) cluster_results Results range_finding Range-finding Test (to determine concentration range) prep_solutions Prepare a series of test concentrations and a control (no substance) range_finding->prep_solutions introduce_fish Introduce fish to test vessels prep_solutions->introduce_fish acclimate_fish Acclimate test fish to lab conditions acclimate_fish->introduce_fish monitor Monitor mortality and sub-lethal effects at 24, 48, 72, and 96 hours introduce_fish->monitor measure_params Measure water quality parameters (pH, temp, dissolved O2) calc_lc50 Calculate LC50 value (concentration lethal to 50% of fish) monitor->calc_lc50 report Report results and observations calc_lc50->report

Caption: Workflow for OECD 203 Fish Acute Toxicity Test.

This test exposes fish to a range of concentrations of the test substance for 96 hours to determine the LC50 value. For substances that are difficult to test, such as those with low water solubility, specific guidance is available in OECD Guidance Document 23 .[12][21]

Life Cycle Assessment (LCA) Considerations

A complete environmental assessment requires a Life Cycle Assessment (LCA), which evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacture, use, and disposal or recycling.[22][23]

Logical Framework for Solvent LCA

cluster_A Synthesis Inputs & Outputs cluster_B Application Impacts cluster_C Fate & Disposal A Cradle-to-Gate (Synthesis) B Use Phase (in application) A->B C End-of-Life B->C A1 Raw Materials A1->A A2 Energy Consumption A2->A A3 Waste Generation A3->A B1 VOC Emissions B1->B B2 Process Safety B2->B C1 Recycling Potential C1->C C2 Incineration C2->C C3 Wastewater Treatment C3->C

Caption: Key Stages in a Solvent Life Cycle Assessment.

For N-Octylformamide, a key aspect of its LCA would be its synthesis route. Greener synthesis pathways, for example, those that utilize biocatalysis or renewable feedstocks, would significantly improve its overall environmental profile.[10][24]

Conclusion and Future Outlook

The selection of a solvent in a research or industrial setting is a complex decision with far-reaching environmental consequences. This guide provides a framework for assessing N-Octylformamide against the established benchmarks of DMF, DMSO, and NMP.

  • Traditional Solvents: DMF and NMP, while effective solvents, are facing increasing regulatory pressure due to their reproductive toxicity. DMSO presents a lower human health hazard but its ability to enhance skin penetration of other chemicals warrants caution.

  • N-Octylformamide: As a potential alternative, N-Octylformamide's higher boiling point suggests lower volatility, which could reduce worker exposure through inhalation and minimize fugitive emissions. However, the profound lack of data on its human and environmental toxicity is a major impediment to its adoption as a "greener" solvent.

Recommendations for the Scientific Community:

  • Generate Empirical Data: There is an urgent need for experimental studies on the biodegradability and aquatic toxicity of N-Octylformamide following standardized OECD guidelines.

  • Conduct Life Cycle Assessments: A comprehensive LCA of N-Octylformamide, including an analysis of its synthesis pathway, is essential for a complete environmental profile.

  • Explore Structure-Activity Relationships: Further investigation into the environmental impact of other long-chain N-alkylformamides could help in developing predictive models for this class of solvents.

Until such data becomes available, the use of N-Octylformamide should be approached with caution, applying the precautionary principle. While it may offer advantages in certain applications, its environmental credentials remain unverified. The path to truly sustainable chemistry is paved with robust data and a commitment to a holistic, life-cycle perspective on the materials we use.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 221394, N-Octylformamide. [Link]

  • U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylformamide. [Link]

  • Assessing Health and Environmental Impacts of Solvents for Producing Perovskite Solar Cells. (n.d.). OSTI.GOV. [Link]

  • Pini, F., Tenti, A., Iavicoli, I., & Rossi, D. (2021). Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: New Perspectives in Renewable Vanillin-Derived Chemicals. Molecules, 26(11), 3333. [Link]

  • Toxic-Free Future. (n.d.). Get the Facts: NMP (N-Methylpyrrolidone). [Link]

  • Ministry of Economy, Trade and Industry, Japan. (2001). Hazard Assessment Report: N,N-Dimethylformamide. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Fact Sheet: N-Methylpyrrolidone (NMP). [Link]

  • Van der Heijden, S. A., & Jonkers, N. (2012). A survey of solvent selection guides. Green Chemistry, 14(5), 1269. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.3215 Inherent Biodegradability. [Link]

  • Dunn, P. J. (2012). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education, 89(12), 1579-1581. [Link]

  • OECD. (2019). Test No. 203: Fish, Acute Toxicity Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]

  • Jiménez-González, C., & Constable, D. J. (2011). LCA approach to the analysis of solvent waste issues in the pharmaceutical industry. Green Chemistry, 13(6), 1437. [Link]

  • El-Faham, A., & Al-Othman, Z. A. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30048-30058. [Link]

  • OECD. (2000). Series on Testing and Assessment Number 23: Guidance Document on Aquatic Toxicity Testing of Difficult Substances and Mixtures. [Link]

  • Li, Y., Chen, J., & Li, L. (2021). Identifying Emerging Environmental Concerns from Long-Chain Chlorinated Paraffins towards German Ecosystems. Environmental Science & Technology, 55(20), 13865-13875. [Link]

  • CONCAWE. (2019). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). [Link]

  • OECD. (2006). SIDS INITIAL ASSESSMENT PROFILE: Formamide. [Link]

  • Byrne, F. P., Jin, S., Paggiola, G., Petchey, T. H. M., Clark, J. H., Farmer, T. J., ... & Hunt, A. J. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4(1), 1-24. [Link]

  • Dörr, M., Kugele, A., & Brechtelsbauer, C. (2022). Integrated Life Cycle Assessment Guides Sustainability in Synthesis: Antiviral Letermovir as a Case Study. ACS Sustainable Chemistry & Engineering, 10(44), 14457-14467. [Link]

  • Raynie, D. E., & McNally, M. E. P. (2025). Solvent Selection from the Green Perspective. LCGC International. [Link]

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]

  • Byrne, F. P., Jin, S., Paggiola, G., Petchey, T. H. M., Clark, J. H., Farmer, T. J., ... & Hunt, A. J. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4(1), 7. [Link]

  • Klaas, M., & Kircher, P. (2020). Systematic Green Solvent Selection for the Hydroformylation of Long-Chain Alkenes. ACS Sustainable Chemistry & Engineering, 8(1), 583-593. [Link]

  • Clark, J. H., & Macquarrie, D. J. (2008). Solvents and sustainable chemistry. Annual reports on the progress of chemistry, Section B: Organic chemistry, 104, 403-431. [Link]

  • Thonemann, N., & Pizzol, M. (2019). Consequential life cycle assessment of carbon capture and utilization technologies within the chemical industry. Energy & Environmental Science, 12(7), 2253-2266. [Link]

  • Di Gioia, M. L., Nardi, M., & Leggio, A. (2022). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry, 20(1), 25-41. [Link]

  • ibacon GmbH. (n.d.). OECD 301/310: Ready Biodegradability Tests. [Link]

  • Hafez, E. A. A., Al-Mousawi, S. M., Moustafa, M. S., Sadek, K. U., & Elnagdi, M. H. (2013). Green methodologies in organic synthesis: recent developments in our laboratories. Green Chemistry Letters and Reviews, 6(1), 1-22. [Link]

  • Byrne, F., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4(7). [Link]

  • Schori, S., & Hellweg, S. (2020). An Approach to Determine Missing Life Cycle Inventory Data for Chemicals (RREM). Sustainability, 12(18), 7380. [Link]

  • Saini, A., et al. (2022). Medium- and long-chain chlorinated paraffins in air: A review of levels, physicochemical properties, and analytical considerations. Science of The Total Environment, 838, 157094. [Link]

  • Isidro-Llobet, A., et al. (2022). Green Chemistry. In Peptide Synthesis (pp. 1-26). [Link]

  • ECETOC. (2021). Environmental Science. [Link]

  • U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylformamide Hazard Summary. [Link]

  • DeSimone, J. M. (2002). The green solvent: a critical perspective. Science, 297(5582), 799-803. [Link]

  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

  • OECD. (2019). Updates to OECD guidance document 23: aquatic toxicity testing of difficult substances and mixtures. [Link]

Sources

Benchmarking the efficiency of N-Octylformamide in specific named reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the choice of solvent or reagent can be the determining factor in the success of a synthetic route. Efficiency, yield, and purity are paramount. This guide provides an in-depth technical analysis of N-Octylformamide, a long-chain N-alkylated formamide derivative, and benchmarks its potential efficiency against commonly used alternatives in several cornerstone named reactions. While direct, extensive comparative data for N-Octylformamide is emerging, this guide synthesizes its known physicochemical properties with established reaction mechanisms to provide a predictive performance analysis and propose novel applications.

N-Octylformamide: A Profile

N-Octylformamide (C₉H₁₉NO) is a colorless liquid with a high boiling point of approximately 291°C[1]. Its structure features a formyl group attached to an eight-carbon alkyl chain, rendering it significantly less polar than its parent, formamide, but still possessing the hydrogen-bond donating capability of a secondary amide. This unique combination of properties suggests its potential utility in high-temperature reactions and as a phase-transfer agent or a surfactant-like solvent.

PropertyN-OctylformamideFormamideN,N-Dimethylformamide (DMF)
Molecular Weight 157.25 g/mol [2][3][4]45.04 g/mol [5]73.09 g/mol
Boiling Point ~291°C[1]210°C[6]153°C
Solubility Miscible with many organic solventsMiscible with water and alcohols[6]Miscible with water and most organic solvents
Key Features High boiling point, long alkyl chain, potential for micelle formationHigh dielectric constant, dissolves many ionic compounds[6]Aprotic, highly polar, versatile solvent

The Leuckart-Wallach Reaction: Reductive Amination

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones, traditionally employing formamide or ammonium formate as both the nitrogen source and the reducing agent[7][8]. The reaction requires high temperatures, typically between 120°C and 195°C[8].

Comparative Analysis
  • Formamide/Ammonium Formate: These are the conventional reagents. Formamide can decompose at high temperatures to hydrogen cyanide and water, while ammonium formate can dehydrate to formamide[6][9]. Yields can be variable, and the workup can be complicated by the high water solubility of the reagents.

  • N-Octylformamide (Hypothesized Efficiency):

    • Higher Boiling Point: The significantly higher boiling point of N-Octylformamide could allow for reactions to be run at elevated temperatures without the need for high-pressure apparatus, potentially accelerating reaction rates.

    • Improved Solubility: The octyl chain may enhance the solubility of nonpolar substrates (e.g., long-chain ketones or complex aromatic systems) in the reaction medium, leading to a more homogeneous reaction and potentially higher yields.

    • Simplified Workup: Due to its lower water solubility compared to formamide, product extraction into an organic solvent during workup could be more efficient, reducing product loss.

    • Potential for Secondary Amine Synthesis: Similar to other N-alkylformamides, N-Octylformamide could be used to synthesize N-octylamines, valuable intermediates in pharmaceutical and agrochemical industries[10].

Proposed Experimental Protocol: Leuckart-Wallach Reaction with N-Octylformamide
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine the ketone (1.0 eq), N-Octylformamide (3.0-5.0 eq), and formic acid (1.0-2.0 eq).

  • Heating: Heat the reaction mixture to 160-180°C. Water generated during the reaction can be removed azeotropically with a suitable solvent (e.g., toluene) collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture and add 10% aqueous HCl. Heat the mixture under reflux to hydrolyze the intermediate N-formyl derivative.

  • Extraction: Cool the mixture, basify with aqueous NaOH, and extract the amine product with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Reaction Workflow

Leuckart_Wallach_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Ketone Ketone/Aldehyde ReactionVessel Reaction Mixture Ketone->ReactionVessel NOF N-Octylformamide NOF->ReactionVessel FormicAcid Formic Acid FormicAcid->ReactionVessel Heat Heat (160-180°C) NFormyl N-Formyl Intermediate Heat->NFormyl Forms ReactionVessel->Heat Reflux Hydrolysis Hydrolysis NFormyl->Hydrolysis HCl Aq. HCl HCl->Hydrolysis AmineSalt Amine Salt Hydrolysis->AmineSalt Forms Extraction Extraction AmineSalt->Extraction NaOH Aq. NaOH NaOH->Extraction Basify OrganicLayer Organic Layer Extraction->OrganicLayer Isolates Purification Purification OrganicLayer->Purification FinalProduct Pure Amine Purification->FinalProduct Yields

Caption: Workflow for the Leuckart-Wallach reaction using N-Octylformamide.

Bischler-Napieralski Reaction: Isoquinoline Synthesis

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides[11][12]. This reaction typically requires a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) and is often carried out in a high-boiling inert solvent such as toluene or xylene[11][13].

Comparative Analysis
  • Traditional Solvents (Toluene, Xylene): These are effective but are volatile organic compounds (VOCs) with associated environmental and health concerns.

  • N-Octylformamide (Hypothesized Efficiency):

    • High-Boiling Solvent: N-Octylformamide's high boiling point makes it a suitable solvent for this reaction, which often requires elevated temperatures for cyclization.

    • Potential for Homogeneous Reaction: The amide functionality of N-Octylformamide might improve the solubility of the β-arylethylamide substrate and the reaction intermediates, potentially leading to faster reaction rates and higher yields.

    • Reduced VOCs: Using N-Octylformamide as a solvent could reduce the reliance on more volatile and hazardous solvents like toluene and xylene.

Reaction Mechanism

Bischler_Napieralski_Mechanism Amide β-Arylethylamide Intermediate1 Imidoyl Chloride Intermediate Amide->Intermediate1 + POCl₃ POCl3 POCl₃ Nitrilium Nitrilium Ion Intermediate1->Nitrilium - (OPOCl₂)⁻ Cyclization Intramolecular Electrophilic Aromatic Substitution Nitrilium->Cyclization Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization->Dihydroisoquinoline Rearomatization

Caption: Mechanism of the Bischler-Napieralski reaction.

Vilsmeier-Haack Reaction: Formylation of Arenes

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds[14][15][16]. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted formamide (like DMF) and phosphorus oxychloride[14][17].

Comparative Analysis
  • N,N-Dimethylformamide (DMF): DMF is the standard reagent for generating the Vilsmeier reagent. Its high polarity and aprotic nature make it an excellent solvent for this reaction.

  • N-Octylformamide (Hypothesized Efficiency):

    • Alternative Reagent: N-Octylformamide could potentially be used in place of DMF to generate a Vilsmeier-type reagent. The resulting N-octyl-N-chloromethyleniminium salt would be more lipophilic, which could be advantageous for the formylation of highly nonpolar aromatic substrates.

    • Modified Reactivity: The steric bulk of the octyl group might influence the regioselectivity of the formylation reaction, offering a different outcome compared to the Vilsmeier reagent derived from DMF.

    • Higher Reaction Temperatures: The high boiling point of N-Octylformamide would allow the reaction to be conducted at higher temperatures, which could be beneficial for less reactive aromatic substrates.

Hydrocyanation Reactions: A Novel Cyanide Source

Recent research has shown that formamide can serve as a safe and readily available in situ source of hydrogen cyanide for the nickel-catalyzed hydrocyanation of alkenes[18][19]. This avoids the direct handling of highly toxic HCN gas.

Comparative Analysis
  • Formamide: Acts as a precursor to HCN through dehydration.

  • N-Octylformamide (Hypothesized Efficiency):

    • Controlled HCN Release: The thermal decomposition of N-Octylformamide to generate HCN might occur at a different rate compared to formamide due to the electronic and steric effects of the octyl group. This could potentially offer better control over the concentration of HCN in the reaction mixture, which is crucial for catalyst stability and reaction efficiency in hydrocyanation reactions[20].

    • Solvent and Reagent in One: N-Octylformamide could serve as both the solvent and the cyanide source, simplifying the reaction setup. Its ability to dissolve nonpolar alkenes would be an added advantage.

Conclusion

N-Octylformamide presents a compelling, albeit largely unexplored, alternative to traditional solvents and reagents in several key named reactions. Its high boiling point, long alkyl chain, and secondary amide functionality offer potential advantages in terms of reaction conditions, substrate solubility, and workup procedures. While the hypotheses presented in this guide are based on established chemical principles, they underscore the need for dedicated experimental investigation to fully elucidate the efficiency and scope of N-Octylformamide in organic synthesis. The data suggests that N-Octylformamide could be a valuable tool for researchers seeking to optimize existing synthetic routes and develop novel methodologies, particularly for challenging substrates.

References

  • Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.).
  • Leuckart reaction - Grokipedia. (n.d.).
  • Leuckart reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Bischler–Napieralski reaction - Grokipedia. (n.d.).
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). ChemistrySelect, 8(4), e202203998.
  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The first Bischler–Napieralski cyclization in a room temperature ionic liquid. (2003). Tetrahedron Letters, 44(27), 5089-5091.
  • Leuckart Reaction Mechanism | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Bischler napieralski reaction | PPTX - Slideshare. (2015). Retrieved from [Link]

  • N-Octylformamide | C9H19NO | CID 221394 - PubChem. (n.d.). Retrieved from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Comparison of the reactivity of formamide, N-methylformamide and N,N-dimethylformamide toward aniline as substrates. (n.d.). ResearchGate. Retrieved from [Link]

  • Ni-Catalyzed hydrocyanation of alkenes with formamide as the cyano source. (2020). Green Chemistry, 22(9), 2734-2738.
  • Vilsmeier-Haack Reaction | NROChemistry. (n.d.). Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). International Journal of Pharmaceutical Sciences and Research, 3(10), 3564-3574.
  • Hydrocyanation - Wikipedia. (n.d.). Retrieved from [Link]

  • FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. (2010). Revue Roumaine de Chimie, 55(11-12), 943-947.
  • Ni-Catalyzed hydrocyanation of alkenes with formamide as the cyano source | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Formamide, N-octyl- - NIST WebBook. (n.d.). Retrieved from [Link]

  • Solvent: formamide - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Formamide, N-octyl- - NIST WebBook. (n.d.). Retrieved from [Link]

  • Effect of Formamide in the Leuckart Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Bischler–Napieralski reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Ni-catalyzed hydrocyanation of alkenes with formamide as the cyano source - The Royal Society of Chemistry. (2020). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. (2023). Beilstein Journal of Organic Chemistry, 19, 1246–1254.
  • studies on the leuckart reaction. (1945). Journal of the American Chemical Society, 67(4), 529–531.
  • Catalytic systems for synthesis of N-formamides. a Synthesis of... (n.d.). ResearchGate. Retrieved from [Link]

  • Formamide - Wikipedia. (n.d.). Retrieved from [Link]

  • N-Butylformamide | C5H11NO | CID 13376 - PubChem. (n.d.). Retrieved from [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. (n.d.). Retrieved from [Link]

  • Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. (2021). RSC Advances, 11(41), 25484-25491.
  • Previously reported catalytic reactions for N‐formylation of amines using methanol compared to this work (ICy⋅HCl=dicyclohexylimidazolium chloride). (n.d.). ResearchGate. Retrieved from [Link]

  • Useful Named Reactions in Organic Chemistry : r/OrganicChemistry - Reddit. (2021). Retrieved from [Link]

  • Formamide | HCONH2 | CID 713 - PubChem. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to Validating Enantiomeric Excess in Asymmetric Synthesis: An Evaluation of N-Octylformamide and Established Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and fine chemical manufacturing, the stereochemical purity of a molecule is not a mere academic detail—it is a critical determinant of biological activity, therapeutic efficacy, and safety. Asymmetric synthesis, the art of selectively producing one enantiomer over its mirror image, has become a cornerstone of organic chemistry.[1] However, the success of any asymmetric transformation is contingent upon our ability to accurately quantify its outcome. The determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is therefore a pivotal step in the research and development pipeline.[2]

This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose. We will begin by addressing the specific query regarding the use of N-Octylformamide, a topic for which the available scientific literature is notably sparse. Subsequently, we will delve into the principles, protocols, and comparative performance of well-established, validated methods: chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical knowledge required to select and implement the most appropriate method for their specific analytical challenge.

The Inquiry into N-Octylformamide: A Search for Evidence

A thorough and systematic review of the scientific literature, including peer-reviewed journals, chemical databases, and patent filings, was conducted to ascertain the role of N-Octylformamide in the determination of enantiomeric excess. The investigation yielded no published methods, application notes, or experimental data supporting its use as a chiral solvating agent or in any other capacity for chiral discrimination.

N-Octylformamide is a simple, achiral molecule with the chemical formula C9H19NO.[3] The fundamental principle of enantiomeric discrimination by NMR spectroscopy using a chiral solvating agent (CSA) relies on the formation of transient, non-covalent diastereomeric complexes between the chiral analyte and an enantiopure CSA.[4] These diastereomeric complexes have different magnetic environments, leading to the resolution of otherwise overlapping signals in the NMR spectrum for the two enantiomers of the analyte. For this to occur, the solvating agent must itself be chiral. As an achiral molecule, N-Octylformamide cannot form diastereomeric pairs with a chiral analyte and therefore is not expected to induce the necessary separation of NMR signals for the determination of enantiomeric excess.

While the absence of evidence is not definitive proof of inefficacy, the lack of any supporting data in the scientific domain suggests that N-Octylformamide is not a recognized tool for this application. Researchers are therefore advised to rely on the validated and widely accepted methods detailed below.

Established Methodologies for the Determination of Enantiomeric Excess

The validation of enantiomeric excess is predominantly achieved through two powerful analytical techniques: chiral chromatography and NMR spectroscopy. Each method offers a unique set of advantages and is suited to different types of analytes and analytical objectives.

Chiral Chromatography: The Gold Standard for Enantioseparation

Chiral chromatography is the most widely used and reliable method for the separation and quantification of enantiomers.[5] The technique is based on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

Chiral HPLC is a versatile and powerful technique applicable to a broad range of compounds.[6] The separation is achieved by passing a solution of the analyte through a column packed with a chiral stationary phase. The choice of CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers.

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening: Begin by screening a set of commercially available chiral columns with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, cyclodextrin-based).

  • Mobile Phase Selection: For a given column, screen a range of mobile phases, typically mixtures of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol, ethanol). The ratio of these solvents is critical for achieving optimal resolution and retention times.[5]

  • Method Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5) in a reasonable analysis time.

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Ensure the sample is fully dissolved and filtered before injection.

  • Analysis of Racemic Standard: Inject a racemic (50:50) mixture of the analyte to determine the retention times of both enantiomers.

  • Analysis of Chiral Sample: Inject the sample from the asymmetric reaction.

  • Data Analysis: Integrate the peak areas of the two enantiomer peaks. The enantiomeric excess is calculated using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Chiral_HPLC_Workflow cluster_prep Method Development & Preparation cluster_hplc HPLC Analysis cluster_data Data Processing racemic Racemic Standard dissolve Dissolve in Mobile Phase racemic->dissolve sample Chiral Sample sample->dissolve filter Filter Sample dissolve->filter Inject hplc Chiral HPLC System (Pump, Injector, Column, Detector) filter->hplc Inject chromatogram Chromatogram hplc->chromatogram Detect integrate Integrate Peaks chromatogram->integrate calculate Calculate ee% integrate->calculate

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

For analytes that are volatile and thermally stable, chiral GC offers excellent resolution and sensitivity.[7] The principle is similar to HPLC, but the mobile phase is an inert gas (e.g., helium or nitrogen), and separation occurs in a capillary column coated with a chiral stationary phase.[8]

Experimental Protocol: Chiral GC Analysis

  • Column Selection: Choose a chiral GC column appropriate for the analyte class (e.g., cyclodextrin-based columns are common).

  • Temperature Program Optimization: Develop a temperature program for the GC oven that provides good separation of the enantiomers while keeping the analysis time practical. This typically involves an initial temperature hold, a ramp to a final temperature, and a final hold.

  • Injector and Detector Temperature: Set the injector and detector temperatures high enough to ensure rapid vaporization of the sample and prevent condensation, but not so high as to cause thermal degradation.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject a small volume (typically 1 µL) of the racemic standard to identify the peaks, followed by the chiral sample.

  • Data Analysis: Calculate the enantiomeric excess from the peak areas in the gas chromatogram using the same formula as for HPLC.[9]

Chiral_GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Processing sample_gc Volatile Sample (Racemic or Chiral) dissolve_gc Dissolve in Volatile Solvent sample_gc->dissolve_gc Inject gc Chiral GC System (Injector, Column, Oven, FID/MS) dissolve_gc->gc Inject chromatogram_gc Chromatogram gc->chromatogram_gc Detect integrate_gc Integrate Peaks chromatogram_gc->integrate_gc calculate_gc Calculate ee% integrate_gc->calculate_gc

Caption: Workflow for enantiomeric excess determination by Chiral GC.

NMR Spectroscopy: A Homogeneous Phase Approach

NMR spectroscopy offers a powerful alternative to chromatography for determining enantiomeric excess.[10] The analysis is performed in solution and is typically faster than chromatographic method development. The key is to convert the enantiomers into diastereomers in situ, which have distinct NMR spectra.[11]

CSAs are enantiopure compounds that form rapid and reversible non-covalent complexes with the analyte.[12] The resulting diastereomeric complexes exist in a dynamic equilibrium with the free species. If the exchange rate is suitable, the NMR signals of the analyte (e.g., specific protons) will be split into two distinct sets, one for each enantiomer. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.[13]

CDAs are enantiopure reagents that react covalently with a functional group in the analyte (e.g., alcohol, amine, carboxylic acid) to form a stable pair of diastereomers.[14] These diastereomers can then be analyzed by standard ¹H or other relevant nuclei NMR. Since stable products are formed, this method is not an equilibrium process. A classic example is the use of Mosher's acid (MTPA) to form diastereomeric esters with chiral alcohols.[14]

Experimental Protocol: ee Determination by NMR with a Chiral Auxiliary

  • Selection of Auxiliary: Choose an appropriate CSA or CDA based on the functional groups present in the analyte.

  • Sample Preparation: In an NMR tube, dissolve a precise amount of the chiral analyte in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the analyte alone.

  • Addition of Auxiliary: Add a specific amount (often 1 to 2 equivalents for a CSA, or a slight excess for a CDA) of the chiral auxiliary to the NMR tube.

  • Acquire Final Spectrum: After thorough mixing (and completion of the reaction in the case of a CDA), acquire the final NMR spectrum.

  • Data Analysis: Identify the well-resolved signals corresponding to the two diastereomeric species. Carefully integrate these peaks. The enantiomeric excess is calculated from the integral values (Int₁ and Int₂): ee (%) = [ (Int₁ - Int₂) / (Int₁ + Int₂) ] * 100

NMR_Workflow start Chiral Analyte in NMR Tube with Solvent add_aux Add Chiral Auxiliary (CSA or CDA) start->add_aux acquire_nmr Acquire NMR Spectrum (e.g., ¹H, ¹⁹F, ³¹P) add_aux->acquire_nmr spectrum NMR Spectrum with Split Signals acquire_nmr->spectrum integrate_nmr Integrate Diastereotopic Signals spectrum->integrate_nmr calculate_nmr Calculate ee% integrate_nmr->calculate_nmr end Enantiomeric Excess Value calculate_nmr->end

Caption: Workflow for ee determination using NMR with a chiral auxiliary.

Comparative Analysis of Validated Methods

The choice of analytical method for determining enantiomeric excess depends on a multitude of factors, including the nature of the analyte, the required accuracy, available instrumentation, and sample throughput needs. The following table provides a comparative summary of the key performance characteristics of each technique.

ParameterChiral HPLCChiral GCNMR with Chiral Auxiliary (CSA/CDA)
Principle Differential partitioning with a Chiral Stationary Phase (CSP)Differential partitioning with a CSP in the gas phaseFormation of diastereomeric complexes/adducts in solution
Accuracy & Precision Excellent (typically <2% error)Excellent (typically <2% error)Good to Excellent (can be affected by peak overlap and integration accuracy)
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Lower (requires mg of sample)
Sample Throughput Moderate (method development can be time-consuming)Moderate to HighHigh (rapid analysis once the auxiliary is chosen)
Instrumentation Cost HighModerate to HighHigh (NMR spectrometer)
Consumable Cost High (chiral columns are expensive)Moderate (columns are less expensive than HPLC)Low (auxiliaries and solvents are relatively cheap)
Substrate Scope Very broad, including non-volatile and thermally labile compoundsLimited to volatile and thermally stable compoundsBroad, requires a suitable functional group for interaction/derivatization
Destructive? YesYesNo (sample can be recovered)
Derivatization Sometimes required for detection (e.g., UV chromophore)Sometimes required to increase volatilityRequired for CDA method; not for CSA method

Conclusion

The accurate determination of enantiomeric excess is a non-negotiable requirement in asymmetric synthesis. While the inquiry into N-Octylformamide as a potential agent for this purpose did not yield any supporting scientific evidence, the field is well-equipped with a suite of robust and reliable techniques.

  • Chiral Chromatography (HPLC and GC) remains the gold standard for its high accuracy, precision, and sensitivity. It is the method of choice for regulatory submissions and when baseline separation is paramount. The primary trade-off is the time and cost associated with method development and specialized columns.

  • NMR Spectroscopy with Chiral Auxiliaries offers a rapid, non-destructive, and cost-effective alternative, particularly for high-throughput screening of reaction conditions. Its main limitation is the lower sensitivity compared to chromatographic methods, requiring a larger amount of sample.

Ultimately, the selection of a method is a strategic decision. For a research lab optimizing a new reaction, the speed of NMR might be favored. For a process chemistry lab validating a final synthetic step, the rigor and sensitivity of chiral HPLC would be indispensable. By understanding the principles and limitations of each technique, researchers can confidently and accurately validate the outcomes of their asymmetric syntheses, paving the way for the development of enantiopure molecules that shape our world.

References

  • Wenzel, T. J. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270.
  • BenchChem. (2025).
  • Wolf, C., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science, 2(5), 329-340.
  • Zhang, G., et al. (2023). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Journal of Organic Chemistry, 88(15), 10487-10495.
  • Li, S., et al. (2021). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 8(1), 74-81.
  • BenchChem. (2025). Chiral GC Method for Determining Enantiomeric Excess of (S)
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. BenchChem.
  • Iuliano, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12945-12957.
  • BenchChem. (2025). A Comparative Guide to Validating Enantiomeric Excess in Asymmetric Catalysis: Featuring (S)-1-Boc-2-(aminomethyl)
  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(12), 1015-1020.
  • ResearchGate. (n.d.). NMR Chiral solvating agents. Retrieved from [Link]

  • Tovar, A., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(16), 4949.
  • Mamusa, M., & Resta, R. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Molecules, 26(18), 5543.
  • Physics Forums. (2007). Chiral Purity (enantiomer excess) for HPLC. Retrieved from [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 3(1), 8.
  • Nieto, I., et al. (2010). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 132(16), 5786-5794.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • University of York. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1.4: Chiral Gas Chromatography. Retrieved from [Link]

  • Blackmond, D. G., et al. (2023). Double asymmetric synthesis: faster reactions are more selective and a model to estimate relative rate. Chemical Science, 14(30), 8109-8116.
  • Slideshare. (n.d.). Asymmetric synthesis notes. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Asymmetric Synthesis Methods. BenchChem.
  • Iuliano, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12945-12957.
  • ResearchGate. (n.d.). A Practical Solvating Agent for the Chiral NMR Discrimination of Carboxylic Acids. Retrieved from [Link]

  • Anslyn, E. V., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic & Biomolecular Chemistry, 20(4), 814-820.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221394, N-Octylformamide. Retrieved from [Link].

Sources

A comparative analysis of N-alkyl amides in palladium-catalyzed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to N-Alkyl Amides in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Evolving Role of Amides in Modern Synthesis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1][2] The success of these transformations is inextricably linked to the evolution of ancillary ligands, which meticulously control the activity, selectivity, and stability of the palladium catalyst.[3][4] Traditionally viewed as robust, and often unreactive, solvents or functional groups, N-alkyl amides have emerged as highly versatile and dynamic participants in this catalytic arena.

This guide moves beyond the classical perception of amides as mere spectators. We will provide a comparative analysis of their performance in two key roles: as nucleophilic partners in N-arylation reactions and as novel acyl electrophiles through selective N–C bond activation. This exploration is designed for researchers, scientists, and drug development professionals seeking to leverage these powerful transformations, offering field-proven insights, detailed experimental protocols, and a clear-eyed comparison of the catalytic systems that make these reactions possible.

The Dichotomy of Amide Reactivity: Nucleophile vs. Electrophile

The utility of N-alkyl amides in palladium catalysis is best understood by examining their two primary modes of reactivity. The choice of catalytic system—specifically the ancillary ligand—is paramount in dictating which reaction pathway is favored.

Amides as Nucleophiles: The Buchwald-Hartwig Amidation

The N-arylation of amides, a variant of the renowned Buchwald-Hartwig amination, is a formidable challenge due to the lower nucleophilicity of amides compared to their amine counterparts.[1][5] Overcoming this hurdle has been a story of sophisticated ligand design. Early successes with bidentate phosphine ligands like Xantphos were significant, as they prevent the formation of inhibitory κ²-amidate complexes where the amide binds to palladium through both nitrogen and oxygen, thereby facilitating the crucial reductive elimination step.[1]

The field has since evolved towards highly effective monodentate biaryl phosphine ligands. These ligands, characterized by their steric bulk and electron-rich nature, are designed to promote both the initial oxidative addition and the final C-N bond-forming reductive elimination.[5][6][7]

Amides as Acyl Electrophiles: The Frontier of N–C Bond Activation

A paradigm shift in amide chemistry involves their use as acyl-transfer agents, a transformation that requires the cleavage of the exceptionally stable N–C(O) bond.[8][9] The resonance stabilization of this bond (15–20 kcal/mol) presents a significant energetic barrier.[9] Modern strategies circumvent this by employing N-alkyl amides with activating groups that induce ground-state destabilization. By twisting the amide bond, the nN → π*C=O conjugation is disrupted, making the N–C bond susceptible to oxidative addition by a Pd(0) catalyst.[9][10] This approach has unlocked amides as a new class of bench-stable acyl electrophiles for reactions like the Suzuki-Miyaura cross-coupling. For this transformation, N-heterocyclic carbene (NHC) ligands have proven to be particularly effective, offering the requisite stability and reactivity.[10][11]

Comparative Performance of Catalytic Systems

The selection of the optimal ligand is substrate- and reaction-dependent. The following tables summarize the performance of leading ligand classes for each mode of amide reactivity, based on reported experimental data.

Table 1: Comparative Analysis of Ligands for Buchwald-Hartwig Amidation of N-Alkyl Amides

LigandAryl ElectrophileAmide TypeCatalyst Loading (mol%)ConditionsYield (%)Key AdvantagesReference(s)
Xantphos Aryl BromidesPrimary & Secondary1 - 2100-110 °C, Dioxane70 - 95Good for general use, prevents κ²-binding[5]
XPhos Aryl Chlorides, BromidesPrimary, Lactams1 - 280-110 °C, t-BuOH85 - 99High activity for challenging aryl chlorides[5]
JackiePhos Aryl Nonaflates, TriflatesAcyclic Secondary1 - 5110 °C, Toluene80 - 92Uniquely effective for challenging acyclic secondary amides[5][12]
RuPhos Aryl ChloridesSecondary Amines/Amides1 - 2RT - 100 °C, Dioxane88 - 98Superior for secondary amine/amide coupling[7]

Table 2: Comparative Analysis of Catalysts for Suzuki-Miyaura Acyl-Coupling via N–C Activation

Amide Activating GroupCatalyst/LigandBoron ReagentCatalyst Loading (mol%)ConditionsYield (%)Key AdvantagesReference(s)
N-Boc / N-Pym Pd(II)-NHC (e.g., IPr)Arylboronic Acids2 - 580-120 °C, 2-MeTHF75 - 95Broad scope for aliphatic amides, user-friendly Pd-NHC precatalysts[10]
N-Tosyl Pd-PEPPSI-IPrTrialkylboranes5100 °C, Dioxane70 - 90Access to unsymmetrical di-alkyl ketones[9]
N-Acyl-succinimide Pd-NHC (PEPPSI-type)Arylboronic Acids3 - 5110 °C, Dioxane80 - 98High yields for biaryl ketones[9]
N,N-bis(methanesulfonyl) Pd(OAc)₂ / SPhosArylboronic Acids2 - 380 °C, Toluene/H₂O75 - 95Mild conditions, new class of acyl-transfer reagents[9]

Mechanistic Insights: Visualizing the Catalytic Cycles

Understanding the catalytic cycle is crucial for reaction optimization and troubleshooting. The choice of ligand directly influences the efficiency of each elementary step.

Catalytic Cycle for Buchwald-Hartwig Amidation

The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. Subsequent coordination of the deprotonated amide and reductive elimination of the C–N bond regenerates the active catalyst. Bulky, electron-rich phosphine ligands accelerate the rate-limiting oxidative addition and reductive elimination steps.

G cluster_cycle Buchwald-Hartwig Amidation Cycle Pd0L2 L₂Pd(0) OxAdd Oxidative Addition Pd0L2->OxAdd ArPdL2X Ar-Pd(II)(L)₂-X OxAdd->ArPdL2X LigEx Amide Binding & Deprotonation ArPdL2X->LigEx ArPdL2Amide Ar-Pd(II)(L)₂-(NR'COR) LigEx->ArPdL2Amide BaseH Base-H⁺ + X⁻ LigEx->BaseH RedElim Reductive Elimination ArPdL2Amide->RedElim RedElim->Pd0L2 Product Ar-NR'COR RedElim->Product ArX Ar-X ArX->OxAdd AmideH H-NR'COR + Base AmideH->LigEx

Caption: Catalytic cycle for Buchwald-Hartwig Amidation.

Catalytic Cycle for Suzuki-Miyaura Acyl-Coupling

This pathway is initiated by the challenging oxidative addition of the activated N–C(O) bond to a Pd(0)-NHC complex. This is followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the ketone product. The stability of Pd-NHC complexes is vital for catalyst longevity under these conditions.

G cluster_cycle Suzuki-Miyaura Acyl-Coupling Cycle Pd0NHC (NHC)Pd(0) OxAdd N-C(O) Oxidative Addition Pd0NHC->OxAdd AcylPdNHC (RCO)-Pd(II)(NHC)-N OxAdd->AcylPdNHC Transmetal Transmetalation AcylPdNHC->Transmetal AcylPdNHCR (RCO)-Pd(II)(NHC)-R' Transmetal->AcylPdNHCR BoronWaste N(Act)B(OR)₂ Transmetal->BoronWaste RedElim Reductive Elimination AcylPdNHCR->RedElim RedElim->Pd0NHC Product RCO-R' RedElim->Product Amide RCO-N(Act) Amide->OxAdd Boron R'-B(OR)₂ Boron->Transmetal

Caption: Catalytic cycle for Suzuki-Miyaura Acyl-Coupling.

Field-Proven Experimental Protocols

The following protocols are representative procedures that can be adapted by researchers. Note: All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk or glovebox techniques unless otherwise specified.

Protocol 1: General Procedure for N-Arylation of a Secondary Acyclic Amide

This protocol is adapted from methodologies developed for challenging secondary amides using a specialized biaryl phosphine ligand.[5]

G cluster_workflow Experimental Workflow: N-Arylation Start Start: Oven-dried vial with stir bar AddSolids 1. Add Pd precatalyst (e.g., [(allyl)PdCl]₂, 1 mol%), JackiePhos ligand (5 mol%), and Base (e.g., K₂CO₃, 2.0 equiv). Start->AddSolids AddLiquids 2. Add Aryl Nonaflate (1.0 equiv), Secondary Amide (2.5 equiv), and anhydrous Toluene. AddSolids->AddLiquids Reaction 3. Seal vial and heat to 110 °C with vigorous stirring for 18 h. AddLiquids->Reaction Workup 4. Cool to RT, dilute with EtOAc, filter through Celite®. Reaction->Workup Purify 5. Concentrate filtrate and purify by column chromatography. Workup->Purify End End: Isolated Product Purify->End

Caption: Workflow for a typical N-arylation experiment.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried vial containing a magnetic stir bar, add the palladium precatalyst (e.g., [(allyl)PdCl]₂, 1 mol%), the biaryl phosphine ligand (e.g., JackiePhos, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Reagent Addition: The vial is moved into a glovebox. Add the aryl nonaflate (1.0 equivalent), the N-alkyl secondary amide (2.5 equivalents), and anhydrous toluene (to achieve a concentration of 0.25 M).

  • Reaction: The vial is sealed with a Teflon-lined cap and removed from the glovebox. Place the vial in a preheated oil bath or heating block at 110 °C and stir for 18 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite®. The filter cake is washed with additional ethyl acetate.

  • Purification: The combined filtrates are concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel to afford the desired N-aryl amide product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of an N-Alkyl Amide

This protocol is based on the use of air-stable Pd(II)-NHC precatalysts for N–C bond activation.[10][11]

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox, add an N-Boc/N-Pym activated aliphatic amide (1.0 equivalent), the arylboronic acid (1.5 equivalents), and a suitable base (e.g., K₃PO₄, 3.0 equivalents) to an oven-dried vial with a stir bar.

  • Catalyst Addition: Add the [Pd(NHC)] precatalyst (e.g., [Pd(IPr)(sulfide)Cl₂], 2-5 mol%).

  • Solvent Addition: Add anhydrous 2-methyltetrahydrofuran (2-MeTHF) to the vial.

  • Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated heating block at 80-120 °C. Stir for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and add water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the desired ketone.

Conclusion and Future Outlook

The role of N-alkyl amides in palladium-catalyzed cross-coupling has expanded dramatically. No longer confined to the role of solvent, they are now integral reaction partners, serving as both nucleophiles and electrophiles. This guide demonstrates that the success of these transformations is critically dependent on the judicious selection of the ancillary ligand. Bulky, electron-donating biaryl phosphines are the state-of-the-art for Buchwald-Hartwig amidation, while robust Pd-NHC complexes have enabled the groundbreaking use of amides as acyl electrophiles via N–C bond activation.

The future of this field is bright. Ongoing research will likely focus on:

  • Expanding Substrate Scope: Developing catalysts that tolerate an even broader array of functional groups, enabling the synthesis of increasingly complex molecules.

  • Lowering Catalyst Loadings: Designing more active catalysts to improve the economic and environmental viability of these reactions on an industrial scale.

  • Asymmetric Transformations: Creating chiral ligand systems capable of enantioselective C–N and C–C bond formation.

  • Sustainable Methods: Exploring the use of non-precious metal catalysts and greener reaction media to further enhance the sustainability of these powerful synthetic tools.

By understanding the principles and protocols outlined in this guide, researchers can better navigate the exciting and evolving landscape of amide cross-coupling, unlocking new pathways for innovation in chemical synthesis and drug discovery.

References

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing).
  • A Comparative Analysis of N-Alkyl Amides in Key Organic Reactions. Benchchem.
  • Catalysis with platinum-group alkylamido complexes, the active palladium amide in catalytic aryl halide aminations as deduced from kinetic data and independent gener
  • An overview of palladium-catalyzed N-alkylation reactions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Developing Ligands for Palladium(II)
  • Amide N–C(O)
  • An Overview of Palladium-Catalyzed N-alkyl
  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.
  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Comput
  • Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides.
  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoaryl
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. PMC - NIH.
  • Recent Advances in Acyl Suzuki Cross-Coupling. MDPI.

Sources

Evaluating the Effect of N-Octylformamide on Reaction Kinetics: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, the choice of solvent is a critical decision that profoundly influences reaction kinetics, product yield, and process efficiency. While traditional polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are widely used, their associated health and environmental concerns have catalyzed the search for safer, more sustainable alternatives. This guide provides an in-depth evaluation of N-Octylformamide as a potential alternative, offering a framework for its comparison against established solvents in key synthetic transformations.

The Pivotal Role of Solvents in Reaction Kinetics

The solvent is not merely an inert medium but an active participant in the reaction, influencing the rates and outcomes of chemical transformations. Its effects are multifaceted, impacting:

  • Solubility: Ensuring that reactants, catalysts, and intermediates remain in the solution phase is fundamental for homogenous catalysis.

  • Stabilization of Intermediates and Transition States: Polar solvents can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction rate.

  • Catalyst Activity and Stability: The solvent can coordinate with the catalyst, affecting its activity and longevity. In some cases, amide solvents can even act as reducing agents for palladium(II) precatalysts to generate the active palladium(0) species.[1]

N-Octylformamide: A Profile

N-Octylformamide (C₉H₁₉NO) is a high-boiling point, polar aprotic solvent with a long alkyl chain.[1] This unique structure suggests potential advantages, including:

  • Reduced Volatility: Its high boiling point makes it suitable for high-temperature reactions and reduces worker exposure to volatile organic compounds.

  • Amphiphilic Character: The combination of a polar formamide head and a nonpolar octyl tail may impart surfactant-like properties, potentially influencing reaction rates at interfaces or in biphasic systems.

  • Potential as a Greener Alternative: While a comprehensive toxicological profile is still emerging, it is being explored as a substitute for reprotoxic solvents like DMF.

Comparative Performance Analysis: A Framework for Evaluation

Direct comparative kinetic data for N-Octylformamide in many common reactions is not yet widely published. Therefore, this guide proposes a systematic approach for its evaluation against established solvents. We will focus on three cornerstone reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling, the Heck reaction, and amide bond formation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The choice of solvent is known to significantly impact its efficiency.

Conceptual Comparison:

FeatureN,N-Dimethylformamide (DMF)N-OctylformamideN-Butylpyrrolidone (NBP)
Polarity HighModerate to HighModerate
Boiling Point 153 °C~278 °C245 °C
Anticipated Kinetic Effect Generally promotes high reaction rates due to good solubility of reactants and stabilization of charged intermediates.May exhibit different kinetics due to its amphiphilic nature and potential for micelle formation, possibly enhancing reaction rates in certain systems.A greener alternative to NMP, often showing comparable, though sometimes slightly lower, yields than DMF in Suzuki reactions.[1]
Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. The solvent's role in catalyst stability and regeneration is crucial.

Conceptual Comparison:

FeatureN,N-Dimethylformamide (DMF)N-OctylformamideDimethyl Sulfoxide (DMSO)
Coordinating Ability StrongModerate to StrongStrong
Boiling Point 153 °C~278 °C189 °C
Anticipated Kinetic Effect Facilitates the reaction by stabilizing the palladium catalyst and promoting the regeneration of the active Pd(0) species.The long alkyl chain might influence the solubility of nonpolar substrates and could affect the catalyst's coordination sphere, leading to altered reaction kinetics.A common solvent for Heck reactions, often providing good yields, but can be challenging to remove during workup.
Amide Bond Formation

The formation of amide bonds is a fundamental transformation in pharmaceutical and materials chemistry. The solvent can influence the activation of the carboxylic acid and the subsequent nucleophilic attack by the amine.

Conceptual Comparison:

FeatureN,N-Dimethylformamide (DMF)N-Octylformamide2-Methyltetrahydrofuran (2-MeTHF)
Aprotic Nature YesYesYes
Boiling Point 153 °C~278 °C~80 °C
Anticipated Kinetic Effect A standard solvent for amide coupling reactions, effectively solvating both the coupling reagents and the reactants.Its higher boiling point may be advantageous for sluggish couplings requiring elevated temperatures. The nonpolar tail could enhance solubility of lipophilic substrates.A bio-based solvent that is gaining traction as a greener alternative to traditional polar aprotic solvents in some amide bond formations.

Experimental Protocols for Kinetic Analysis

To empirically evaluate the effect of N-Octylformamide, a rigorous kinetic study is essential. The following protocols provide a framework for such an investigation.

Experimental Workflow for Kinetic Studies

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reactants Prepare Stock Solutions of Reactants and Internal Standard setup_reactors Set up Parallel Reactors with Different Solvents prep_reactants->setup_reactors Transfer to reactors initiate_reaction Initiate Reactions by Adding Catalyst/Reagents at Time Zero setup_reactors->initiate_reaction Equilibrate temperature sampling Withdraw Aliquots at Predetermined Time Intervals initiate_reaction->sampling Start timer quench Quench Aliquots to Stop the Reaction sampling->quench analysis Analyze Quenched Samples by GC-MS or HPLC quench->analysis data_processing Determine Concentrations of Reactants and Products analysis->data_processing kinetic_modeling Plot Concentration vs. Time and Determine Rate Constants data_processing->kinetic_modeling

Caption: A generalized workflow for conducting kinetic analysis of chemical reactions.

Protocol 1: Kinetic Analysis of a Suzuki-Miyaura Reaction by GC-MS

Model Reaction: The cross-coupling of 4-bromoanisole with phenylboronic acid.

Materials:

  • 4-bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N-Octylformamide

  • N,N-Dimethylformamide (for comparison)

  • Dodecane (as an internal standard)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 4-bromoanisole and dodecane (internal standard) in the reaction solvent (N-Octylformamide or DMF).

    • Prepare a stock solution of phenylboronic acid in the same solvent.

  • Reaction Setup:

    • In a reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Add the 4-bromoanisole/dodecane stock solution and the phenylboronic acid stock solution to the reaction vessel.

  • Reaction Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and start the timer (t=0).

    • At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing ethyl acetate and a small amount of water.

  • Sample Preparation for GC-MS:

    • Vortex the quenched sample, and then separate the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Dilute the sample with ethyl acetate to a suitable concentration for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS.

    • Develop a suitable temperature program to separate the reactant (4-bromoanisole), product (4-methoxybiphenyl), and the internal standard (dodecane).

    • Quantify the concentrations of the reactant and product based on their peak areas relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the reactant and product as a function of time.

    • Determine the initial reaction rate and the rate constant (k) by fitting the data to an appropriate rate law.

Protocol 2: Kinetic Analysis of a Heck Reaction by In-situ FTIR Spectroscopy

Model Reaction: The coupling of iodobenzene with styrene.

Materials:

  • Iodobenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • N-Octylformamide

  • N,N-Dimethylformamide (for comparison)

  • An in-situ FTIR spectrometer with an ATR probe.

Procedure:

  • Reaction Setup:

    • In a reaction vessel equipped with a magnetic stirrer and the in-situ FTIR probe, add iodobenzene, styrene, and the chosen solvent (N-Octylformamide or DMF).

    • Start collecting FTIR spectra to establish a baseline.

  • Reaction Initiation and Monitoring:

    • Add Pd(OAc)₂ and triethylamine to the reaction mixture to initiate the reaction (t=0).

    • Continuously collect FTIR spectra at regular intervals throughout the reaction.

  • Data Analysis:

    • Identify characteristic infrared absorption bands for the reactant (e.g., a C-I stretch for iodobenzene) and the product (e.g., a C=C stretch for stilbene).

    • Plot the absorbance of these characteristic peaks as a function of time.

    • Convert absorbance to concentration using a pre-established calibration curve or by assuming a linear relationship (Beer's Law).

    • Determine the reaction rate and rate constant from the concentration versus time data.

Interpreting the Results: Causality and Mechanistic Insights

G cluster_properties Solvent Physicochemical Properties cluster_effects Impact on Reaction Kinetics viscosity Viscosity diffusion Mass Transfer/Diffusion Rates viscosity->diffusion polarity Polarity stabilization Stabilization of Intermediates polarity->stabilization coordinating_ability Coordinating Ability catalyst_activity Catalyst Activity/Deactivation coordinating_ability->catalyst_activity amphiphilicity Amphiphilicity amphiphilicity->catalyst_activity Micellar Catalysis? solubility Reactant/Catalyst Solubility amphiphilicity->solubility

Caption: The relationship between solvent properties and their effect on reaction kinetics.

When comparing the kinetic data obtained in N-Octylformamide with that from other solvents, consider the following causal relationships:

  • Increased Viscosity: A higher viscosity of N-Octylformamide compared to DMF could lead to slower diffusion of reactants, potentially decreasing the reaction rate.

  • Polarity and Coordinating Ability: The polarity of N-Octylformamide will influence its ability to stabilize charged intermediates in the catalytic cycle. Its coordinating ability with the palladium center can either enhance or inhibit catalytic activity.

  • Amphiphilic Nature: The long octyl chain may lead to the formation of aggregates or micelles, creating a microenvironment that could enhance the local concentration of reactants and catalyst, thereby accelerating the reaction. This is a particularly interesting aspect to investigate for N-Octylformamide.

Conclusion and Future Outlook

N-Octylformamide presents itself as a promising high-boiling point, polar aprotic solvent with a potentially favorable safety profile compared to traditional amide solvents. While comprehensive, direct comparative kinetic data is still emerging, the framework and protocols provided in this guide offer a robust methodology for its evaluation. By systematically investigating its performance in key chemical transformations, researchers can make informed decisions about its suitability as a sustainable alternative in their synthetic endeavors. The potential for unique kinetic effects stemming from its amphiphilic character warrants further exploration and could open new avenues for reaction optimization.

References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • PubChem. (n.d.). N-Octylformamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki–Miyaura Couplings. Journal of the American Chemical Society, 138(49), 15832–15847. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Dunn, P. J., Hii, K. K., Krische, M. J., & Williams, M. T. (Eds.). (2021). Green Chemistry in the Pharmaceutical Industry. John Wiley & Sons.
  • Advion. (n.d.). Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface. Retrieved from [Link]

Sources

A Scientist's Guide to Cross-Validation of Experimental Results: A Focus on N-Octylformamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of a Multi-Solvent Approach

In drug discovery and chemical synthesis, the choice of solvent is a critical parameter that dictates reaction outcomes, compound solubility, stability, and even the final crystalline form of a molecule.[1][2] N-Octylformamide (NOF), a high-boiling point, polar aprotic solvent, presents a unique set of properties that can be advantageous in specific applications. However, reliance on data from a single solvent system is a precarious approach. Experimental results can be significantly solvent-dependent, and observations made in NOF may not be universally applicable.[3]

This guide provides a comprehensive framework for cross-validating experimental results obtained in N-Octylformamide against a panel of alternative solvents. The objective is to ensure the robustness, reproducibility, and broader applicability of your findings. By systematically comparing key performance metrics across different solvent environments, researchers can build a more complete understanding of their chemical system, mitigate risks in process scale-up, and make more informed decisions in drug development. This process of cross-validation is essential for building a comprehensive data package and ensuring scientific rigor.[4][5]

Physicochemical Landscape: Positioning N-Octylformamide Among Peers

To contextualize N-Octylformamide's performance, it is crucial to understand its physical and chemical properties relative to other commonly used laboratory solvents. NOF is an amide-class solvent, a group of compounds widely recognized for their utility in organic synthesis and pharmaceutical formulations.[6][7][8] The long octyl chain in NOF imparts a significant non-polar character, while the formamide group provides polarity and hydrogen bonding capabilities.[7][9][10]

Table 1: Comparative Physicochemical Properties of Selected Solvents

Property N-Octylformamide (NOF) Dimethylformamide (DMF) Dimethyl Sulfoxide (DMSO) Acetonitrile (ACN) 2-Methyltetrahydrofuran (2-MeTHF)
Formula C9H19NO[9] C3H7NO C2H6OS C2H3N C5H10O
Molar Mass ( g/mol ) 157.26[11] 73.09 78.13 41.05 86.13
Boiling Point (°C) 291[11] 153 189 81.6 80
Density (g/mL) ~0.85 (estimated) 0.944 1.100 0.786 0.854
Dielectric Constant Not readily available 36.7 46.7 37.5 6.97
Polarity Type Polar Aprotic Polar Aprotic Polar Aprotic Polar Aprotic Moderately Polar

| Key Features | High boiling point, amphiphilic character | Widely used, strong solvent | High polarity, good for poorly soluble compounds | Low viscosity, UV transparent | Greener alternative, ether-based[12] |

Note: Some properties for NOF are not widely published and may require experimental determination.

This table highlights the diversity within even the "polar aprotic" class. DMF and DMSO are highly polar, while NOF's larger alkyl chain likely moderates its overall polarity, creating a unique solvent environment that bridges the gap between highly polar and non-polar systems.

Core Experimental Framework for Cross-Validation

A robust cross-validation plan should assess multiple performance indicators. We will focus on three critical areas: solubility, chemical stability, and reaction kinetics. For this guide, we will use a hypothetical active pharmaceutical ingredient (API), "Compound-X," as our model solute.

G Solvent_Selection Solvent_Selection Solubility Solubility Solvent_Selection->Solubility Stability Stability Solvent_Selection->Stability Kinetics Kinetics Solvent_Selection->Kinetics Data_Analysis Data_Analysis Solubility->Data_Analysis Compound_Prep Compound_Prep Compound_Prep->Solubility Compound_Prep->Stability Compound_Prep->Kinetics Analytical_Dev Analytical_Dev Analytical_Dev->Solubility Analytical_Dev->Stability Analytical_Dev->Kinetics Stability->Data_Analysis Kinetics->Data_Analysis Cross_Validation Cross_Validation Data_Analysis->Cross_Validation Conclusion Conclusion Cross_Validation->Conclusion

Protocol 1: Comparative Equilibrium Solubility Assessment

Causality: Solubility is a fundamental parameter, often representing the first hurdle in formulation development or the limiting factor in reaction concentration.[13][14] The traditional shake-flask method remains the gold standard for determining equilibrium solubility, providing a direct measure of a compound's saturation point in a given solvent at a specific temperature.[15]

Methodology:

  • Preparation: Add an excess amount of Compound-X to 2 mL vials, ensuring undissolved solid is clearly visible.

  • Solvent Addition: Add 1.0 mL of each test solvent (NOF, DMF, DMSO, 2-MeTHF) to a separate vial. Prepare each in triplicate for statistical validity.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) for 24-48 hours. This duration is typically sufficient to reach equilibrium.[15]

  • Sample Preparation: After equilibration, allow the vials to stand for at least 2 hours for solids to settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Filter the aliquot through a 0.22 µm syringe filter compatible with the solvent to remove any remaining particulates.

  • Analysis: Dilute the filtered sample with a suitable mobile phase and analyze using a validated HPLC-UV method to determine the concentration of Compound-X.

  • Data Reporting: Report the solubility as mg/mL or mol/L.

Table 2: Hypothetical Solubility Data for Compound-X at 25°C

Solvent Mean Solubility (mg/mL) Standard Deviation Classification
N-Octylformamide 45.2 1.8 Soluble
DMF 155.8 4.5 Freely Soluble
DMSO 210.5 6.1 Very Soluble

| 2-MeTHF | 5.1 | 0.4 | Sparingly Soluble |

Protocol 2: Accelerated Stability Study

Causality: A solvent can directly participate in degradation pathways or influence the stability of a dissolved API. An accelerated stability study, as outlined by ICH guidelines, uses elevated temperatures to increase the rate of chemical degradation, allowing for faster prediction of long-term stability.[16][17][18][19]

Methodology:

  • Solution Preparation: Prepare a stock solution of Compound-X in each test solvent at a known concentration (e.g., 10 mg/mL).

  • Initial Analysis (T=0): Immediately analyze an aliquot from each solution using a validated stability-indicating HPLC method. This establishes the initial purity and concentration.

  • Incubation: Place the sealed vials in a stability chamber set to an elevated temperature (e.g., 60 °C).

  • Time-Point Analysis: At predetermined intervals (e.g., 24, 48, 96, and 168 hours), remove the vials from the chamber.[16][20] Allow them to cool to room temperature.

  • Quantification: Analyze each sample by HPLC to determine the remaining percentage of Compound-X and quantify the formation of major degradation products.

  • Data Analysis: Plot the percentage of remaining Compound-X versus time for each solvent.

Table 3: Hypothetical Stability Data for Compound-X at 60°C

Solvent % Compound-X Remaining (T=0) % Compound-X Remaining (T=168h) Major Degradant Peak Area (%)
N-Octylformamide 100.0 98.5 1.2
DMF 100.0 85.3 13.5 (Hydrolysis product)
DMSO 100.0 99.2 0.5

| 2-MeTHF | 100.0 | 96.8 | 2.9 (Oxidative product) |

Self-Validation Insight: The stability-indicating method must be validated to ensure it can separate the parent compound from its degradation products, ensuring accurate quantification.

Protocol 3: Kinetic Profiling of a Model Reaction

Causality: Solvents can dramatically alter reaction rates and even change reaction mechanisms by stabilizing or destabilizing reactants, transition states, and products.[3] Monitoring the reaction progress over time provides crucial data for determining rate constants and understanding solvent effects.[21][22][23]

Model Reaction: Amide bond formation between a carboxylic acid and an amine, a common transformation in pharmaceutical synthesis.[]

Methodology:

  • Reactant Preparation: Prepare stock solutions of the carboxylic acid, amine, and a coupling agent (e.g., HATU) in each test solvent.

  • Reaction Initiation: In a thermostatted reaction vessel (e.g., 40 °C), combine the carboxylic acid and amine solutions. Allow to stir for 5 minutes. Initiate the reaction by adding the coupling agent. This is T=0.

  • Sampling: At regular intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable quenching agent (e.g., cold mobile phase with 0.1% TFA).

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the starting materials and the amide product.[22]

  • Data Analysis: Plot the concentration of the product versus time. Use this data to calculate the initial reaction rate and, if possible, the rate constant (k) for each solvent system.

Table 4: Hypothetical Kinetic Data for Amide Formation

Solvent Yield at 120 min (%) Initial Rate (M/s x 10⁻⁵) Relative Rate (vs. NOF)
N-Octylformamide 65 1.5 1.00
DMF 92 4.8 3.20
DMSO 88 4.1 2.73

| 2-MeTHF | 75 | 2.0 | 1.33 |

Broader Implications: Crystal Polymorphism

Beyond the core metrics, the choice of solvent can profoundly influence the solid-state properties of a compound, particularly its crystal form (polymorphism).[25][26] Different polymorphs can have drastically different solubilities, stabilities, and bioavailability.

Consideration: After completing a reaction or a crystallization process in each solvent, the resulting solid material should be isolated and analyzed using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). This analysis can reveal if different solvents preferentially produce different polymorphic forms, a critical piece of information for drug development.[1][27] For example, a solvent with strong hydrogen bond donating ability might favor the crystallization of a different polymorph compared to a solvent that is only a hydrogen bond acceptor.[25]

Interpreting the Data: A Decision-Making Framework

The data gathered from these experiments allows for a holistic assessment of N-Octylformamide's performance relative to other solvents.

  • From our hypothetical data:

    • NOF offers moderate solubility and good stability for Compound-X. Its reaction kinetics are slower compared to more polar solvents like DMF and DMSO.

    • DMF provides excellent solubility and fast reaction rates but shows a significant stability issue, likely due to formamide hydrolysis at elevated temperatures.

    • DMSO is the top performer for both solubility and stability.

    • 2-MeTHF , a greener alternative, shows limited solubility but reasonable stability and kinetics.

This multi-faceted view is crucial. A researcher focused solely on reaction speed might choose DMF, only to encounter significant stability problems later. Cross-validation reveals that DMSO or perhaps a co-solvent system involving NOF might be a more robust choice for overall process viability.

G Start Start with Experimental Data from NOF & Other Solvents Check_Solubility Is Solubility in NOF Sufficient for Application? Start->Check_Solubility Check_Stability Is Stability in NOF Acceptable? Check_Solubility->Check_Stability Yes Decision_Reevaluate Re-evaluate Process Requirements Check_Solubility->Decision_Reevaluate No Check_Kinetics Are Reaction Kinetics in NOF Optimal? Check_Stability->Check_Kinetics Yes Decision_Alternative Consider Alternative Solvent (e.g., DMSO) Check_Stability->Decision_Alternative No Decision_NOF NOF is a Viable Solvent System Check_Kinetics->Decision_NOF Yes Decision_Optimize Optimize in Alternative or Consider Co-Solvent with NOF Check_Kinetics->Decision_Optimize No

Conclusion

References

  • PubChem. N-Methylformamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-Octylformamide. National Center for Biotechnology Information. [Link]

  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis, Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry A, 8(3), 628-638.
  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]

  • Chemistry LibreTexts. (2022). 17.7: Experimental methods of chemical kinetics. [Link]

  • Du, W., et al. (2018). Effects of Solvent on Polymorph Formation and Nucleation of Prasugrel Hydrochloride. Crystal Growth & Design, 18(11), 6946-6955. [Link]

  • Lainé, J., et al. (2011). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. Molecular Pharmaceutics, 8(5), 1851-1856. [Link]

  • Mettler Toledo. (n.d.). Chemical Reaction Kinetics. [Link]

  • Watson, A. J., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(1), 221-225. [Link]

  • Grygorenko, O. O., et al. (2022). Computational screening methodology identifies effective solvents for CO2 capture. Communications Chemistry, 5(1), 31. [Link]

  • Bergström, C. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Anwar, J., & Tarling, S. E. (1993). Crystallization of polymorphs: The effect of solvent. Journal of Physics D: Applied Physics, 26(8B), B90. [Link]

  • PubChemLite. N-octylformamide (C9H19NO). [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • ResearchGate. (2023). A Perspective of the Amide Group Containing FDA Approved Anticancer Drugs from 2021–2022 (A Review). [Link]

  • Konermann, L., et al. (1999). Monitoring Reaction Kinetics in Solution by Continuous-Flow Methods: The Effects of Convection and Molecular Diffusion under Laminar Flow Conditions. Analytical Chemistry, 71(14), 2795-2801. [Link]

  • Hickman, R. J., et al. (2023). Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. ChemRxiv. [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing. (2021). SOP 'Solubility determination by visual inspection' v2.0. [Link]

  • Srirangam, R. S., et al. (2020). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 20(2), 1117-1127. [Link]

  • Fioi, A., & Vaccaro, L. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem, 14(15), 3021-3048. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Jouyban, A. (2018). Solubility Modeling, Solvent Effect, and Preferential Solvation of Thiamphenicol in Cosolvent Mixtures of Methanol, Ethanol, N,N-Dimethylformamide, and 1,4-Dioxane with Water. Journal of Chemical & Engineering Data, 63(7), 2411-2420. [Link]

  • Quora. (2020). What are the physical and chemical methods of monitoring rate of chemical reactions? [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Abdullah, N. H., et al. (2018). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. MATEC Web of Conferences, 150, 04006. [Link]

  • Wang, Y., et al. (2022). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. Crystals, 12(11), 1548. [Link]

  • Royal Society of Chemistry. (n.d.). Monitoring reactions. [Link]

  • ResearchGate. (2021). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. [Link]

  • Csendes, Z., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(9), 3931. [Link]

  • Lahnstein, D., & Licha, K. (2022). Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications. Pharmaceutics, 14(11), 2311. [Link]

  • Wikipedia. (n.d.). N-Methylformamide. [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Juraskova, V., & Duarte, F. (2024). Modelling chemical processes in explicit solvents with machine learning potentials. Nature Communications, 15(1), 6296. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-Octylformamide

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of N-Octylformamide. Moving beyond a simple checklist, we will explore the causal logic behind these protocols, empowering researchers, scientists, and drug development professionals to manage this substance with confidence and integrity.

Core Principle: Hazard-Aware Disposal

The foundation of any chemical disposal procedure is a thorough understanding of the substance's inherent risks. While comprehensive toxicological data for N-Octylformamide is limited, its chemical structure as a substituted formamide warrants a cautious approach based on well-studied analogs like N,N-dimethylformamide.[1] The primary directive is unambiguous: N-Octylformamide and its containers must be disposed of through an approved waste disposal plant. [1] Under no circumstances should it be released into the environment by entering drains or sewers.[2]

Summary of Key Hazards

To facilitate immediate risk assessment, the following table summarizes the primary hazards associated with N-Octylformamide and its chemical class.

Hazard TypeDescriptionKey Precautionary Measures & Rationale
Physical Flammable Liquid and Vapor: Formamide derivatives are often flammable and their vapors can form explosive mixtures with air.[3]Action: Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical and ventilating equipment. Ground and bond containers during transfer.[4] Rationale: To prevent ignition of flammable vapors, which can be heavier than air and accumulate in low-lying areas.[3][5]
Health Irritant & Potentially Harmful: Causes serious eye and skin irritation. May cause respiratory irritation. Readily absorbed through the skin.[6] Some formamides are classified as reproductive toxins.[1][4][7]Action: Wear appropriate Personal Protective Equipment (PPE) at all times. Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[8] Rationale: To prevent direct contact and inhalation, which are primary exposure routes for this class of chemicals.[6]
Environmental Aquatic Hazard: Discharge into the environment must be avoided. Not readily biodegradable and can pose a risk to aquatic life.[2][9]Action: Do not let the product enter drains. All waste, including spill cleanup materials, must be collected as hazardous waste. Rationale: To prevent contamination of waterways and protect aquatic ecosystems.

Essential Protocol: Personal Protective Equipment (PPE)

Before handling N-Octylformamide in any capacity—from experimental use to waste decanting—the following minimum PPE is mandatory. This is a non-negotiable aspect of the self-validating safety system.

  • Eye and Face Protection: Wear chemical splash goggles and a face shield for maximum protection against splashes.[10]

  • Hand Protection: Use chemically resistant gloves. Note that standard latex or nitrile gloves may not provide adequate protection for prolonged contact; consult the glove manufacturer's compatibility chart.[6] If contact occurs, remove and dispose of the glove immediately and wash your hands.[6]

  • Body Protection: Wear a chemically resistant lab coat, long pants, and closed-toe shoes to prevent skin contact.[6]

  • Respiratory Protection: All handling of open containers should occur inside a certified chemical fume hood to prevent inhalation of vapors.[8]

Step-by-Step Waste Collection and Storage

Proper segregation and containment from the point of generation are critical for safe and compliant disposal. Adherence to this protocol prevents accidental chemical reactions and ensures the waste can be accepted by a disposal facility.

Step 1: Container Selection

  • Select a dedicated waste container that is chemically compatible with N-Octylformamide. High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • The container must have a tight-fitting, sealable lid to prevent the escape of vapors.[8]

  • Ensure the container is in good condition, free from cracks or leaks.

Step 2: Labeling

  • The moment the first drop of waste is added, affix a "Hazardous Waste" label to the container.[8][11]

  • The label must clearly state:

    • "Waste N-Octylformamide"

    • The full names of any other chemical constituents if it is a mixed waste stream.

    • The associated hazards (e.g., "Flammable," "Irritant," "Reproductive Toxin").[6]

    • The date the waste was first added (accumulation start date).[6]

Step 3: Waste Accumulation

  • Add N-Octylformamide waste to the labeled container.

  • Crucially, do not mix N-Octylformamide waste with other waste streams (e.g., halogenated solvents, strong acids, bases, or oxidizers) unless specifically required by a documented experimental procedure.[8] Incompatible materials can lead to dangerous reactions.[1]

  • Keep the waste container sealed at all times, except when adding waste.

  • Fill the container to no more than 95% of its capacity to allow for vapor expansion.[6]

Step 4: Temporary Storage (Satellite Accumulation Area)

  • Store the sealed and labeled waste container in a designated satellite accumulation area.

  • This area must be at or near the point of generation and under the control of the laboratory personnel.

  • The storage location should be a well-ventilated, cool, and dry area, such as a flammable storage cabinet, away from heat sources and direct sunlight.[10][12]

Emergency Protocol: Spill Management

Accidents require a calm, prepared, and systematic response. The procedure varies based on the scale of the spill.

For Small Spills (< 1 Liter) inside a Chemical Fume Hood:

  • Alert & Restrict: Alert personnel in the immediate area. Ensure the fume hood sash is kept at the lowest practical height.

  • Don PPE: Ensure you are wearing the full, appropriate PPE as described in Section 2.

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, silica gel, or a commercial chemical absorbent pad.[1][10][13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbent material and place it into a designated, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Package & Label: Seal and label the container of spill debris as "Waste N-Octylformamide Spill Debris."

  • Report: Report the incident to your supervisor or Environmental Health & Safety (EHS) department.

For Large Spills (> 1 Liter) or Any Spill Outside a Fume Hood:

  • EVACUATE: Immediately evacuate all personnel from the affected area.

  • ALERT: Alert others in the vicinity and activate the nearest fire alarm if the spill poses a fire or explosion hazard.

  • ISOLATE: Close the doors to the laboratory to contain the vapors.

  • CALL FOR HELP: Contact your institution's emergency response line (e.g., EHS, campus police) immediately from a safe location. Provide details on the chemical spilled, the quantity, and the location.

  • DO NOT attempt to clean up a large spill unless you are a trained emergency responder with the proper equipment.

Disposal Workflow: A Visual Guide

The following diagram illustrates the decision-making process for managing N-Octylformamide waste from its generation to its final, compliant disposal.

G cluster_generation Waste Generation cluster_pathway Management Pathway cluster_routine_proc Routine Collection Protocol cluster_spill_proc Spill Response Protocol cluster_final Final Disposal gen N-Octylformamide Waste Generated routine Routine Lab Waste gen->routine spill Accidental Spill gen->spill select_container 1. Select Compatible, Labeled Container routine->select_container assess 1. Assess Spill Size & Location spill->assess add_waste 2. Add Waste (Do Not Mix) select_container->add_waste seal_container 3. Seal Container When Not In Use add_waste->seal_container storage Store in Designated Satellite Accumulation Area seal_container->storage small_spill Small Spill (<1L in Hood) Follow Cleanup Protocol assess->small_spill Small large_spill Large Spill (>1L) or Outside Hood -> EVACUATE & CALL EHS assess->large_spill Large collect_debris 2. Collect Debris in Labeled Container small_spill->collect_debris collect_debris->storage pickup Arrange Pickup by Approved Waste Disposal Service storage->pickup

Caption: Decision workflow for N-Octylformamide waste management.

Final Disposal Pathway

Once your waste container is full (or has reached your institution's storage time limit, e.g., 90 or 180 days), you must arrange for its disposal.[12][14]

  • Request Pickup: Complete a chemical waste collection request form as required by your institution's EHS department.[8]

  • Handover: Transfer the waste to authorized EHS personnel or a licensed hazardous waste contractor.

  • Documentation: Retain all copies of waste manifests and disposal documentation. This is your record of compliant disposal.

By internalizing and adhering to these procedures, you contribute to a robust culture of safety, ensuring that the pursuit of scientific advancement does not come at the cost of personal health or environmental integrity.

References

  • SAFETY DATA SHEET - Dimethylformamide. ChemSupply Australia. [Link]

  • Formamide Standard Operating Procedure. University of Washington. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • Safety Data Sheet: N,N-Dimethylformamide. Carl ROTH. [Link]

  • Safety Data Sheet: Formamide. Carl ROTH. [Link]

  • SOP for Formamide. University of Washington. [Link]

  • Probe containing Formamide - SAFETY DATA SHEET. [Link]

  • Formamide, N,N-dimethyl-: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Transportation, Use, Handling, and Storage of Lab Chemicals. Indiana Department of Environmental Management. [Link]

  • Safety Data Sheet: N,N-dimethylformamide. Chemos GmbH & Co.KG. [Link]

  • N,N-Dimethylformamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Lab Safety Guideline: Formamide. Harvard Environmental Health and Safety. [Link]

  • HAZARD ASSESSMENT REPORT N, N-Dimethylformamide. Chemicals Evaluation and Research Institute, Japan (CERI). [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • N-Octylformamide. PubChem, National Institutes of Health. [Link]

  • Step-by-Step Guide to Better Laboratory Management Practices. Washington State Department of Ecology. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling N-Octylformamide

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is to operate with a high degree of caution, recognizing the potential hazards associated with the formamide class of chemicals. By understanding the rationale behind each procedural step, you can foster a culture of safety and minimize risk in your laboratory.

Understanding the Hazards: An Evidence-Based Approach

N-Octylformamide belongs to the formamide family of organic compounds. While detailed toxicological data for N-Octylformamide is limited, information on analogous compounds, such as N,N-Dimethylformamide (DMF) and N,N-Diethylformamide, reveals a consistent hazard profile that should be considered when handling any chemical in this class.

Key Potential Hazards of Formamides:

  • Flammability: Many formamides are flammable liquids and vapors.[1] It is crucial to keep them away from heat, sparks, open flames, and other ignition sources.[1]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.

  • Absorption: Formamides can be readily absorbed through the skin, making dermal protection a critical concern.

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.

  • Reproductive Toxicity: Some formamides are classified as reproductive toxins, with the potential to damage fertility or the unborn child.[2][3]

  • Organ Toxicity: Chronic exposure to certain formamides has been linked to liver and central nervous system effects.

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity for the responsible handling of N-Octylformamide.

Core PPE Requirements for Handling N-Octylformamide

The following table outlines the minimum recommended PPE for handling N-Octylformamide, based on the known hazards of similar compounds.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with appropriate chemical-resistant gloves is recommended. Nitrile gloves may not provide adequate protection against prolonged contact with formamides. Consider using a combination of nitrile inner gloves and thicker, chemical-resistant outer gloves such as butyl rubber or Viton™. Always consult the glove manufacturer's compatibility charts for specific breakthrough times. Rationale: Prevents skin contact and absorption, which is a primary route of exposure for formamides.
Eye and Face Protection Chemical splash goggles that provide a complete seal around the eyes are mandatory.[4] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles. Rationale: Protects against splashes that can cause serious eye irritation or damage.
Body Protection A flame-retardant lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or a full chemical suit should be worn.[5] Clothing should be made of a material that is resistant to penetration by organic solvents. Rationale: Protects the skin from accidental splashes and contamination.
Respiratory Protection All work with N-Octylformamide should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available or if there is a risk of exposure exceeding occupational limits, a NIOSH-approved respirator with organic vapor cartridges is required. Rationale: Prevents inhalation of potentially harmful vapors that can cause respiratory and systemic effects.
Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict, step-by-step protocol for donning, using, and doffing PPE is critical to prevent cross-contamination and ensure the safety of the user and the laboratory environment.

Experimental Workflow for Safe Handling of N-Octylformamide

cluster_prep Preparation cluster_donning Donning PPE cluster_handling Handling N-Octylformamide cluster_doffing Doffing PPE cluster_disposal Waste Disposal prep_sds Review SDS for N-Octylformamide or Analogous Compounds prep_ppe Assemble Required PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood don_coat Don Lab Coat/ Chemical Suit prep_hood->don_coat don_gloves1 Don Inner Gloves (Nitrile) don_coat->don_gloves1 don_goggles Don Chemical Splash Goggles don_gloves1->don_goggles don_gloves2 Don Outer Gloves (e.g., Butyl Rubber) don_goggles->don_gloves2 don_shield Don Face Shield (if necessary) don_gloves2->don_shield handle_chem Perform Work in Chemical Fume Hood don_shield->handle_chem handle_spill Have Spill Kit Readily Available handle_chem->handle_spill doff_gloves2 Remove Outer Gloves handle_spill->doff_gloves2 doff_shield Remove Face Shield doff_gloves2->doff_shield doff_coat Remove Lab Coat/ Chemical Suit doff_shield->doff_coat doff_goggles Remove Goggles doff_coat->doff_goggles doff_gloves1 Remove Inner Gloves doff_goggles->doff_gloves1 doff_wash Wash Hands Thoroughly doff_gloves1->doff_wash dispose_ppe Dispose of Contaminated PPE in Designated Waste doff_wash->dispose_ppe dispose_chem Dispose of Chemical Waste According to Institutional and Local Regulations dispose_ppe->dispose_chem

Caption: A stepwise workflow for the safe handling of N-Octylformamide, from preparation to disposal.

Detailed Protocol for Donning and Doffing PPE:

  • Preparation:

    • Before entering the laboratory, review the Safety Data Sheet (SDS) for N-Octylformamide or a closely related formamide.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

  • Donning Sequence (Putting on PPE):

    • Body Protection: Don a flame-retardant lab coat or chemical-resistant suit. Ensure it is buttoned or zipped completely.

    • Inner Gloves: Put on the first pair of gloves (e.g., nitrile).

    • Eye Protection: Put on chemical splash goggles.

    • Outer Gloves: Put on the second, more robust pair of chemical-resistant gloves (e.g., butyl rubber) over the inner gloves.

    • Face Protection: If the procedure warrants it, don a face shield over the goggles.

  • Handling and Experimental Work:

    • Perform all manipulations of N-Octylformamide inside a certified chemical fume hood.

    • Keep containers of N-Octylformamide closed when not in use.

    • Be aware of the location of the nearest safety shower and eyewash station.

  • Doffing Sequence (Taking off PPE): The doffing process is critical to avoid contaminating yourself and the surrounding area.

    • Outer Gloves: Remove the outer gloves first, peeling them off without touching the outside with your bare hands. Dispose of them in the designated hazardous waste container.

    • Face Shield: If used, remove the face shield.

    • Body Protection: Remove the lab coat or chemical suit, turning it inside out as you remove it to contain any contamination.

    • Goggles: Remove your goggles.

    • Inner Gloves: Remove the inner gloves, again without touching the outside surface.

    • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of N-Octylformamide and any contaminated materials is a critical final step in the safe handling workflow.

Waste Segregation and Disposal:

  • Chemical Waste: All liquid N-Octylformamide waste and solutions containing it must be collected in a clearly labeled, sealed, and chemical-resistant waste container. The container should be labeled "Hazardous Waste" and include the full chemical name.

  • Contaminated PPE: All disposable PPE, including gloves, lab coats, and any absorbent materials used for spills, must be disposed of as solid hazardous waste. Place these items in a designated, labeled hazardous waste bag or container.

  • Consult Local Regulations: Always follow your institution's and local environmental regulations for hazardous waste disposal.[6] Do not pour N-Octylformamide down the drain.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: For a small spill within a chemical fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. For larger spills or spills outside of a fume hood, evacuate the area and follow your institution's emergency spill response procedures.

By integrating these safety protocols into your daily laboratory practices, you can significantly mitigate the risks associated with handling N-Octylformamide and foster a secure research environment.

References

  • ChemSupply Australia. (2022). Safety Data Sheet: Dimethylformamide. Retrieved from [Link]

  • PubChem. (n.d.). N-Octylformamide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Octylformamide
Reactant of Route 2
Reactant of Route 2
N-Octylformamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.